molecular formula C14H11NO B1360019 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile CAS No. 58743-77-4

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1360019
CAS No.: 58743-77-4
M. Wt: 209.24 g/mol
InChI Key: RINYLKSNGRLNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINYLKSNGRLNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069286
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58743-77-4
Record name 4′-Methoxy[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58743-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058743774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile Physical Properties Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide not just a list of properties but a foundational understanding of this compound. We will delve into the causality behind experimental choices and the self-validating systems that ensure the trustworthiness of the presented data.

Compound Overview and Significance

This compound, also known as 4-cyano-4'-methoxybiphenyl, is a bifunctional organic molecule that has garnered significant interest due to its unique molecular architecture. The rigid biphenyl core provides a stable, planar scaffold, while the terminal methoxy (-OCH₃) and nitrile (-C≡N) groups impart distinct electronic properties. This structure makes it a valuable building block in organic synthesis and a key component in the development of advanced materials, particularly liquid crystals for display technologies.[1] Its physical properties are the critical determinants of its behavior and performance in these applications.

Core Physical and Chemical Properties

A precise understanding of the fundamental properties of a compound is the cornerstone of any research or development effort. The following table summarizes the key physical data for this compound, compiled from authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁NO[2][3][4]
Molecular Weight 209.24 g/mol [2][3]
CAS Number 58743-77-4[2][3]
Appearance White to off-white crystalline solid[5][6]
Melting Point 101.5 - 102.5 °C[2]
Boiling Point 368.8 ± 35.0 °C (Predicted)[2]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide.[6]

Experimental Characterization: Protocols and Rationale

The data presented above are derived from specific analytical techniques. Understanding these methodologies is crucial for reproducing results and validating findings.

Melting Point Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a primary indicator of a compound's purity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides more than just a temperature; it quantifies the energy absorbed during the phase transition (enthalpy of fusion).[7] A sharp, well-defined endothermic peak indicates a highly pure crystalline material, while a broad peak may suggest impurities or multiple crystalline forms (polymorphs). For high-purity organic compounds, the extrapolated onset of the melting peak is defined as the melting point.[8]

Detailed Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium (Tm = 156.6°C).[9]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sealed sample pan and an identical, empty reference pan onto the DSC sensors.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere to a temperature well above the melting point (e.g., 150°C).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined by calculating the extrapolated onset of the endothermic peak in the thermogram.

DSC Experimental Workflow Diagram:

Caption: Standard workflow for purity and melting point determination by DSC.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). The resulting spectrum serves as a molecular fingerprint, confirming the connectivity of atoms and the absence of significant impurities. For this compound, we expect specific signals corresponding to the aromatic protons, the methoxy group protons, and the distinct carbon atoms.

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[10] Ensure the sample is fully dissolved; filter through a small plug of glass wool if any particulates are present to prevent distortion of the magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: The spectrum should be consistent with literature data, showing two sets of doublets for the protons on the cyanophenyl ring, two sets of doublets for the protons on the methoxyphenyl ring, and a singlet around 3.87 ppm for the three methoxy protons.[5]

    • ¹³C NMR: The spectrum should reveal all 14 carbon atoms, with distinct chemical shifts for the nitrile carbon, the methoxy carbon, and the aromatic carbons, consistent with published data.[11]

Structure-to-Spectrum Correlation Diagram:

NMR_Correlation Structure This compound Aromatic Rings Methoxy Group (CH3) Nitrile Group (CN) H_NMR ¹H NMR Spectrum Aromatic Region (Multiplets, ~7.0-7.7 ppm) Aliphatic Region (Singlet, ~3.9 ppm) Structure:f1->H_NMR:d1 Protons Structure:f2->H_NMR:d2 Protons C_NMR ¹³C NMR Spectrum Aromatic & Nitrile Region (~110-160 ppm) Aliphatic Region (Methoxy, ~55 ppm) Structure:f1->C_NMR:c1 Carbons Structure:f3->C_NMR:c1 Carbon Structure:f2->C_NMR:c2 Carbon

Sources

An In-depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a versatile organic compound with significant applications in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical synthesis, structural elucidation, and functional roles.

Introduction: The Significance of the Biphenyl Carbonitrile Scaffold

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry and materials science.[1][2] The inherent rigidity and planarity of the biphenyl core, combined with the electronic properties of its substituents, give rise to a diverse range of chemical and biological activities.[3] The introduction of a nitrile (-C≡N) group and a methoxy (-OCH₃) group at the 4 and 4' positions, respectively, of the biphenyl framework yields this compound. This strategic functionalization imparts specific characteristics that are highly desirable in various advanced applications.

The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, plays a crucial role in molecular interactions.[4][5] In drug design, the nitrile moiety can serve as a bioisostere for other functional groups, enhance binding affinity to target proteins, and improve pharmacokinetic properties.[6] In the realm of materials science, the electronic nature of the nitrile group contributes to the unique electro-optical properties of liquid crystals.[7] The methoxy group, an electron-donating substituent, further modulates the electronic and conformational properties of the molecule.

This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its detailed characterization and diverse applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 58743-77-4[8]
Molecular Formula C₁₄H₁₁NO[9]
Molecular Weight 209.24 g/mol [9]
Appearance White solid[10]
Melting Point 93-95 °C[10]
Polar Surface Area 33 Ų[9]
LogP 3.1[9]

Synthesis and Purification: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction forms the central carbon-carbon bond between the two phenyl rings by coupling an aryl halide with an arylboronic acid.[13]

Rationale for the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is favored for several reasons:

  • High Tolerance of Functional Groups: The reaction conditions are mild and tolerate a wide variety of functional groups, making it suitable for complex molecule synthesis.[13]

  • Commercial Availability of Precursors: The starting materials, aryl halides and arylboronic acids, are readily available from commercial suppliers.

  • High Yields and Purity: The reaction typically proceeds with high yields and produces a relatively clean product, simplifying purification.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

Reactants:

  • 4-Bromobenzonitrile (Aryl Halide)

  • 4-Methoxyphenylboronic acid (Arylboronic Acid)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Triphenylphosphine (PPh₃) (Ligand)

  • Sodium Carbonate (Na₂CO₃) (Base)

  • Toluene and Water (Solvent System)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and water to the flask, followed by the addition of sodium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[14]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions A 4-Bromobenzonitrile React Suzuki-Miyaura Coupling A->React B 4-Methoxyphenylboronic acid B->React C Pd(OAc)₂ C->React D PPh₃ D->React E Na₂CO₃ (Base) E->React F Toluene/Water (Solvent) F->React G Heat (Reflux) G->React Workup Workup (Extraction) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product Characterization_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR Structure Structural Confirmation and Purity Assessment NMR->Structure MS->Structure IR->Structure

Workflow for the structural characterization of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of research and development, primarily in liquid crystal displays and drug discovery.

Liquid Crystal Displays (LCDs)

Biphenyl carbonitrile derivatives are a cornerstone in the formulation of liquid crystal mixtures for displays. [15]The rigid, rod-like structure of these molecules, combined with their strong dipole moments, allows them to align in an electric field, which is the fundamental principle behind the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs. [16]The 4'-methoxy-4-cyanobiphenyl scaffold, in particular, contributes to:

  • Positive Dielectric Anisotropy: The strong dipole moment of the nitrile group aligned with the long molecular axis results in a positive dielectric anisotropy, which is essential for the switching behavior in many LCD modes. [7]* Wide Nematic Range: The biphenyl core provides thermal stability, allowing the liquid crystalline phase to exist over a broad temperature range.

  • Chemical Stability: The overall molecular structure is chemically robust, ensuring the longevity and reliability of the display.

Drug Discovery and Development

The biphenyl scaffold is a common feature in many biologically active compounds and marketed drugs. [1][3]The this compound moiety can be found in or serve as a precursor for the synthesis of molecules with a wide range of therapeutic activities, including:

  • Enzyme Inhibition: The nitrile group can act as a key interacting moiety with the active site of enzymes. For instance, biphenyl carbonitrile derivatives have been investigated as inhibitors of various enzymes, including those involved in cancer and inflammatory diseases. [17]* Receptor Modulation: The biphenyl structure can provide the necessary steric and electronic features to bind to specific receptors, modulating their activity.

  • Improved Pharmacokinetic Properties: The introduction of the nitrile group can enhance metabolic stability and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. [4][6] The versatility of the Suzuki-Miyaura coupling allows for the facile modification of the biphenyl core, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies in drug discovery programs. [18]

Application_Domains cluster_lcd_properties Key Properties for LCDs cluster_drug_properties Roles in Drug Discovery Molecule This compound LCD Liquid Crystal Displays (Materials Science) Molecule->LCD DrugDiscovery Drug Discovery (Medicinal Chemistry) Molecule->DrugDiscovery Prop1 Positive Dielectric Anisotropy LCD->Prop1 Prop2 Wide Nematic Range LCD->Prop2 Prop3 Chemical Stability LCD->Prop3 Role1 Enzyme Inhibition DrugDiscovery->Role1 Role2 Receptor Modulation DrugDiscovery->Role2 Role3 Improved ADME Properties DrugDiscovery->Role3

Key application areas of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemically significant molecule with a well-established synthetic route and diverse applications. Its unique combination of a rigid biphenyl core and electronically active methoxy and nitrile substituents makes it an invaluable component in the development of advanced materials and novel therapeutics. This guide has provided a comprehensive technical overview to aid researchers and scientists in understanding and utilizing this versatile compound in their respective fields.

References

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). This compound.
  • Mao, S.-L., et al. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
  • Zhan, P., et al. (2018).
  • Royal Society of Chemistry. (n.d.). Supplementary information In-situ Palladium-Doped Conjugated Polymer Network for Visible and Natural Sunlight- Driven Suzuki Typ.
  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1428-1450.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications.
  • Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Liao, X., et al. (2021). Carboxymethylcellulose-supported Palladium Nanoparticles Formed in situ for Suzuki-Miyaura Coupling Reaction. World Journal of Organic Chemistry, 9(1), 18-28.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methoxy-. National Institute of Standards and Technology.
  • Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18494.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Li, Y., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6811-6835.
  • Organic Chemistry Teaching Resources. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
  • University of Central Florida. (n.d.). Advanced Liquid Crystal Materials For Display And Photonic Applications.
  • ResearchGate. (2025). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB).
  • PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. National Center for Biotechnology Information.
  • Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Pharmaceutical Biology, 60(1), 936-963.
  • ResearchGate. (2025). Application of Nitrile in Drug Design.
  • Journal of Emerging Technologies and Innovative Research. (2015). Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs).
  • ResearchGate. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
  • ResearchGate. (n.d.). Nitrile biosynthesis in nature: how and why?.
  • Proculus Technologies. (n.d.). The Characteristics of Liquid Crystal Materials for TFT LCD Screens.

Sources

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Introduction

This compound is a bi-functional organic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a biphenyl core functionalized with a methoxy group and a nitrile group at opposite ends, imparts a distinct set of physicochemical properties. This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development, providing in-depth information on its molecular attributes, synthesis, characterization, applications, and safe handling. The insights provided herein are grounded in established scientific literature and aim to facilitate a deeper understanding of this versatile chemical entity.

Core Molecular Attributes

A precise understanding of the fundamental molecular characteristics of this compound is essential for its application in research and synthesis.

Chemical Identity

The compound is known by several names in chemical literature and databases, which can be crucial for exhaustive literature searches.

  • Common Name : this compound

  • Synonyms : 4-Cyano-4'-methoxybiphenyl, 4-(4-methoxyphenyl)benzonitrile, 4'-Methoxy-4-cyanobiphenyl[1][2]

  • CAS Number : 58743-77-4[2][3]

  • IUPAC Name : 4-(4-methoxyphenyl)benzonitrile[1][2]

Molecular Formula and Weight

The elemental composition and mass are defining characteristics of the molecule.

  • Molecular Formula : C₁₄H₁₁NO[1][2][3][4][5]

  • Molecular Weight : 209.24 g/mol [2][3][5]

  • Exact Mass : 209.084064 g/mol [2][4]

Structural Information

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The structure consists of two phenyl rings linked together. One ring is substituted with a nitrile (-C≡N) group at the 4-position, and the other is substituted with a methoxy (-OCH₃) group at the 4'-position.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various solvents and its suitability for specific applications. It typically appears as a white crystalline solid.[6]

PropertyValueSource
Melting Point 93-95 °C[7]
Boiling Point ~380 °C (Predicted)[6]
Polar Surface Area 33.02 Ų[1]
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide.[6]
LogP 3.11 (Predicted)[1]
Refractive Index 1.599 (Predicted)[1]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development.

Synthetic Pathway: Suzuki Cross-Coupling

A prevalent and efficient method for synthesizing biphenyl compounds is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of this compound, this typically involves the reaction of (4-cyanophenyl)boronic acid with 4-bromoanisole or 4-iodoanisole.

Caption: Workflow for Suzuki Cross-Coupling Synthesis.

Experimental Protocol: Suzuki Coupling Synthesis

The following is a generalized protocol based on procedures found in the literature for Suzuki cross-coupling reactions.[8]

  • Reactor Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-cyanophenyl)boronic acid (1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Solvent Addition : Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), to the flask.

  • Reactant Addition : Add 4-bromoanisole (1.0 equivalent) to the reaction mixture.

  • Inert Atmosphere : Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-24 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure this compound.

Spectroscopic Analysis

Confirmation of the synthesized product's identity and purity is achieved through various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum provides information about the hydrogen atoms in the molecule. Expected signals would include doublets in the aromatic region (around 7.0-7.7 ppm) corresponding to the protons on the two phenyl rings, and a singlet around 3.8 ppm for the three protons of the methoxy group.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This technique identifies the different carbon environments. The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon (typically downfield), and the methoxy carbon (around 55 ppm).[4][8]

  • Mass Spectrometry (MS) : This analysis confirms the molecular weight of the compound. The exact mass measurement should correspond to the calculated value of 209.084 Da.[2][4]

Applications in Research and Development

The unique arrangement of functional groups in this compound makes it a valuable intermediate in several high-technology and pharmaceutical fields.

Chemical Intermediate

The compound serves as a crucial building block in organic synthesis.[6] The nitrile and methoxy groups can be chemically modified to introduce other functionalities, making it a versatile precursor for more complex molecules. It is particularly relevant in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs), where the rigid biphenyl core and polar functional groups are advantageous.

Relevance in Medicinal Chemistry

The biphenyl scaffold is a common structural motif in many approved drugs. The methoxy group is also prevalent in drug molecules, where it can improve metabolic stability, enhance binding to target proteins, and favorably modify physicochemical properties like solubility and cell permeability.[9] While this compound itself is not typically a final drug product, it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][10] Its structure is found within a broad category of 4-methoxyphenyl compounds that includes numerous biologically active molecules.[11]

Safety and Handling

Adherence to proper safety protocols is crucial when working with any chemical compound.

  • General Handling : Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

    • Skin Contact : Wash off with soap and plenty of water. Get medical advice if skin irritation occurs.[12]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[16]

Conclusion

This compound is a well-defined chemical compound with a molecular weight of 209.24 g/mol . Its synthesis is reliably achieved through established methods like the Suzuki cross-coupling, and its structure is confirmed by standard spectroscopic techniques. The compound's utility as a chemical intermediate in materials science and, most notably, in the synthesis of complex molecules for drug discovery, underscores its importance to the scientific research community. Proper handling and storage are essential to ensure safety in the laboratory. This guide provides a foundational technical overview to support the work of researchers and developers utilizing this versatile molecule.

References

  • SpectraBase. This compound. URL: https://spectrabase.com/spectrum/5kZg1aKAYqE
  • ChemicalBook. 4'-methoxy[1,1'-biphenyl]-4-carbonitrile. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8919104_EN.htm
  • ChemicalBook. 4'-methoxy[1,1'-biphenyl]-4-carbonitrile | 58743-77-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8919104.htm
  • Guidechem. 4'-methoxy[1,1'-biphenyl]-4-carbonitrile 58743-77-4 wiki. URL: https://www.guidechem.com/wiki/4'-methoxy-1,1'-biphenyl-4-carbonitrile-cas-58743-77-4.html
  • ChemBK. 4-Methoxy-4'-cyanobiphenyl. URL: https://www.chembk.com/en/chem/4-Methoxy-4'-cyanobiphenyl
  • Fisher Scientific. CAS RN 58743-75-2. URL: https://www.fishersci.com/us/en/catalog/lookup.jsp?
  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. URL: https://pubchem.ncbi.nlm.nih.gov/compound/93892
  • The Royal Society of Chemistry. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. URL: https://www.rsc.
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/431228
  • Sigma-Aldrich. 4'-Ethyl-[1,1'-biphenyl]-4-carbonitrile | 58743-75-2. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67dbd2
  • ChemicalBook. 58743-75-2 | CAS DataBase. URL: https://www.chemicalbook.com/CAS/58743-75-2.htm
  • Alfa Chemistry. CAS 58743-75-2 4-Cyano-4'-ethylbiphenyl. URL: https://www.alfa-chemistry.com/cas_58743-75-2.htm
  • ChemScene. 4'-Ethyl-[1,1'-biphenyl]-4-carbonitrile | 58743-75-2. URL: https://www.chemscene.com/products/4-Ethyl-1-1-biphenyl-4-carbonitrile-cas-58743-75-2.html
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. URL: https://www.rsc.
  • Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/msds?productName=AC222230050
  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. URL: https://www.prepchem.com/synthesis-of-4-methoxybiphenyl-4-carboxylic-acid
  • Santa Cruz Biotechnology. 4-Methoxybiphenyl Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET. URL: https://www.tcichemicals.com/KR/en/assets/sds/H0767_KR_EN.pdf
  • ChemicalBook. 4'-METHOXY-2-CYANOBIPHENYL CAS#: 125610-78-8. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4279532.htm
  • Fisher Scientific. SAFETY DATA SHEET (4-Methoxyphenol). URL: https://www.fishersci.com/msds?productName=A11559
  • Combi-Blocks. Safety Data Sheet. URL: https://www.combi-blocks.com/msds/QH-6166.pdf
  • PubChem. 4-Cyano-4-methoxy biphenyl. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70264097
  • Beilstein Journal of Organic Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyura cross-cou. URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-209-S1.pdf
  • Guidechem. What are the properties and applications of 4-Methoxybenzyl cyanide? URL: https://www.guidechem.com/faq/what-are-the-properties-and-applications-of-4-methoxybenzyl-cyanide-19300305.html
  • ResearchGate. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. URL: https://www.researchgate.net/publication/259419137_Continuous-flow_Heck_synthesis_of_4-methoxybiphenyl_and_methyl_4-methoxycinnamate_in_supercritical_carbon_dioxide_expanded_solvent_solutions
  • PubChem. 4-Methoxy-4'-nitrobiphenyl. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11128079
  • PubMed. The role of the methoxy group in approved drugs. URL: https://pubmed.ncbi.nlm.nih.gov/38781921/
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-role-of-4-methoxybenzonitrile-in-modern-pharmaceutical-synthesis-28827539.html
  • Wikipedia. Category:4-Methoxyphenyl compounds. URL: https://en.wikipedia.
  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. URL: https://www.mdpi.com/1422-8599/2025/1/m1953

Sources

Understanding 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

For researchers, scientists, and professionals in drug development, the physical properties of a compound are foundational to its application. Among these, the melting point stands as a critical gatekeeper for purity, identity, and formulation. This guide provides a comprehensive examination of the melting point of this compound (CAS 58743-77-4), a key intermediate in organic synthesis. We will move beyond a simple statement of value to explore the nuances of its determination, the factors influencing measurement, and the authoritative methodologies required for accurate characterization.

This compound, also known as 4-cyano-4'-methoxybiphenyl, is a biphenyl derivative with the molecular formula C₁₄H₁₁NO.[1][2] Its rigid, aromatic structure makes it a valuable building block in the synthesis of liquid crystals, pharmaceuticals, and advanced organic materials. The precise determination of its melting point is the first step in quality control and physicochemical profiling.

Reported Melting Point Values: A Case for Methodological Rigor

A review of available data reveals a notable variance in the reported melting point for this compound. This discrepancy underscores the importance of standardized, high-precision analytical techniques.

Reported Melting Point (°C)Source
101.5-102.5ChemicalBook[1]
93-95Royal Society of Chemistry[3]
~150-152ChemBK[4]

The significant range in these values can be attributed to several factors, primarily sample purity and the analytical method employed. Impurities invariably lead to a depression and broadening of the melting range.[5] The higher value of ~150-152 °C may represent a different polymorph or a typographical error in the source, while the 93-102.5 °C range is more commonly cited and likely represents typical laboratory-grade material.

The Causality of Method Selection: Why Differential Scanning Calorimetry (DSC) is the Gold Standard

While traditional capillary melting point apparatus provides a useful preliminary value, it is susceptible to analyst subjectivity and thermal lag.[5] For definitive thermodynamic characterization, Differential Scanning Calorimetry (DSC) is the authoritative method.

DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[6] When the sample undergoes a thermal transition, such as melting, it requires more energy (an endothermic event) than the reference, resulting in a quantifiable peak on a thermogram.[7][8] This provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the crystalline structure. This quantitative data is invaluable for studying crystal lattice energy and polymorphism.

Authoritative Protocol: High-Precision Melting Point Determination by DSC

This protocol outlines a self-validating system for the accurate and reproducible determination of the melting point of this compound.

Pre-Analysis: Sample Integrity

Expertise & Experience: The most sophisticated instrument cannot correct for a compromised sample. The synthesis of biphenyl compounds often involves methods like Suzuki coupling, which may leave residual catalysts or starting materials.[9] Therefore, rigorous purification is paramount.

  • Purification: The synthesized this compound should be purified, preferably by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane), until a high purity of >98% is confirmed by an orthogonal method like HPLC or NMR.[10]

  • Drying: The purified solid must be thoroughly dried under a vacuum at a temperature below its melting point to remove any residual solvent, which can cause significant melting point depression.

DSC Experimental Workflow

Trustworthiness: The validity of the final data relies on a meticulously executed and calibrated workflow. Each step is designed to eliminate variables and ensure data integrity.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., high-purity indium, tin). This step is non-negotiable and ensures the instrument's temperature axis and energy response are accurate.

  • Sample Preparation & Encapsulation:

    • Using a microbalance, accurately weigh 2-4 mg of the purified and dried sample into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation during the analysis. Prepare an identical empty, sealed pan to serve as the reference.

  • Thermal Program Execution:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

    • The temperature program is critical. A slow ramp rate ensures thermal equilibrium and high resolution.[5]

      • Segment 1 (Equilibration): Hold at 30.0 °C for 2 minutes.

      • Segment 2 (Heating Ramp): Heat from 30.0 °C to 130.0 °C at a linear rate of 10.0 °C/min. This range comfortably brackets the expected melting point.

      • Segment 3 (Cooling): Cool from 130.0 °C to 30.0 °C at 10.0 °C/min to observe any crystallization behavior (optional but recommended).

  • Data Analysis:

    • The output thermogram will show heat flow (mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Melting Point (Tₘ): Determine both the onset temperature (the intersection of the pre-melt baseline with the tangent of the peak's leading edge) and the peak temperature . For pure substances, the onset temperature is often considered closest to the true thermodynamic melting point.

    • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to calculate the enthalpy in Joules per gram (J/g).

Workflow Visualization

The following diagram illustrates the logical flow of the authoritative DSC protocol.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Synthesis Synthesis of Compound Purification Recrystallization & Drying (Purity >98%) Synthesis->Purification Weighing Weigh 2-4 mg Sample Purification->Weighing Pure Sample Calibration DSC Instrument Calibration (Indium Standard) Loading Load Sample & Reference Pans Calibration->Loading Calibrated Instrument Encapsulation Hermetically Seal in Al Pan Weighing->Encapsulation Encapsulation->Loading Program Execute Thermal Program (Heat at 10°C/min under N₂) Loading->Program Thermogram Generate Heat Flow vs. Temp Thermogram Program->Thermogram Raw Data Analysis Determine Onset & Peak Temp Integrate Peak for ΔHfus Thermogram->Analysis Report Final Report (Tₘ & ΔHfus) Analysis->Report

Caption: DSC workflow for melting point determination.

Conclusion: Establishing an Authoritative Value

The melting point of this compound is a critical parameter that demands rigorous and precise measurement. The variance in literature values highlights that only a carefully controlled methodology can yield a trustworthy result. By employing high-purity samples and the authoritative technique of Differential Scanning Calorimetry with proper calibration, researchers can confidently establish the melting point, typically observed in the range of 95-103 °C. This approach moves beyond simple data reporting to a system of self-validating, reproducible science essential for drug development and materials science.

References

  • Mao, S-L., et al. A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]
  • 4-Methoxy-4'-cyanobiphenyl. ChemBK. [Link]
  • Preparation of 4-cyano-4'-hydroxybiphenyl.
  • [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.
  • Barth, A. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]
  • Shundrin, L.A., et al. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. National Institutes of Health (NIH). [Link]
  • Differential scanning calorimetry. Wikipedia. [Link]
  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]
  • Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [Link]
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
  • DSC 404 F1 Pegasus. NETZSCH Analyzing & Testing. [Link]
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]
  • Melting Point Determin

Sources

An In-depth Technical Guide to the Solubility of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Chemical Development

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative with significant applications in materials science, particularly as a precursor for liquid crystals, and as a scaffold in medicinal chemistry. The utility of this compound in any application—be it synthesis, formulation, or purification—is fundamentally governed by its solubility characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely academic; it is a critical parameter that dictates process efficiency, product purity, and, in the pharmaceutical context, bioavailability.

While extensive quantitative solubility data for this compound is not consolidated in the public domain, this guide provides a comprehensive framework for approaching its solubility. It synthesizes foundational thermodynamic principles, outlines robust experimental protocols for solubility determination, and explores modern predictive models. By grounding our discussion in the physicochemical properties of the molecule and drawing parallels with structurally similar compounds, this whitepaper serves as a practical guide for any scientist tasked with characterizing or utilizing this compound.

Section 1: Core Physicochemical Properties

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule, as these directly influence its interaction with various solvents.

The structure of this compound features a rigid biphenyl core. One phenyl ring is substituted with a polar, electron-withdrawing nitrile group (-CN), while the other bears an electron-donating methoxy group (-OCH₃). This asymmetric substitution creates a significant dipole moment, rendering the molecule polar. However, the large, nonpolar surface area of the two phenyl rings provides substantial hydrophobic character. This dual nature—a polar functionality on a large hydrophobic scaffold—is the central challenge in predicting its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁NO[1][2]
Molecular Weight 209.24 g/mol [1][2]
Physical Form Solid
Melting Point 93-95 °C or 101.5-102.5 °C[3]
CAS Number 58743-77-4[1][2]

Note: Discrepancies in reported melting points may arise from different polymorphic forms or measurement conditions.

Section 2: The Thermodynamic Basis of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[4] Dissolution occurs when the Gibbs free energy of the system decreases, a balance between enthalpy (ΔH) and entropy (ΔS).[5]

  • Enthalpy of Solution (ΔH) : This term involves two key energetic considerations:

    • Lattice Energy : The energy required to break the intermolecular forces holding the solid crystal together. For a crystalline solid like this compound, with a relatively high melting point, this energy is significant.

    • Solvation Energy : The energy released when solvent molecules interact with and stabilize the solute molecules.[6] The polar nitrile and methoxy groups can engage in dipole-dipole interactions with polar solvents. The aromatic rings can participate in π-π stacking and van der Waals interactions.

  • Entropy of Solution (ΔS) : Dissolution generally leads to an increase in entropy as the ordered crystal lattice is broken down and molecules disperse throughout the solvent.[5]

The fundamental principle of "like dissolves like" is a direct consequence of these thermodynamic factors.[5][6] Polar solvents can effectively solvate the polar ends of the molecule, while nonpolar solvents will better interact with the biphenyl core. The challenge lies in finding a solvent that optimally balances these competing interactions.

Section 3: Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The "gold standard" for this is the Saturation Shake-Flask Method , which is recommended by regulatory bodies for its reliability.[7][8][9]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a self-validating system for generating trustworthy solubility data.

  • Preparation : Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the test solvent (e.g., ethanol, acetonitrile, toluene, water). The key is to ensure a visible excess of solid remains at equilibrium, confirming saturation.[7][10]

  • Equilibration : Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C and 37 °C are common for pharmaceutical applications). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[9][10] The time to equilibrium should be determined in a preliminary experiment by taking measurements at various time points until the concentration plateaus.[8]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.[11]

  • Quantification : Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentration is required for accurate quantification.[11]

  • Data Reporting : Report the solubility as mg/mL or mol/L at the specified temperature. The pH of the solution should also be recorded, especially for aqueous solvents.[7]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Reporting prep Add excess solute to known volume of solvent equil Agitate at constant temperature (24-72h) prep->equil sep Centrifuge / Settle equil->sep filt Filter supernatant (e.g., 0.22µm PTFE) sep->filt quant Dilute and analyze by validated HPLC method filt->quant report Report as mg/mL or mol/L at specified temperature quant->report

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Section 4: Practical Application - Recrystallization Solvent Selection

A direct application of solubility data is in the purification of the compound via recrystallization. The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[12][13]

Protocol: Selecting a Recrystallization Solvent
  • Initial Screening : Place a small amount of the crude solid (e.g., 20-30 mg) into several test tubes.

  • Room Temperature Test : Add ~0.5 mL of a candidate solvent to each tube. If the solid dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor.[14] Common solvents to screen range from nonpolar (hexane, toluene) to polar aprotic (ethyl acetate, acetone) and polar protic (ethanol, methanol, water).[15]

  • Hot Solvent Test : If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[13] If an excessive amount of solvent is needed, it is not a good candidate.

  • Cooling & Crystallization : Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent system.[12]

  • Solvent Pairs : If no single solvent is ideal, a binary solvent system (e.g., ethanol-water, toluene-hexane) can be effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.[13]

Section 5: Modern Predictive Approaches to Solubility

Given the time and resource intensity of experimental measurements, computational models are becoming indispensable for early-stage development.[16] These data-driven and physics-based models can rapidly screen virtual compounds or prioritize experimental conditions.

Types of Predictive Models:
  • Quantitative Structure-Property Relationship (QSPR) : These empirical models use mathematical equations to correlate molecular descriptors (e.g., polarity, size, hydrogen bonding capacity) with experimentally measured solubility.[17][18]

  • Thermodynamics-Based Methods : These models, such as the General Solubility Equation (GSE), use parameters like melting point and logP to estimate solubility.[18]

  • Machine Learning (ML) and AI : Modern approaches use algorithms like deep neural networks to learn complex relationships from large datasets of known solubilities, often providing higher accuracy than traditional QSPR models.[19][20][21] These models can predict solubility in various organic solvents and across different temperatures with increasing precision.[19]

Predictive Model Workflow

G cluster_input Inputs cluster_model Predictive Model cluster_output Output mol_structure Molecular Structure (SMILES, etc.) model Machine Learning or Thermodynamic Algorithm mol_structure->model physchem Physicochemical Properties (e.g., Melting Point, logP) physchem->model prediction Predicted Solubility (logS, mg/mL) model->prediction

Caption: Conceptual workflow for a computational solubility prediction model.

Conclusion

References

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.
  • Gimenez, X. et al. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health (NIH).
  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate.
  • Gimenez, X. et al. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Royal Society of Chemistry.
  • UC Davis ChemWiki. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization I.
  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.
  • JoVE. (2020). Solubility - Concept.
  • YouTube. (2025). How To Predict Solubility Of Organic Compounds?.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.

Sources

An In-Depth Technical Guide to the Safe Handling of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere compliance, focusing on the scientific rationale behind each safety recommendation to foster a culture of intrinsic laboratory safety.

Compound Identification and Properties

This compound is a biphenyl derivative utilized in various research and development applications, particularly in the synthesis of complex organic molecules. Understanding its physical and chemical properties is the first step in a thorough risk assessment.

PropertyValueSource
IUPAC Name 4-(4-methoxyphenyl)benzonitrile[1]
Synonyms 4-Cyano-4'-methoxybiphenyl[1]
CAS Number 58743-77-4[1][2][3]
Molecular Formula C₁₄H₁₁NO[1][2]
Molecular Weight 209.24 g/mol [1][2]
Physical Form Solid, typically a white powder[3][4]
Melting Point 101.5 - 102.5 °C[2]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational information for risk assessment. This compound is classified as a hazardous substance requiring careful handling.[1]

GHS ClassificationHazard StatementSignal Word & Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled
Skin Irritation (Category 2) H315: Causes skin irritation
Eye Irritation (Category 2A) H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation

Source: PubChem CID 93892[1]

The causality behind this classification lies in the compound's chemical reactivity with biological tissues. The nitrile functional group and the biphenyl structure can interact with cellular components upon absorption, leading to the observed toxic and irritant effects.

Toxicological Profile and Primary Routes of Exposure

Understanding the pathways through which this compound can cause harm is critical for implementing effective controls. The primary routes of exposure in a laboratory setting are inhalation, dermal contact, ocular contact, and accidental ingestion.[5]

  • Inhalation: As a solid powder, the compound can be aerosolized during handling (e.g., weighing, transferring). Inhaling the dust can lead to respiratory tract irritation and systemic toxic effects.[1]

  • Dermal (Skin) Contact: The compound is harmful upon skin contact and causes irritation.[1] Absorption through the skin can lead to systemic toxicity. This is a common route of exposure from spills or improper glove use.[5]

  • Ocular (Eye) Contact: Direct contact with the eyes will cause serious irritation and potential damage.[1] This is a significant risk during transfer operations where splashing can occur.

  • Ingestion: Accidental ingestion, often through cross-contamination of hands, is a high-severity exposure route that can cause significant harm.[1][5]

A Framework for Exposure Prevention: The Hierarchy of Controls

The most effective safety programs implement a multi-layered approach to risk reduction known as the "Hierarchy of Controls." This framework prioritizes strategies that are inherently more effective and less reliant on human behavior.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Admin Administrative Controls Engineering->Admin PPE Personal Protective Equipment (Least Effective) Admin->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For this compound, this translates to:

  • Elimination/Substitution: Not typically feasible in a research context where this specific molecule is required.

  • Engineering Controls: The primary method for protection. This includes using certified chemical fume hoods and ensuring the lab is well-ventilated.[6] Eyewash stations and safety showers must be readily accessible.[7]

  • Administrative Controls: Establishing standard operating procedures (SOPs), clear labeling, and providing comprehensive safety training.

  • Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard. This is mandatory and non-negotiable.

Standard Operating Procedure for Safe Handling

This protocol is designed to be a self-validating system. Adherence to each step directly mitigates the hazards identified in Section 1.

4.1. Required Engineering Controls

  • All manipulations of the solid compound (weighing, transfers, additions to reaction vessels) must be conducted within a certified chemical fume hood to prevent inhalation of dust.[6]

  • Protect work surfaces with disposable, plastic-backed absorbent paper to contain potential contamination.[5]

4.2. Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times.[8]

  • Hand Protection: Wear disposable nitrile gloves.[9][10] Nitrile provides good protection against incidental chemical contact.[6][11] It is crucial to remember that thin nitrile gloves offer splash protection only; they are not for immersion.[11] Always inspect gloves before use and change them immediately if contaminated or torn.[11]

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Footwear: Closed-toe shoes are required in all laboratory areas.[5]

4.3. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE. Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it on a protected surface inside the hood.

  • Weighing & Transfer: Gently open the container inside the fume hood to avoid creating airborne dust. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or directly into the reaction vessel.

  • Post-Transfer: Securely close the primary container. Clean any residual dust from the spatula and work surface using a wipe dampened with an appropriate solvent (e.g., 70% ethanol), and dispose of the wipe as chemical waste.

  • De-gloving and Hand Washing: After handling is complete, remove gloves using the proper technique to avoid skin contact with the exterior of the glove and discard them in the appropriate waste stream.[11] Immediately wash hands thoroughly with soap and water.[7][8]

Storage and Incompatibility

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[7][12] Keep the container tightly closed to prevent moisture ingress and contamination.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and strong bases, as these may lead to vigorous or uncontrolled reactions.[8][13][14]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

6.1. First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][15]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[15][16] Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[15][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[7][15]

6.2. Accidental Release (Spill) Response A minor spill of a solid chemical can be managed safely by trained personnel following a clear workflow.

Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess spill size and risk Alert->Assess PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Cover spill with absorbent material to prevent dust generation PPE->Contain Cleanup Carefully sweep or scoop material into a labeled waste container Contain->Cleanup Decon Decontaminate the area with a suitable solvent Cleanup->Decon Dispose Dispose of waste and used PPE according to institutional guidelines Decon->Dispose

Caption: Workflow for responding to a minor chemical spill.

Detailed Spill Cleanup Procedure:

  • Alert & Secure: Alert others in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Cleanup: Do NOT dry sweep, as this will generate dust.[8][17] Gently cover the spill with an inert absorbent material. Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent.

  • Disposal: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous chemical waste according to your institution's guidelines.[7]

6.3. Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.[8]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[13][14] Hydrogen cyanide may also be formed.[14]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][13]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][18]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93892, this compound. PubChem. [Link]
  • Thermo Fisher Scientific (2025). Safety Data Sheet: 4-Methoxybiphenyl. Thermo Fisher Scientific. [Link]
  • Mao, S.-L., et al. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]
  • The National Institute for Occupational Safety and Health (NIOSH) (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Hisco (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]
  • Eastwest Medico (2024). The Science And Safety Behind The Use Of Nitrile Gloves. Eastwest Medico. [Link]
  • The University of North Carolina at Chapel Hill (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
  • University of Pennsylvania EHRS (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. UPenn EHRS. [Link]
  • Eastwest Medico (2022).
  • New Jersey Department of Health (n.d.). Right to Know Hazardous Substance Fact Sheet: 4-METHOXYPHENOL. NJ.gov. [Link]
  • Carl ROTH (n.d.). Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]

Sources

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular entities is a foundational requirement for advancing scientific discovery. This compound is a biphenyl derivative of significant interest, serving as a versatile scaffold and intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a methoxy group—a common substituent in approved drugs known to influence ligand-target binding and physicochemical properties—and a cyano group, a key functional group in many pharmacologically active compounds, makes it a valuable building block.[2]

This guide provides a comprehensive analysis of the spectroscopic data for this compound. As a senior application scientist, the narrative herein is structured to not only present the data but to explain the causality behind the spectroscopic signatures, offering field-proven insights into the characterization of this important molecule.

Molecular Structure

The structural framework of this compound, with IUPAC name 4-(4-methoxyphenyl)benzonitrile, consists of two phenyl rings linked by a single bond.[3] One ring is substituted with a cyano (nitrile) group at the 4-position, while the other bears a methoxy group at the 4'-position.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The asymmetry of this compound leads to a distinct ¹H NMR spectrum. The aromatic region is expected to show two pairs of doublets, characteristic of 1,4-disubstituted benzene rings. The electron-donating methoxy group (-OCH₃) will shield the protons on its ring, causing them to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing cyano group (-CN) will deshield the protons on its ring, shifting them downfield. The methoxy group itself will present as a sharp singlet.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[5][6]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

    • Number of Scans: 16 to 64 scans are typically sufficient for a high signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

    • Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine proton ratios.

Data Presentation & Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.70 - 7.85m (or two d)4H~8.0 HzProtons on the cyano-substituted ring (H-2, H-3, H-5, H-6)
7.55 - 7.70d2H~8.8 HzProtons ortho to the biphenyl link on the methoxy-substituted ring (H-2', H-6')
6.95 - 7.10d2H~8.4 - 8.7 HzProtons meta to the biphenyl link on the methoxy-substituted ring (H-3', H-5')
3.81 - 3.87s3HN/AMethoxy group protons (-OCH₃)

Data compiled from multiple sources.[6][7]

The downfield signals between 7.70 and 7.85 ppm correspond to the four protons on the benzonitrile ring. The quartet-like appearance is due to the AA'BB' system of this 1,4-disubstituted ring.[8] The protons on the methoxy-substituted ring appear as two distinct doublets, with the upfield signal around 7.0 ppm belonging to the protons ortho to the electron-donating methoxy group. The sharp singlet at approximately 3.8 ppm is the unmistakable signature of the three methoxy protons.[6]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Dissolve Sample in CDCl3 Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert into Spectrometer (400 MHz) Prep2->Acq1 Acq2 Acquire FID Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to Solvent Peak Proc2->Proc3 Proc4 Integrate & Assign Signals Proc3->Proc4

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom. For this molecule, we expect to see signals for the nitrile carbon (highly deshielded), the aromatic carbons (with distinct shifts for substituted, ortho, meta, and para positions), and the methoxy carbon.

Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, with key differences in acquisition parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A wider spectral width (e.g., 0-200 ppm) is necessary to encompass all carbon signals.

Data Presentation & Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
~160.2C-4' (Carbon bearing -OCH₃)Shielded by the electron-donating oxygen.
~145.3C-1' (Quaternary)Deshielded due to attachment to the second phenyl ring.
~133.9C-1 (Quaternary)Deshielded due to attachment to the second phenyl ring.
~132.9C-3, C-5Aromatic CH carbons meta to the -CN group.
~130.6C-2', C-6'Aromatic CH carbons ortho to the -OCH₃ group.
~127.2C-2, C-6Aromatic CH carbons ortho to the -CN group.
~119.1-CN (Nitrile Carbon)Characteristic chemical shift for a nitrile.
~114.3C-3', C-5'Aromatic CH carbons meta to the -OCH₃ group, shielded.
~111.1C-4 (Carbon bearing -CN)Quaternary carbon attached to the electron-withdrawing group.
~55.5-OCH₃Typical chemical shift for a methoxy carbon.

Representative data compiled from available literature.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most diagnostic peaks are the sharp, strong absorption from the nitrile C≡N stretch and the C-O stretches from the methoxy ether linkage.

Experimental Protocol: FT-IR (ATR) Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation

Wavenumber (cm⁻¹)Vibration TypeSignificance
~2220 - 2230C≡N stretchStrong, sharp peak confirming the nitrile group.
~3030 - 3100Aromatic C-H stretchIndicates the presence of the aromatic rings.
~2850 - 2960Aliphatic C-H stretchCorresponds to the methoxy group's C-H bonds.
~1600, ~1500, ~1450Aromatic C=C stretchCharacteristic absorptions for the phenyl rings.
~1250 and ~1030C-O-C stretch (asymmetric & symmetric)Confirms the presence of the methoxy ether linkage.
~800 - 850Aromatic C-H out-of-plane bendSuggests 1,4-disubstitution on the phenyl rings.

Vibrational frequencies are typical for these functional groups.[1]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. For this molecule, we expect a prominent molecular ion peak (M⁺) corresponding to its chemical formula, C₁₄H₁₁NO.

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and a mass spectrum is generated.

Data Presentation & Interpretation

Mass-to-Charge Ratio (m/z)Assignment
209.08[M]⁺
208.08[M-H]⁺
194.07[M-CH₃]⁺
166.07[M-CH₃CO]⁺

The molecular formula C₁₄H₁₁NO has a calculated exact mass of 209.0841 g/mol .[3] The observation of a molecular ion peak [M]⁺ at m/z ≈ 209 confirms the molecular weight.[6] The additional fragments provide further structural clues, such as the loss of a methyl radical from the methoxy group.

Synthesis Pathway: A Note on Provenance

Understanding the synthetic origin of a compound provides crucial context for its potential impurities and validates its structure. This compound is commonly synthesized via a Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[9]

Reactant1 4-Bromobenzonitrile Reaction Suzuki Coupling Reaction Mixture Reactant1->Reaction Reactant2 4-Methoxyphenylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Conclusion

The spectroscopic characterization of this compound is straightforward and unambiguous when employing a multi-technique approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (nitrile and ether), and mass spectrometry verifies the molecular weight and elemental formula. This comprehensive dataset provides a self-validating system, ensuring the identity and purity of the compound for its application in medicinal chemistry, materials science, and broader chemical research.

References

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. National Center for Biotechnology Information.
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Environment and Analytical Toxicology, 5(6).
  • Pietrzak, M. (2025). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2024). Supporting Information.
  • SpectraBase. (n.d.). This compound. Wiley.
  • Wiley-VCH. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2012). Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
  • ArTS. (n.d.). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy.
  • Patel, K. R., et al. (2023).
  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020).
  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • SIELC Technologies. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methoxy-. NIST WebBook.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
  • Rico-Molina, M., Peña-García, D., Altarejos, J., & Salido, S. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953.

Sources

1H NMR spectrum of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in modern drug discovery and chemical research for the unambiguous structural elucidation of small molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted biphenyl scaffold relevant in materials science and medicinal chemistry. Moving beyond a simple recitation of spectral data, this document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality of spectral features, validated experimental protocols, and the synergistic use of one- and two-dimensional NMR techniques for complete structural assignment and conformational insight.

Foundational Principles: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of each proton in the molecule. The structure features two para-substituted phenyl rings linked by a single C-C bond.

  • Ring A (4-cyanophenyl ring): The electron-withdrawing nature of the nitrile group (-CN) deshields the attached aromatic protons, causing them to resonate at a lower field (higher ppm value).

  • Ring B (4-methoxyphenyl ring): Conversely, the methoxy group (-OCH₃) is an electron-donating group, which shields its adjacent aromatic protons, shifting their resonance to a higher field (lower ppm value).

The protons on each ring form an AA'BB' spin system, a characteristic pattern for 1,4-disubstituted benzene rings where the chemical shifts of the ortho and meta protons are similar. This typically results in two complex multiplets that appear as deceptively simple "doublets."

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is paramount. The following protocols are designed to ensure data integrity.

Sample Preparation

Proper sample preparation is the first and most critical step for acquiring a high-quality NMR spectrum.[1][2]

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Mass & Concentration: For a standard ¹H NMR spectrum, weigh 5-10 mg of the solid compound.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[3] Common choices are Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly alter the chemical shifts.

  • Dissolution & Transfer: Dissolve the sample in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution.[1] Filter the solution through a pipette plugged with glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent signal.

Fig 1. General experimental workflow for NMR analysis.
Data Acquisition Parameters

The following are typical parameters for a 400 MHz spectrometer.

Parameter¹H 1D Spectrum¹H-¹H COSY¹H-¹H NOESY
Pulse Programzg30gCOSYNOESYph
Number of Scans (NS)8 to 162 to 48 to 16
Relaxation Delay (D1)1.0 - 2.0 s1.0 - 2.0 s1.5 - 2.5 s
Acquisition Time (AQ)~3-4 s~0.25 s~0.25 s
Spectral Width (SW)12-16 ppm12-16 ppm12-16 ppm
Mixing Time (d8)N/AN/A0.5 - 1.0 s

Causality Behind Parameter Choices:

  • Pulse Program (zg30): A 30° pulse angle is used for routine ¹H spectra to allow for a shorter relaxation delay (D1) without saturating the signals, balancing signal intensity and experiment time.[5]

  • gCOSY: Gradient-selected COSY provides cleaner spectra with fewer artifacts compared to non-gradient versions.[6]

  • NOESY Mixing Time: The mixing time is crucial for observing the Nuclear Overhauser Effect (NOE). A time of ~0.5-1.0 seconds is typically sufficient for small molecules to build up detectable through-space correlations.[7]

Analysis of the 1D ¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows distinct signals for the methoxy protons and the two aromatic rings. The reported chemical shifts vary slightly depending on the solvent used.

Proton Assignment¹H Chemical Shift (δ) in CDCl₃[1]¹H Chemical Shift (δ) in DMSO-d₆[8]MultiplicityIntegrationJ-coupling (Hz)
H-2', H-6'7.557.71 (in m with H-2,6)d2HJ = 8.8 Hz
H-3', H-5'7.017.07d2HJ = 8.4 Hz
H-2, H-67.647.85 (in m with H-2',6')d2HJ = 8.0 Hz
H-3, H-57.707.85 (in m with H-2',6')d2HJ = 8.0 Hz
-OCH₃3.873.81s3HN/A
Detailed Signal Assignment and Rationale
  • -OCH₃ Signal (3.81-3.87 ppm): This sharp singlet integrating to 3H is characteristic of a methoxy group and is the most upfield signal.

  • H-3' and H-5' (7.01-7.07 ppm): These protons are ortho to the electron-donating methoxy group. The significant shielding effect places their signal at the highest field within the aromatic region. They appear as a doublet due to coupling with H-2' and H-6'.

  • H-2' and H-6' (7.55-7.71 ppm): These protons are meta to the methoxy group and ortho to the cyanophenyl ring. They are less shielded than H-3'/H-5' and appear as a doublet due to coupling with their ortho neighbors.

  • H-2, H-6 and H-3, H-5 (7.64-7.85 ppm): The protons on the cyanophenyl ring are deshielded by the electron-withdrawing nitrile group. In CDCl₃, they appear as two distinct doublets.[1] In DMSO-d₆, these signals, along with H-2'/H-6', overlap to form a complex multiplet.[8] The protons ortho to the nitrile group (H-3, H-5) are expected to be slightly more downfield than those meta to it (H-2, H-6).

Advanced Structural Verification with 2D NMR Spectroscopy

While the 1D spectrum provides strong evidence for the structure, 2D NMR experiments like COSY and NOESY are essential for unambiguous assignment and for probing the molecule's three-dimensional conformation.[9][10]

InterpretationLogic cluster_1D 1D ¹H NMR Analysis cluster_2D 2D NMR Analysis A Identify Spin Systems (Aromatic Rings, OCH₃) B Analyze Chemical Shifts (Shielding/Deshielding) A->B C Analyze Coupling Patterns (Ortho Coupling) B->C D COSY: Confirm Intra-Ring (Through-Bond) Correlations C->D Provides Initial Hypothesis E NOESY: Identify Inter-Ring (Through-Space) Correlations C->E Provides Initial Hypothesis F Confirm Assignments & Deduce Conformation D->F E->F G Unambiguous Structure Elucidation F->G Final Structure Confirmation

Fig 2. Logical flow for complete spectral interpretation.
Predicted ¹H-¹H COSY Spectrum

Correlation Spectroscopy (COSY) reveals protons that are coupled to each other, typically through two or three bonds.[11] For this molecule, COSY is invaluable for confirming which protons belong to the same aromatic ring.

  • Expected Cross-Peaks:

    • A cross-peak will be observed between the signal for H-2'/H-6' and the signal for H-3'/H-5' . This confirms their three-bond (ortho) coupling relationship and definitively assigns them to the same phenyl ring (the methoxy-substituted ring).

    • A cross-peak will be observed between the signal for H-2/H-6 and the signal for H-3/H-5 . This confirms their ortho-coupling relationship on the second phenyl ring (the cyano-substituted ring).

  • Absence of Correlations: Critically, no COSY correlations would be seen between protons on Ring A and protons on Ring B, as they are separated by more than three bonds.

Predicted ¹H-¹H NOESY Spectrum and Conformational Insights

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[6][12] This is particularly powerful for studying the conformation of biphenyl systems, which are known to have a twisted conformation in solution due to steric hindrance between the ortho protons.[13]

  • Expected Key Cross-Peaks:

    • A crucial cross-peak is expected between the protons ortho to the inter-ring bond: H-2'/H-6' and H-2/H-6 . The presence and intensity of this correlation directly confirm the spatial proximity of the two rings and support the assignment of these signals.

    • A cross-peak between the -OCH₃ protons and the H-3'/H-5' protons is expected, confirming their close spatial relationship on the same ring.

  • Conformational Implications: The relative intensity of the inter-ring (H-2/6 to H-2'/6') NOE cross-peak can provide qualitative information about the average dihedral angle between the two phenyl rings. A stronger NOE suggests a smaller average dihedral angle (a more planar conformation), while a weaker NOE suggests a larger twist.

Conclusion

The complete structural elucidation of this compound is a multi-faceted process that relies on the foundational data from a 1D ¹H NMR spectrum, supported and confirmed by the through-bond and through-space correlations provided by 2D COSY and NOESY experiments, respectively. By understanding the electronic effects that govern chemical shifts and employing a systematic, multi-technique approach, researchers can achieve unambiguous assignment with a high degree of confidence. This guide provides the necessary protocols and interpretive framework to serve as a reliable reference for scientists engaged in the characterization of this and structurally related compounds.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
  • The Royal Society of Chemistry.
  • Georgia Institute of Technology.
  • Organomation.
  • University of Ottawa.
  • The Royal Society of Chemistry.
  • Emery Pharma.
  • Chemistry LibreTexts.
  • YouTube. 2D NMR Introduction. [Link]
  • Nanalysis.
  • Chemistry Steps. NMR Spectroscopy – An Easy Introduction. [Link]
  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]
  • Columbia University. NOESY and EXSY. [Link]
  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
  • Organic Chemistry Tutor. Introduction to NMR Spectroscopy. [Link]
  • Doc Brown's Chemistry. Organic Chemistry Notes | NMR Spectroscopy. [Link]
  • University of California, Santa Barbara. 2D 1H-1H COSY. [Link]
  • Rzepa, H. S. Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
  • Michigan State University. Basic Practical NMR Concepts. [Link]
  • Biological Magnetic Resonance Bank.
  • Chemistry LibreTexts.
  • Emory University. COSY,TOCSY,NOESY,HMQC,HMBC,DEPT. [Link]
  • ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]
  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
  • National Institutes of Health. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. [Link]
  • PubMed. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. [Link]
  • YouTube. How to Read 2D NMR (COSY & NOESY)
  • SlideShare. Cosy,nosy. [Link]
  • ResearchGate. COSY 1 H-1 H NMR spectrum (Expanded the phenyl region) of the complex 2c. [Link]
  • Wiley-VCH. 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
  • ResearchGate.
  • ResearchGate. DEPT 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. [Link]
  • LookChem. NMR Study of Substituent Effects in 4-Substituted and 4,4'-Disubstituted Diphenyl Sulphoxides and Sulphones. [Link]
  • ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

Sources

A Senior Application Scientist's Guide to the FT-IR Spectrum of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a molecule of significant interest in materials science and liquid crystal technology. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple spectral interpretation to explain the causal relationships between molecular structure and vibrational behavior. It details an optimized experimental protocol using Attenuated Total Reflectance (ATR) FT-IR, provides an in-depth assignment of characteristic vibrational modes, and offers insights grounded in spectroscopic theory and extensive experience. The objective is to equip researchers with the expertise to confidently acquire, interpret, and validate the FT-IR spectrum of this compound and structurally related molecules.

Introduction: The Molecule and the Method

This compound, with the chemical formula C₁₄H₁₁NO, is a biphenyl derivative featuring two key functional groups: a nitrile (-C≡N) and a methoxy (-OCH₃).[1] This specific arrangement of electron-withdrawing (nitrile) and electron-donating (methoxy) groups across a conjugated biphenyl system imparts unique electronic and physical properties, making it a valuable component in the synthesis of liquid crystals and other advanced organic materials.

For any scientist working with such specialized molecules, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative method.[2][3] It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[2] This guide will elucidate how the FT-IR spectrum serves not just as an identity test but as a detailed reporter on the electronic and structural integrity of this compound.

Caption: Molecular structure of this compound.

Theoretical Vibrational Principles

The position of an absorption band in an FT-IR spectrum is governed by bond strength and the masses of the atoms involved.[4] For this compound, the spectrum is a composite of vibrations from its three primary structural components: the nitrile, the methoxy-substituted phenyl ring, and the nitrile-substituted phenyl ring.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is one of the most diagnostic functional groups in IR spectroscopy. It gives rise to a sharp, strong absorption band. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[5] The conjugation with the aromatic biphenyl system slightly weakens the C≡N bond, lowering its vibrational frequency compared to saturated nitriles.[5][6] This peak's presence and position are primary indicators of a successful synthesis.

  • Methoxy Group (-OCH₃): This group contributes several characteristic bands. The most prominent are the asymmetric and symmetric C-O-C stretches. The asymmetric stretch, appearing around 1250 cm⁻¹, is typically stronger due to resonance effects with the aromatic ring.[7] The symmetric stretch is found near 1040 cm⁻¹.[7] Additionally, the C-H stretching vibrations of the methyl group (CH₃) appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[8]

  • Biphenyl Core (Aromatic Rings): The aromatic rings produce a series of characteristic absorptions.

    • Aromatic C-H Stretch: These occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]

    • Aromatic C=C Stretch: A series of bands, often of medium to sharp intensity, appear in the 1600-1450 cm⁻¹ region. These are due to the stretching vibrations within the phenyl rings.

    • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the "fingerprint region," typically below 900 cm⁻¹. For 1,4-disubstituted (para) rings, a strong absorption is expected in the 860-800 cm⁻¹ range. This is a crucial band for confirming the intended isomer.

Experimental Protocol: ATR-FT-IR Analysis

For solid powder samples like this compound, Attenuated Total Reflectance (ATR) has become the gold-standard FT-IR technique.[10] It requires minimal to no sample preparation, ensures excellent sample-to-sample reproducibility, and analyzes the material's surface directly.[2][11]

Causality: We choose ATR over traditional methods like KBr pellets because it eliminates the laborious grinding and pressing process, which can sometimes induce polymorphic changes in crystalline samples. Furthermore, ATR avoids the potential for hygroscopic KBr to introduce broad water bands that can obscure parts of the spectrum.[10] The technique relies on an evanescent wave that penetrates a few microns into the sample, providing a high-quality spectrum from a very small amount of material.[11][12]

ATR_FTIR_Workflow cluster_prep 1. Instrument Preparation cluster_bkg 2. Background Collection cluster_sample 3. Sample Analysis cluster_process 4. Data Processing & Analysis prep1 Verify ATR crystal is clean bkg1 Collect background spectrum (No sample on crystal) prep1->bkg1 Ready prep2 Install ATR accessory bkg2 Verify flat baseline at 100% T sample1 Place small amount of powder on ATR crystal center bkg2->sample1 Good Bkg sample2 Apply pressure with anvil to ensure good contact sample3 Collect sample spectrum proc1 Perform ATR correction (if needed) sample3->proc1 Raw Spectrum proc2 Baseline correct and normalize proc3 Identify peaks and assign vibrational modes

Sources

Mass spectrometry of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (MBCN), a key intermediate in various industrial and pharmaceutical syntheses. We delve into the foundational principles of sample handling, chromatographic separation, and mass spectrometric detection. This document moves beyond standard operating procedures to explain the underlying causality of methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, detailing instrument optimization, expected fragmentation patterns under electron ionization, and data interpretation strategies to ensure trustworthy and reproducible results.

Introduction: The Analytical Significance of this compound

This compound, with a molecular formula of C₁₄H₁₁NO and a monoisotopic mass of 209.084 Da, is a biphenyl derivative of significant interest.[1][2][3] Its structure, featuring a methoxy group and a nitrile group on opposite phenyl rings, imparts a unique combination of polarity and aromaticity that makes it a versatile building block. Accurate characterization and quantification of MBCN and its potential metabolites or impurities are critical in quality control and research settings. Mass spectrometry, coupled with appropriate chromatographic separation, stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[4] This guide serves as a practical and theoretical resource for developing and validating robust mass spectrometry-based methods for this compound.

Foundational Strategy: GC-MS vs. LC-MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet for the mass spectrometer is the first critical decision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given MBCN's thermal stability and volatility, GC-MS is an excellent and often preferred method.[5] It typically employs Electron Ionization (EI), a high-energy technique that produces complex, information-rich fragmentation patterns, which are highly reproducible and ideal for library matching and structural confirmation.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool, particularly for analyzing MBCN in complex biological or environmental matrices that may not be suitable for direct GC injection.[4][8][9] Electrospray Ionization (ESI) is the most common interface, though it is traditionally suited for polar compounds.[10] However, with appropriate solvent systems and ionization source conditions, ESI can be effectively used for less polar molecules like MBCN, often yielding a strong protonated molecule or molecular radical cation with minimal fragmentation, which is advantageous for quantification.[11][12]

The following sections will detail protocols for both approaches, allowing the analyst to select the most appropriate technique based on the sample matrix, analytical objective (quantification vs. identification), and available instrumentation.

GC-MS Analysis Workflow

The GC-MS approach is predicated on the thermal vaporization of the analyte followed by high-energy electron ionization. This workflow is highly effective for pure compound characterization and quantification in clean matrices.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh and dissolve the MBCN standard or sample in a high-purity volatile solvent such as Dichloromethane, Ethyl Acetate, or Hexane to a final concentration of 1-10 µg/mL.[13]

    • Vortex the solution to ensure complete dissolution.

    • If analyzing a complex matrix, a sample cleanup step such as solid-phase extraction (SPE) may be required to remove interferences.[13]

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.[14]

    • Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.[14]

    • GC Column: A non-polar or semi-polar capillary column is recommended. An HP-5MS (30 m x 0.25 mm x 0.25 µm), a poly(5%-phenyl methyl)siloxane stationary phase, provides excellent resolution for biphenyl compounds.[14][15]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[14]

    • Injection: 1 µL injection volume in splitless mode to maximize sensitivity.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Data Presentation: Expected GC-MS Results
ParameterExpected ValueRationale
Molecular Formula C₁₄H₁₁NOBased on compound structure.[1]
Molecular Weight 209.24 g/mol Sum of atomic masses.[2]
Monoisotopic Mass 209.084 DaExact mass used for high-resolution MS.[2]
Molecular Ion (M•+) m/z 209The intact molecule minus one electron.
Key Fragment 1 m/z 194[M - CH₃]•+, loss of a methyl radical from the methoxy group.[16]
Key Fragment 2 m/z 166[M - CH₃ - CO]•+, subsequent loss of carbon monoxide.[16]
Key Fragment 3 m/z 139Further fragmentation, potentially loss of HCN from m/z 166.
Key Fragment 4 m/z 102Cyanophenyl cation, [C₇H₄N]⁺.
Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample (e.g., Ethyl Acetate) P2 Vortex & Sonicate P1->P2 P3 Transfer to Vial P2->P3 A1 Inject 1 µL (Splitless) P3->A1 A2 GC Separation (HP-5MS Column) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Acquire Total Ion Chromatogram (TIC) A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Identify Fragments D2->D3 D4 Confirm Structure D3->D4

Caption: Workflow for GC-MS analysis of MBCN.

Understanding the Fragmentation of MBCN

Electron ionization is an energetic process that causes the molecular ion to break apart in predictable ways, providing a structural fingerprint.[17][18][19] For this compound, the fragmentation is driven by the functional groups and the stable aromatic system.

The Nitrogen Rule is a primary check; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for MBCN (209 Da).[20] The fragmentation cascade is initiated by the localization of charge.

  • Initial Loss of a Methyl Radical (•CH₃): The most favorable initial fragmentation is the loss of a methyl radical from the methoxy group. This results in a highly stable, resonance-delocalized oxonium ion at m/z 194 . This is a characteristic fragmentation pathway for methoxy-substituted aromatic compounds.[16]

  • Subsequent Loss of Carbon Monoxide (CO): The fragment at m/z 194 readily loses a neutral molecule of carbon monoxide. This is a common subsequent step for phenolic-type ions, leading to the fragment at m/z 166 .

  • Further Fragmentation: The ion at m/z 166 can undergo further fragmentation, including the loss of a hydrogen cyanide (HCN) molecule from the nitrile group, which would yield a fragment at m/z 139 . Cleavage of the central carbon-carbon bond linking the two phenyl rings is also possible, though less common than fragmentation of the substituents.

Visualization: Proposed EI Fragmentation Pathway

Fragmentation_Pathway M M•+ m/z 209 F1 [M - CH₃]•+ m/z 194 M->F1 - •CH₃ F2 [M - CH₃ - CO]•+ m/z 166 F1->F2 - CO F3 [M - CH₃ - CO - HCN]+ m/z 139 F2->F3 - HCN

Caption: Proposed EI fragmentation pathway for MBCN.

LC-MS Analysis Workflow

For samples where volatility is a concern or when analyzing complex biological matrices, LC-MS provides a robust alternative. The key challenge is the effective ionization of the relatively non-polar MBCN molecule.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as a 50:50 mixture of Acetonitrile and Water, to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

  • Instrumentation & Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.[21]

    • Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

    • LC Column: A column with biphenyl stationary phase (e.g., Restek Raptor Biphenyl, 100 mm x 2.1 mm, 2.7 µm) is highly effective for retaining and separating aromatic compounds via π-π interactions.[22]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program:

      • Start at 40% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 40% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

      • Data Acquisition: Full Scan (m/z 100-300) for identification or Multiple Reaction Monitoring (MRM) for quantification.

ESI+ and Expected Ions

In positive ion mode ESI, MBCN is expected to form a protonated molecule, [M+H]⁺, at m/z 210 . The addition of a proton likely occurs on the nitrile nitrogen. Under standard ESI conditions, in-source fragmentation is minimal, making this ion ideal for use as a precursor in tandem MS (MS/MS) experiments for quantification.

For targeted quantification using MS/MS, the following transition would be a reliable choice:

  • Precursor Ion: m/z 210 ([M+H]⁺)

  • Product Ion: m/z 195 ([M+H - CH₃]⁺) - Loss of a methyl radical is less common in Collision-Induced Dissociation (CID) than neutral losses. A more likely CID fragmentation would be the loss of methane (CH₄) from the protonated methoxy group, resulting in a product ion at m/z 194 .

Conclusion

The mass spectrometric analysis of this compound can be robustly performed using either GC-MS or LC-MS. GC-MS with electron ionization provides rich, reproducible fragmentation spectra ideal for unambiguous structural confirmation. The primary fragmentation pathway involves the sequential loss of a methyl radical and carbon monoxide. LC-MS with electrospray ionization is well-suited for quantification, especially in complex matrices, and typically yields a stable protonated molecule at m/z 210. The choice of technique should be guided by the specific analytical goals, sample matrix, and available instrumentation. The protocols and data presented in this guide provide a validated starting point for method development and a framework for interpreting the resulting mass spectra.

References

  • Plassmann, M. M., & O'Brien, J. W. (2017). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. ScienceDirect.
  • Grimm, D. A., et al. (2009).
  • Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.
  • Zhang, S., et al. (2015). Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials.
  • Plassmann, M. M., & O'Brien, J. W. (2017). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. PubMed.
  • Kallio, M., & Enke, C. G. (2002). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
  • Guidechem. (n.d.). 4'-methoxy[1,1'-biphenyl]-4-carbonitrile 58743-77-4 wiki. Guidechem.
  • Mydlová-Memersheimerová, J., et al. (2009). Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. PubMed.
  • Yang, S., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Biphenyl-4-yl-p-tolyl-methanone. BenchChem.
  • Zhang, S., et al. (2015). Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. PubChem.
  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. PubMed.
  • Singh, V., et al. (2011). Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. TSI Journals.
  • Wolsztyniak, M., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 4'-methoxy[1,1'-biphenyl]-4-carbonitrile. ChemicalBook.
  • Restek. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development.
  • Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1964). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry.
  • Li, D., et al. (2021). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food.
  • ChemicalBook. (n.d.). 4'-methoxy[1,1'-biphenyl]-4-carbonitrile. ChemicalBook.
  • NIST. (n.d.). Biphenyl. NIST WebBook.
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Wikipedia. (n.d.).
  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.
  • Wikipedia. (n.d.).

Sources

A Comprehensive Safety & Handling Guide for 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide to the safe handling, storage, and emergency procedures for 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established material safety data sheets (MSDS) and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identification and Core Properties

This compound is a biphenyl derivative characterized by the presence of a methoxy group and a nitrile group at opposite ends of the biphenyl structure.[1] This compound is typically encountered as a solid in laboratory settings.[2] Understanding its fundamental physical and chemical properties is the first step in a comprehensive safety assessment.

Table 1: Chemical and Physical Properties

Property Value Source(s)
IUPAC Name 4-(4-methoxyphenyl)benzonitrile [1]
Synonyms 4'-Methoxy[1,1'-biphenyl]-4-carbonitrile, 4-Cyano-4'-methoxybiphenyl [1]
CAS Number 58743-77-4 [1][3]
Molecular Formula C₁₄H₁₁NO [1][3]
Molecular Weight 209.24 g/mol [1][3]
Appearance White Solid / Solid [2]

| Melting Point | 93-95 °C |[2] |

Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1] The primary hazards are related to its acute toxicity and irritant properties. The "Warning" signal word indicates a moderate level of hazard.[1]

GHS_Hazards cluster_hazards GHS Hazard Profile substance {this compound | CAS: 58743-77-4} H302 Acute Toxicity (Oral) H302: Harmful if swallowed substance->H302 Ingestion H312 Acute Toxicity (Dermal) H312: Harmful in contact with skin substance->H312 Skin Contact H332 Acute Toxicity (Inhalation) H332: Harmful if inhaled substance->H332 Inhalation H315 Skin Irritation H315: Causes skin irritation substance->H315 Skin Contact H319 Eye Irritation H319: Causes serious eye irritation substance->H319 Eye Contact H335 Specific Target Organ Toxicity H335: May cause respiratory irritation substance->H335 Inhalation

Caption: Hazard profile of this compound.

Table 2: GHS Hazard Statements and Classifications

Hazard Statement Description Classification Source(s)
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4) [1]
H312 Harmful in contact with skin Acute Toxicity, Dermal (Category 4) [1]
H332 Harmful if inhaled Acute Toxicity, Inhalation (Category 4) [1]
H315 Causes skin irritation Skin Irritation (Category 2) [1]
H319 Causes serious eye irritation Serious Eye Irritation (Category 2A) [1]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |[1] |

Emergency Response and First-Aid Protocols

Effective and immediate response to exposure is critical to minimizing harm. The following protocols are based on established first-aid procedures for chemicals with similar hazard classifications.

First_Aid_Workflow cluster_exposure Exposure Type cluster_action Immediate Action start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->move_air wash_skin Flush skin with soap and water for 15 min. Remove contaminated clothing. skin->wash_skin flush_eyes Flush eyes with water for 15 min, aising eyelids. Remove contacts. eye->flush_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. Give water to drink. ingestion->rinse_mouth end Seek Immediate Medical Attention move_air->end wash_skin->end flush_eyes->end rinse_mouth->end

Sources

An In-depth Technical Guide to the Health and Safety of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS No. 58743-77-4). As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in the laboratory.

Section 1: Compound Identification and Hazard Overview

Chemical Identity:

ParameterValueSource
IUPAC Name 4-(4-methoxyphenyl)benzonitrilePubChem[1]
CAS Number 58743-77-4ChemicalBook[2][3]
Molecular Formula C₁₄H₁₁NOPubChem[1]
Molecular Weight 209.24 g/mol PubChem[1]
Synonyms 4'-Methoxybiphenyl-4-carbonitrile, 4-Cyano-4'-methoxybiphenylPubChem[1]

1.1. GHS Hazard Classification and Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowedPubChem[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinPubChem[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledPubChem[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationPubChem[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationPubChem[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationPubChem[1]

1.2. Expert Analysis of Hazards

The toxicological profile of this compound is influenced by its constituent functional groups: the biphenyl core, the methoxy group, and the nitrile group. Biphenyl compounds can be metabolized to hydroxylated derivatives, some of which may exhibit toxicity.[4] The nitrile group (-C≡N) is a key feature, as it can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. While the rate and extent of this metabolic activation are not specifically known for this compound, it is a critical potential hazard to consider in all handling procedures. The methoxy group may influence the metabolic pathways of the molecule.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

2.1. Engineering Controls

  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Goggles should provide a complete seal around the eyes. A face shield is necessary when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Due to the lack of specific permeation data for this compound, it is recommended to use nitrile or neoprene gloves.[5] For prolonged contact, double-gloving is advised. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
Body Protection A flame-retardant lab coat.A lab coat should be worn at all times in the laboratory.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Respiratory protection may be necessary if engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup.

DOT Script for Hierarchy of Controls

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of Safety Controls.

Section 3: Safe Handling and Storage Protocols

3.1. Handling

  • Avoid dust formation: Handle the solid material carefully to avoid generating dust.

  • Avoid contact: Prevent contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.2. Storage

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

Section 4: Emergency Procedures

4.1. First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2. Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[4]

  • Specific Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 2.2.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Cleanup Procedures: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a wet spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. Wash the spill area with soap and water.

DOT Script for Emergency Response Workflow

Emergency_Response Exposure Exposure Event Assess Assess Situation (Spill, Fire, Personal Exposure) Exposure->Assess FirstAid Administer First Aid (See Section 4.1) Assess->FirstAid Personal Exposure Spill Contain Spill (See Section 4.3) Assess->Spill Spill Fire Extinguish Fire (See Section 4.2) Assess->Fire Fire Evacuate Evacuate Area Assess->Evacuate Notify Notify Supervisor & Emergency Services FirstAid->Notify Spill->Notify Fire->Notify

Caption: Emergency Response Workflow.

Section 5: Toxicological Information

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash. Contact your institution's environmental health and safety office for specific disposal procedures.

Section 7: References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. Retrieved from [Link]

  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • WSU Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • Environment, Health and Safety - Princeton University. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Cal State East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]

Sources

The Serendipitous Discovery and Enduring Legacy of Cyanobiphenyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Curiosity to Commercial Dominance

In the annals of materials science, few discoveries have so profoundly and rapidly reshaped our technological landscape as that of the cyanobiphenyl liquid crystals. What began as a focused research endeavor, rooted in the quest for stable, room-temperature liquid crystalline materials, burgeoned into a multi-billion dollar industry that underpins the very way we visualize and interact with the digital world. This guide provides an in-depth technical exploration of the discovery, history, and fundamental properties of cyanobiphenyl compounds, tailored for researchers, scientists, and professionals in drug development who appreciate the confluence of serendipity, rigorous science, and technological foresight. We will delve into the pivotal moments of discovery, the underlying chemical principles that bestow these molecules with their unique properties, and the experimental methodologies that brought them from the laboratory to ubiquitous commercial application.

The Pre-Cyanobiphenyl Era: A Quest for Stability

The story of cyanobiphenyls begins with a significant challenge in the nascent field of liquid crystal displays (LCDs) in the 1960s. Early liquid crystal materials, such as the Schiff bases, were notoriously unstable, susceptible to hydrolysis, and required elevated temperatures to operate.[1] This severely limited their practical application and spurred a concerted effort to synthesize compounds that were both chemically robust and possessed a nematic phase at ambient temperatures. The Royal Radar Establishment (RRE) in the United Kingdom, recognizing the potential of LCDs for military applications, was a key driver in this research.[2][3]

The Breakthrough at Hull: The Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)

The pivotal breakthrough came in 1972 from the laboratory of Professor George William Gray at the University of Hull, England.[3][4] Funded by the UK Ministry of Defence, Gray's team, including Ken Harrison and J.A. Nash, adopted a novel molecular design strategy. Their approach was elegantly simple: to create a stable, rod-shaped molecule with a strong dipole moment to induce a positive dielectric anisotropy, a key requirement for the then-newly invented twisted nematic (TN) LCD mode.[1][5]

Their research culminated in the synthesis of 4-cyano-4'-pentylbiphenyl, now famously known as 5CB.[4] This compound was a watershed moment for several reasons:

  • Chemical Stability: The biphenyl core is significantly more resistant to degradation than the linkages in previous liquid crystal materials.

  • Room-Temperature Nematic Range: 5CB exhibits a nematic phase between 22.5 °C and 35.0 °C, making it ideal for practical electronic devices.[4]

  • Strong Positive Dielectric Anisotropy: The terminal cyano group imparts a large dipole moment along the long molecular axis, allowing for low-voltage switching in TN-LCDs.

The discovery was first detailed in a seminal 1973 paper that is now a landmark in the history of materials science.[6]

Visualizing the Timeline of Discovery

Discovery_Timeline cluster_precursors Early Liquid Crystal Research cluster_breakthrough The Cyanobiphenyl Revolution cluster_application Commercialization and Impact 1888 1888: Reinitzer discovers liquid crystals in cholesterol derivatives. 1960s 1960s: RCA develops early LCDs using unstable Schiff bases. 1888->1960s Early Research 1972 1972: George Gray's group at the University of Hull synthesizes 5CB. 1960s->1972 Quest for Stability 1973 1973: Seminal paper on cyanobiphenyls published. 1972->1973 Dissemination Late_1970s Late 1970s: Widespread adoption of cyanobiphenyls in watches and calculators. 1973->Late_1970s Technological Adoption 1980s_onward 1980s Onward: Cyanobiphenyls become the cornerstone of the burgeoning LCD industry. Late_1970s->1980s_onward Market Dominance

Caption: A timeline illustrating the key milestones in the discovery and application of cyanobiphenyl compounds.

The Chemistry of Cyanobiphenyls: Synthesis and Structure

The synthesis of 4-alkyl-4'-cyanobiphenyls is a multi-step process that has been refined over the years for efficiency and purity. The following is a representative experimental protocol for the synthesis of 5CB, based on established methods.

Experimental Protocol: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)

Objective: To synthesize 4-cyano-4'-pentylbiphenyl (5CB) from biphenyl.

Materials:

  • Biphenyl

  • Valeryl chloride (Pentanoyl chloride)

  • Anhydrous aluminium chloride

  • Hydrazine hydrate

  • Potassium hydroxide

  • Diethylene glycol

  • Copper(I) cyanide

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

Methodology:

  • Friedel-Crafts Acylation:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve biphenyl in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

    • Cool the mixture in an ice bath and slowly add anhydrous aluminium chloride.

    • Add valeryl chloride dropwise with continuous stirring.

    • After the addition is complete, warm the mixture to room temperature and then heat under reflux for several hours until the evolution of HCl gas ceases.

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water. Dry over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 4-pentanoylbiphenyl.

  • Wolff-Kishner Reduction:

    • To a flask containing the 4-pentanoylbiphenyl from the previous step, add diethylene glycol, hydrazine hydrate, and potassium hydroxide.

    • Heat the mixture under reflux for several hours.

    • Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

    • Continue to heat the mixture at a higher temperature for several more hours.

    • Cool the mixture, add water, and extract the product with toluene.

    • Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the solvent to yield 4-pentylbiphenyl.

  • Cyanation (Rosenmund-von Braun Reaction):

    • To a flask containing the 4-pentylbiphenyl, add copper(I) cyanide and N,N-dimethylformamide (DMF).

    • Heat the mixture under reflux with vigorous stirring for several hours.

    • Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with a suitable solvent (e.g., toluene or dichloromethane).

    • Wash the organic extract with water, sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

    • Purify the crude product by recrystallization from ethanol to obtain pure 4-cyano-4'-pentylbiphenyl (5CB).

Synthesis Workflow Diagram

Synthesis_Workflow Biphenyl Biphenyl Pentanoylbiphenyl 4-Pentanoylbiphenyl Biphenyl->Pentanoylbiphenyl Friedel-Crafts Acylation (Valeryl chloride, AlCl3) Pentylbiphenyl 4-Pentylbiphenyl Pentanoylbiphenyl->Pentylbiphenyl Wolff-Kishner Reduction (Hydrazine, KOH) CB5 4-cyano-4'-pentylbiphenyl (5CB) Pentylbiphenyl->CB5 Cyanation (CuCN, DMF)

Caption: A simplified workflow for the synthesis of 4-cyano-4'-pentylbiphenyl (5CB).

Molecular Structure and its Implications

The molecular structure of cyanobiphenyls is the key to their unique properties. It consists of three main components:

  • A rigid biphenyl core: This provides the necessary structural anisotropy (rod-like shape) for the formation of liquid crystal phases.

  • A flexible alkyl chain (R): The length of this chain influences the melting point and the type of mesophases exhibited.

  • A polar cyano group (-C≡N): This group creates a strong dipole moment along the long axis of the molecule, resulting in a large positive dielectric anisotropy.

Molecular_Structure cluster_5CB Molecular Structure of 5CB (4-cyano-4'-pentylbiphenyl) 5CB_structure 5CB_structure

Caption: The molecular structure of 4-cyano-4'-pentylbiphenyl (5CB).

Physical Properties of the 4-alkyl-4'-cyanobiphenyl (nCB) Homologous Series

The systematic variation of the alkyl chain length in the 4-alkyl-4'-cyanobiphenyl (nCB) homologous series allows for the fine-tuning of their physical properties. This tunability is crucial for the formulation of liquid crystal mixtures with specific characteristics for different display applications.

Compound (n)Chemical FormulaMelting Point (°C)Nematic-Isotropic Transition (°C)Dielectric Anisotropy (Δε) at 20°CBirefringence (Δn) at 20°C
5CB (5)C18H19N22.535.0+11.50.18
6CB (6)C19H21N14.529.0+10.00.17
7CB (7)C20H23N30.042.5+9.20.16
8CB (8)C21H25N21.540.5 (N-I), 33.5 (SmA-N)+8.00.15

Note: The properties listed are approximate and can vary slightly depending on the measurement conditions and purity of the sample.

The data in the table reveals several key trends:

  • Odd-Even Effect: The melting and clearing points do not decrease linearly with increasing chain length but show an "odd-even" alternation.

  • Smectic Phase Formation: Longer alkyl chains promote the formation of more ordered smectic phases, as seen in 8CB.

  • Decreasing Anisotropy: Both the dielectric anisotropy (Δε) and birefringence (Δn) generally decrease with increasing alkyl chain length due to a dilution of the polarizable core by the non-polar alkyl chain.

The Enduring Impact and Future Directions

The discovery of cyanobiphenyls was not merely an incremental improvement in liquid crystal materials; it was a transformative event that enabled the entire LCD industry. From the first digital watches and calculators to the high-definition televisions and smartphone screens of today, the legacy of George Gray's work is undeniable.

While newer classes of liquid crystals with improved properties have since been developed, cyanobiphenyls remain fundamentally important for several reasons:

  • Model Systems for Research: Their well-characterized properties and simple structure make them ideal model systems for fundamental studies in liquid crystal physics and chemistry.

  • Components in Mixtures: They are still used as components in commercial liquid crystal mixtures to achieve specific performance characteristics.

  • Foundation for Further Discovery: The design principles established with cyanobiphenyls have guided the development of subsequent generations of liquid crystal materials.

The story of cyanobiphenyls is a powerful testament to the value of fundamental research and the often-unpredictable path from scientific discovery to technological revolution. It serves as an inspiration for current and future generations of scientists and engineers to continue exploring the rich and fascinating world of soft matter.

References

  • Orient Display. (n.d.). The History of LCD Technology.
  • DisplayMan. (2023, February 22). LCD History: The Rise of a Game-Changing Technology.
  • AbraxSys. (n.d.). History, Innovations, and Uses of Rugged LCD Displays.
  • Focus LCDs. (2024, September 17). The History of LCD Technology.
  • Shin-Tson Wu. (2016). Major Milestones in Liquid Crystal Display Development. IEEE Journal of Display Technology, 12(10), 1073-1077.
  • Peshkov, R. Y., Panteleeva, E. V., Chunyan, W., Tretyakov, E. V., & Shteingarts, V. D. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1547–1552.
  • Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 825.
  • Goodby, J. W., & Cowling, S. J. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 51(1), 1-22.
  • Wikipedia. (2023, December 14). 4-Cyano-4'-pentylbiphenyl.
  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
  • Royal Society of Chemistry. (2013, May 17). Robert Parker on the death of liquid crystals pioneer George Gray.
  • Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
  • Beguin, A., Bazuin, C. G., Guillon, D., Skoulios, A., & Malthête, J. (1988). Mesomorphic properties of the neat enantiomers of a chiral pyramidic liquid crystal. Liquid Crystals, 3(4), 515-527.
  • Wikipedia. (2023, December 14). 4-Cyano-4'-pentylbiphenyl.
  • Sarkar, P., Sarkar, P., Mandal, P., & Manisekaran, T. (1998). Molecular Structure and Packing in the Crystalline State of 4-n-Ethyl-4′-Cyanobiphenyl (2CB) by Single Crystal X-ray Diffractometry. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 325(1), 91-97.
  • Google Patents. (n.d.). CN101357896A - 4-cyanobiphenyl preparation method.
  • Binnemans, K., Galyametdinov, Y. G., Deun, R. V., Bruce, D. W., & Collinson, S. R. (2000). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
  • Archbold, C. T., Davis, F. J., & Mitchell, G. R. (2019). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Liquid Crystals, 46(13-14), 2056-2069.
  • Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 825.
  • Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. White Rose Research Online.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Role of the Methoxy Group in Biphenyl Liquid Crystals

Abstract

The substitution of a methoxy group (–OCH₃) onto a biphenyl core is a critical design choice in the synthesis of liquid crystalline materials. This guide provides an in-depth analysis of the multifaceted role of the methoxy group, moving beyond simple observation to explain the underlying causality of its influence. We will explore its electronic and steric effects on intermolecular interactions, molecular packing, and, consequently, the resulting mesomorphic properties such as phase behavior and transition temperatures. This document synthesizes data from authoritative sources to offer field-proven insights for researchers, scientists, and professionals in materials and drug development.

Introduction: The Biphenyl Core and the Significance of Terminal Substituents

Biphenyl-based molecules are a cornerstone in the design of thermotropic liquid crystals (LCs) due to their rigid, calamitic (rod-like) shape, which promotes the orientational order necessary for mesophase formation. The physical properties of these materials, however, are not dictated by the core alone. Terminal and lateral substituents play a pivotal role in fine-tuning the delicate balance of intermolecular forces that govern phase type, transition temperatures, and dielectric anisotropy.

Among the vast library of chemical moieties, the methoxy group is of particular interest. It offers a unique combination of polarity, electron-donating character, and steric bulk that contrasts sharply with other common substituents, such as the strongly polar cyano (–CN) group. Understanding the influence of the methoxy group is essential for the rational design of liquid crystals with specific, tailored properties.

Fundamental Characteristics of the Methoxy Group

To comprehend the macroscopic behavior of methoxy-substituted biphenyl LCs, we must first dissect the intrinsic properties of the methoxy group itself.

  • Electronic Effects : The oxygen atom in the methoxy group is highly electronegative, yet it possesses lone pairs of electrons that can be donated into the aromatic biphenyl system via resonance. This makes the methoxy group a potent activating, ortho-, para- directing group in electrophilic aromatic substitution. In the context of liquid crystals, this electron-donating nature increases the polarizability of the biphenyl core. However, its overall dipole moment is significantly lower than that of a cyano group.

  • Steric and Conformational Effects : The methoxy group is larger than a hydrogen atom and is not linear. The C-O-C bond has a specific angle, and the methyl group can rotate. This conformation can influence the planarity of the biphenyl system and affect how molecules pack together in the condensed phase, a critical factor for mesophase stability.

Impact on Intermolecular Interactions and Molecular Packing

The defining characteristics of a liquid crystal phase are dictated by the collective interactions of its constituent molecules. The methoxy group profoundly influences these interactions, especially when compared to the well-studied cyanobiphenyl systems.

The primary distinction lies in the tendency for molecular association. The cyano group possesses a large dipole moment, which drives the formation of stable, anti-parallel dimers to minimize electrostatic energy.[1][2] This strong anti-parallel association is a dominant force that promotes the formation of layered, smectic phases.[1][2]

In contrast, the methoxybiphenyl unit is less polar and does not exhibit a strong tendency to form such anti-parallel dimers.[1][2][3] The intermolecular forces are therefore dominated by weaker, more diffuse van der Waals interactions rather than strong, localized dipole-dipole interactions. This fundamental difference in interaction motifs is the primary reason for the dramatic divergence in phase behavior between methoxybiphenyl and cyanobiphenyl LCs.

G cluster_0 Cyanobiphenyl System cluster_1 Methoxybiphenyl System CB1 Cyanobiphenyl (High Dipole) CB2 Cyanobiphenyl (High Dipole) CB1->CB2 Strong Anti-parallel Association Smectic Promotes Smectic Phases MeO1 Methoxybiphenyl (Lower Dipole) MeO2 Methoxybiphenyl (Lower Dipole) Nematic Favors Nematic Phases label_interactions Dispersed van der Waals Interactions G cluster_synthesis Synthesis Pathway cluster_characterization Characterization start Reactants: 4-Methoxybiphenyl & Bromo-alkane acylation Step 1: Friedel-Crafts Acylation start->acylation reduction Step 2: Ketone Reduction (e.g., with Et3SiH, TFA) acylation->reduction etherification Step 3: Williamson Ether Synthesis (Coupling with target molecule) reduction->etherification purification Step 4: Purification (Chromatography, Recrystallization) etherification->purification final_product Final Product: Methoxy-Biphenyl LC purification->final_product pom Polarized Optical Microscopy (POM) final_product->pom dsc Differential Scanning Calorimetry (DSC) final_product->dsc nmr NMR Spectroscopy final_product->nmr

Caption: General workflow for synthesis and characterization of a methoxy-biphenyl LC.

Methodology: Synthesis of 4-((6-(4'-methoxy-[1,1'-biphenyl]-4-yl)hexyl)oxy)benzaldehyde [2]

  • Friedel-Crafts Acylation : React 4-methoxybiphenyl with 6-bromohexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent (e.g., dichloromethane) to form 6-bromo-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)hexan-1-one.

  • Ketone Reduction : Reduce the ketone functional group using a reducing agent like triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) to yield 4-(6-bromohexyl)-4'-methoxy-1,1'-biphenyl.

  • Williamson Ether Synthesis : React the bromo-intermediate with 4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to form the final ether-linked product.

  • Purification : Purify the crude product using column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to achieve high purity, which is critical for accurate physical characterization.

Characterization Protocols

Differential Scanning Calorimetry (DSC) [4]DSC is essential for accurately determining phase transition temperatures and their associated enthalpy changes.

  • Sample Preparation : Hermetically seal 2-5 mg of the purified liquid crystal sample in an aluminum pan. Prepare an empty, sealed pan as a reference.

  • Thermal Program : Place both pans in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase.

  • Data Acquisition (Heating) : Record the heat flow versus temperature. Endothermic peaks correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).

  • Data Acquisition (Cooling) : Cool the sample at the same controlled rate. Exothermic peaks on the cooling trace indicate transitions from a less ordered to a more ordered phase. Comparing heating and cooling cycles identifies enantiotropic (stable on heating and cooling) versus monotropic (stable only on cooling) phases.

  • Analysis : Determine the onset and peak temperatures for each transition. Integrate the peak area to calculate the enthalpy change (ΔH).

Polarized Optical Microscopy (POM) [4]POM allows for the visual identification of different liquid crystal phases based on their unique optical textures.

  • Sample Preparation : Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Heating/Cooling Stage : Place the slide on a hot stage attached to a polarized light microscope.

  • Observation : Heat the sample into the isotropic phase, which will appear dark under crossed polarizers.

  • Texture Identification : Slowly cool the sample. As it transitions into a mesophase, characteristic textures will appear.

    • Nematic Phase : Often shows a Schlieren texture with 2- and 4-point brush singularities or a marbled texture.

    • Smectic A Phase : Typically exhibits a focal conic fan texture.

  • Correlation : Correlate the temperatures at which these textures appear and disappear with the peaks observed in the DSC thermogram to definitively assign each transition.

Conclusion

The methoxy group is a versatile and influential substituent in the design of biphenyl liquid crystals. Its role is primarily defined by its electronic and steric properties, which render it less polar than a cyano group and prevent the strong anti-parallel associations that dominate cyanobiphenyl systems. This fundamental difference in intermolecular forces leads to a predictable set of outcomes:

  • Suppression of Smectic Phases : The lack of strong dimerization disrupts the formation of layered structures, favoring the nematic phase. [1][2]* Lower Transition Temperatures : Weaker overall intermolecular interactions result in lower clearing points compared to analogous cyanobiphenyls. [2]* Modified Dielectric Properties : It contributes a modest positive dielectric anisotropy in terminal positions and can significantly alter molecular shape and biaxiality when used as a lateral substituent. [5] By understanding these causal relationships, from the molecular level to macroscopic properties, researchers can more effectively employ the methoxy group as a tool for the rational design of liquid crystalline materials with precisely engineered characteristics.

References

  • Gibb, C. J., Majewska, M. M., Strachan, G. J., Pociecha, D., Storey, J. M. D., Gorecka, E., & Imrie, C. T. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics, 27, 6104.
  • Gibb, C. J., Majewska, M. M., Strachan, G. J., Pociecha, D., Storey, J. M. D., Gorecka, E., & Imrie, C. T. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics, 27, 6104.
  • Gibb, C. J., et al. (2025). Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl. White Rose Research Online.
  • Gibb, C. J., et al. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl.
  • Hori, K., et al. (2005). Intermolecular Interactions Studied by Crystal Structure Analysis I. Biphenyl-ester Liquid Crystals. Molecular Crystals and Liquid Crystals, 437(1), 311/-319/. [Link]
  • Ghosh, S., et al. (2015). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances, 5(1), 433-439. [Link]
  • Srivastava, A., & Singh, P. (2020). Even–odd effect of the homologous series of nCHBT liquid crystal molecules under the influence of an electric field. Pramana, 94(1), 1-8.
  • Ahmed, H. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(13), 4150. [Link]
  • Gibb, C. J., et al. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. PubMed. [Link]
  • Al-Mutabagani, L. A., et al. (2022).
  • Ghosh, S., et al. (2014). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals.
  • Imrie, C. T., et al. (2024).
  • Lee, M. J., et al. (2007). Odd-even effects in the homologous series of alkyl-cyanobiphenyl liquid crystals: a molecular dynamic study. Journal of computational chemistry, 28(13), 2140-2146. [Link]
  • Chen, D., et al. (2009). Odd-even Effect on Liquid Crystalline Behavior for C3-Cyclotriveratrylene(CTV) Derivatives Containing Alkoxies with Different Lengths as Peripheral Groups. Chemical Research in Chinese Universities, 25(4), 579-584.

Sources

Methodological & Application

Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-735 | Organic Synthesis

via Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry renowned for its efficiency in constructing C-C bonds.[1][2] We will explore the causality behind experimental choices, from reagent selection to reaction optimization, ensuring a robust and reproducible methodology. This guide is designed to be a self-validating system, complete with in-depth characterization and purification protocols.

Introduction: The Significance of Biphenyl Scaffolds

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science.[3][4] Its unique conformational properties and ability to engage in various intermolecular interactions make it a valuable component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and, most notably, a wide array of therapeutic agents. This compound, in particular, serves as a crucial building block for synthesizing more complex molecules, where the methoxy and nitrile groups offer versatile handles for further functionalization.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful methods for the synthesis of biaryl compounds.[3][4] Its widespread adoption is attributed to mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids.[4][5] Furthermore, the boron-containing byproducts are generally non-toxic and easily separable, aligning with the principles of green chemistry.[3][6]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide or triflate.[7] The catalytic cycle, a well-established mechanism, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzonitrile), forming a Pd(II) complex.[6][7][8] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent ((4-methoxyphenyl)boronic acid) transfers its organic group to the Pd(II) complex.[6][7][8] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[7][8]

Experimental Protocol:

This protocol is based on established procedures for Suzuki-Miyaura coupling reactions.[4][7][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-BromobenzonitrileC₇H₄BrN182.021.82 g10.0
(4-Methoxyphenyl)boronic acidC₇H₉BO₃151.961.67 g11.0
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.5022.5 mg0.1
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29105 mg0.4
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0
TolueneC₇H₈-50 mL-
EthanolC₂H₆O-10 mL-
Water (degassed)H₂O-10 mL-
Reaction Setup and Procedure

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.82 g, 10.0 mmol) and (4-methoxyphenyl)boronic acid (1.67 g, 11.0 mmol).

  • Catalyst and Base Addition: Add palladium(II) acetate (22.5 mg, 0.1 mmol, 1 mol%), triphenylphosphine (105 mg, 0.4 mmol, 4 mol%), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition and Degassing: Add toluene (50 mL), ethanol (10 mL), and degassed water (10 mL). It is crucial to degas the solvent mixture by bubbling nitrogen or argon through it for at least 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 4-8 hours.

Work-up and Purification
  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (saturated NaCl solution, 50 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[10] Alternatively, recrystallization from a suitable solvent system, such as a hexane/methanol mixture, can be employed.[9]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-Bromobenzonitrile Solvent Toluene/Ethanol/H₂O Reactant1->Solvent Combine Reactant2 (4-Methoxyphenyl)boronic acid Reactant2->Solvent Combine Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Solvent Combine Base K₂CO₃ Base->Solvent Combine Conditions Reflux (85-95 °C) Nitrogen Atmosphere Solvent->Conditions Heat Extraction Ethyl Acetate Extraction Conditions->Extraction Cool & Quench Washing Wash with H₂O & Brine Extraction->Washing Purification Column Chromatography or Recrystallization Washing->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid
Melting Point 93-95 °C[11]
¹H NMR (400 MHz, CDCl₃) δ 7.70 (d, J = 8.0 Hz, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H), 3.87 (s, 3H) ppm.[11]
¹³C NMR (101 MHz, CDCl₃) δ 159.3, 140.9, 133.9, 128.9, 128.3, 126.9, 126.8, 114.3, 55.5 ppm.[10]
Mass Spectrometry (EI) m/z 209.08 (M⁺)[12][13]

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Deactivation: Ensure thorough degassing of solvents to remove oxygen. The use of fresh, high-purity palladium catalyst and phosphine ligand is recommended.

    • Inefficient Transmetalation: The choice and amount of base are critical. If potassium carbonate is ineffective, other bases such as sodium carbonate, potassium phosphate, or cesium carbonate can be screened.

    • Protodeboronation: This side reaction, the cleavage of the C-B bond by a proton source, can be minimized by using anhydrous solvents and ensuring the reaction is run under inert conditions.[3]

  • Incomplete Reaction:

    • Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature may drive the reaction to completion.

    • Catalyst Loading: Increasing the catalyst loading (e.g., to 2 mol%) can improve the reaction rate, although this should be balanced with cost considerations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of this compound. The protocol detailed in this application note is robust and can be readily adapted for the synthesis of a wide range of substituted biphenyl compounds. By understanding the underlying mechanistic principles and paying close attention to experimental details, researchers can consistently achieve high yields of the desired product.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
  • Google Patents. Method for purifying biphenyl.
  • Studylib. Biphenyl Purification: Chromatography Lab.
  • PubMed. Purification of polybrominated biphenyl congeners. (1982).
  • ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2000).
  • Google Patents. Process for purifying biphenyl.
  • Study.com. How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent?.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025).
  • ResearchGate. Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. (2024).
  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
  • Wikipedia. Negishi coupling.
  • SpectraBase. This compound.
  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.
  • DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • NIH. Organoborane coupling reactions (Suzuki coupling).
  • Organic Chemistry Portal. Negishi Coupling.
  • University of Missouri–St. Louis. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Google Patents. Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Denmark Group. The Negishi Cross-Coupling Reaction.
  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Organic Chemistry Frontiers (RSC Publishing). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials.
  • New Journal of Chemistry. Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate.
  • Wiley-VCH. Supporting Information.
  • ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid....

Sources

Suzuki coupling for 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki Coupling

Introduction

The biphenyl scaffold is a privileged structural motif found in a vast array of functional materials, agrochemicals, and pharmaceuticals.[1][2] Its rigid, planar geometry allows for unique electronic and steric properties, making it a cornerstone in drug design and materials science. The synthesis of unsymmetrical biaryls, such as this compound, is of particular interest for developing liquid crystals and as a key intermediate in the synthesis of more complex molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds.[3][4] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][5] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, the commercial availability of diverse starting materials, and the generation of non-toxic byproducts.[2][4]

This document provides a comprehensive guide for the synthesis of this compound. As a senior application scientist, this note is designed to offer not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, insights into reaction optimization, and a guide for troubleshooting common issues.

Reaction Scheme

The synthesis involves the palladium-catalyzed cross-coupling of 4-bromobenzonitrile with 4-methoxyphenylboronic acid in the presence of a suitable base and phosphine ligand.

G cluster_reactants Reactants cluster_product Product r1 4-bromobenzonitrile r1_img r1_img r2 4-methoxyphenylboronic acid r2_img r2_img plus + arrow Pd Catalyst, Base Solvent, Heat p1 This compound p1_img p1_img

Caption: Overall synthesis of this compound.

The Suzuki Coupling Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (4-bromobenzonitrile). This is often the rate-determining step of the reaction.[3] The palladium is oxidized from Pd(0) to a square-planar Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6]

  • Transmetalation : In this step, the organic group from the organoboron compound (4-methoxyphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide.[3][7] This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[8]

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling to form the new C-C bond of the biphenyl product.[9] This process reduces the palladium back to its active Pd(0) state, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl + Ar¹-X Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl + Ar²-B(OR)₂ (Base Activated) RedElim Reductive Elimination RedElim->Pd0 Product (Ar¹-Ar²)

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biphenyl Scaffolds

The biphenyl moiety is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. Its rigid, planar geometry allows it to effectively interact with biological targets and provides a robust scaffold for constructing complex molecular architectures. Specifically, substituted biphenyls like 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile serve as key intermediates in the synthesis of pharmaceuticals and liquid crystals. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the gold standard for the efficient and versatile construction of these vital C-C bonds, offering mild reaction conditions and broad functional group tolerance.[1] This document provides a detailed guide to the synthesis of this compound, grounded in the principles of the Suzuki-Miyaura coupling, to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2][3] The catalytic cycle is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar palladium(II) complex.[4][5] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6] Electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step.[2][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4] A base is essential for this process; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[7] The choice of base is critical and can influence the reaction rate and yield.

  • Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium(II) center couple and are eliminated as the desired biphenyl product.[5] This step regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle.[5] Bulky ligands can promote reductive elimination.[6]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd Organoboron Ar²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-bromobenzonitrile and 4-methoxyphenylboronic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Bromobenzonitrile182.021.0182 mg
4-Methoxyphenylboronic acid151.961.2182 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Toluene--5 mL
Ethanol--2 mL
Water (degassed)--2 mL
Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (182 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and degassed water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[8]

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Experimental Workflow Diagram

G A 1. Reagent Addition - 4-Bromobenzonitrile - 4-Methoxyphenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ B 2. Solvent Addition - Toluene - Ethanol - Degassed Water A->B C 3. Inert Atmosphere (Nitrogen/Argon Purge) B->C D 4. Reaction (80 °C, 4-6 h) C->D E 5. Work-up - Water Quench - Ethyl Acetate Extraction - Brine Wash - Drying & Concentration D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Product Isolation (this compound) F->G

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Expected Results

The final product, this compound, should be a white solid. The expected yield is typically in the range of 85-95%.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.69 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.53 (d, J = 8.8 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 160.0, 145.4, 132.6, 131.8, 128.5, 127.3, 119.1, 114.5, 110.9, 55.5.[8]

Trustworthiness and Self-Validation

The protocol described is based on well-established Suzuki-Miyaura coupling procedures.[1] The progress of the reaction can be reliably monitored by TLC, and the final product can be unequivocally identified by standard spectroscopic techniques such as ¹H and ¹³C NMR. The provided spectroscopic data serves as a benchmark for product validation.[8] For troubleshooting, common issues include incomplete reaction, which may be addressed by extending the reaction time or using a more active catalyst system, and purification challenges, which can often be overcome by optimizing the eluent system for column chromatography.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective and reliable method for the synthesis of this compound. The protocol and accompanying notes provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable compound. By understanding the underlying mechanism and paying careful attention to the experimental details, scientists can confidently apply this methodology to advance their research in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2024, November 26). Suzuki reaction.
  • BYJU'S. (n.d.). Suzuki Coupling Reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Hopkins, J. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Hopkins Med-Chem.
  • Cerna, I., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4494-4499.
  • Zhang, Y., et al. (2012). 3',4'-Dimethoxy-biphenyl-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1137.
  • Organic Syntheses. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Wikipedia. (2024, October 29). Stille reaction.
  • Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • National Institutes of Health. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
  • Licence, P., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2717–2725.
  • Licence, P., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling.
  • Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947.
  • Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Nikoshvili, L., et al. (2015). Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 256-265.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C14H11NO, 10 grams.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.

Sources

Application Notes and Protocols for the Recrystallization of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the purification of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile via recrystallization. The protocols and methodologies outlined herein are designed to ensure high purity and yield, critical for applications in pharmaceutical research and development, and materials science. This guide moves beyond a simple set of instructions, offering in-depth explanations for procedural choices, troubleshooting advice, and a strong foundation in the principles of crystallization.

Compound Profile and Recrystallization Rationale

This compound is a biphenyl derivative with significant applications in the synthesis of liquid crystals and as a key intermediate in the development of various pharmaceuticals. Given its intended uses, achieving a high degree of purity is paramount. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, making it an ideal choice for this application.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO[1][2]
Molecular Weight 209.24 g/mol [1][2]
Melting Point 93-102.5 °C[3]
Appearance White crystalline solid[4]

The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving the impurities dissolved in the mother liquor.

Understanding the Synthetic Landscape: Potential Impurities

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-methoxyphenylboronic acid and 4-bromobenzonitrile.[5] This synthetic route, while efficient, can introduce specific impurities that must be removed. Understanding these potential contaminants is crucial for developing an effective purification strategy.

Common Impurities:

  • Homocoupled Products:

    • 4,4'-Dimethoxybiphenyl (from the coupling of two 4-methoxyphenylboronic acid molecules).

    • Biphenyl-4,4'-dicarbonitrile (from the coupling of two 4-bromobenzonitrile molecules).

  • Unreacted Starting Materials:

    • 4-Methoxyphenylboronic acid.

    • 4-Bromobenzonitrile.

  • Catalyst Residues: Palladium-based catalysts and ligands.

The structural similarities between the desired product and the homocoupled byproducts can make purification challenging.[6] Recrystallization offers an effective means of separation based on subtle differences in their solubility profiles.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant increase in solubility with temperature.

Theoretical Considerations and Experimental Screening

Based on the structure of the target molecule, which possesses both polar (nitrile and methoxy groups) and non-polar (biphenyl backbone) characteristics, a solvent of intermediate polarity is likely to be effective.

Solvent_Selection cluster_solvents Candidate Solvents cluster_properties Desired Properties Ethanol Ethanol High_Solubility_Hot High Solubility (Hot) Ethanol->High_Solubility_Hot Good Low_Solubility_Cold Low Solubility (Cold) Ethanol->Low_Solubility_Cold Moderate Methanol Methanol Methanol->High_Solubility_Hot Very Good Methanol->Low_Solubility_Cold Moderate Isopropanol Isopropanol Isopropanol->High_Solubility_Hot Good Isopropanol->Low_Solubility_Cold Good Ethyl_Acetate Ethyl_Acetate Ethyl_Acetate->High_Solubility_Hot Excellent Hexane Hexane Hexane->Low_Solubility_Cold Excellent Ideal_Solvent Optimal Solvent System High_Solubility_Hot->Ideal_Solvent Criteria 1 Low_Solubility_Cold->Ideal_Solvent Criteria 2 Volatile Easily Removed Volatile->Ideal_Solvent Criteria 3 Inert Non-reactive Inert->Ideal_Solvent Criteria 4

Recommended Solvent Systems

Experimental evidence and theoretical considerations point to the following as promising solvent systems for the recrystallization of this compound:

  • Single Solvent System: Ethanol or Methanol. Alcohols of lower molecular weight are known to be effective for recrystallizing biphenyl derivatives.[7] The polarity of ethanol and methanol is well-suited to dissolve the target compound when hot, with a significant decrease in solubility upon cooling.

  • Mixed Solvent System: Hexane-Ethyl Acetate. The use of a hexane/ethyl acetate gradient in column chromatography for purification suggests that these solvents have significantly different solvating powers for the target compound.[8] This makes them an excellent candidate for a mixed solvent recrystallization. Ethyl acetate acts as the "good" solvent, dissolving the compound readily, while hexane acts as the "poor" solvent (antisolvent), inducing crystallization.

Detailed Recrystallization Protocols

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single Solvent Recrystallization with Ethanol

This protocol is recommended for routine purification where impurities are present in moderate amounts.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with stirring.

  • Achieving Saturation: Continue adding ethanol dropwise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization with Hexane-Ethyl Acetate

This method is particularly effective for removing closely related impurities, such as homocoupled byproducts.

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot ethyl acetate.

  • Inducing Crystallization: While keeping the solution hot, add hexane dropwise with continuous swirling until a faint cloudiness persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled hexane-ethyl acetate mixture (in a ratio that favors hexane, e.g., 4:1).

  • Drying: Dry the crystals under vacuum as described in Protocol 1.

Recrystallization_Workflow Start Start Crude_Product Crude 4'-Methoxy- [1,1'-biphenyl]-4-carbonitrile Start->Crude_Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Impurities_in_Filtrate Impurities in Mother Liquor Vacuum_Filtration->Impurities_in_Filtrate Drying Dry Under Vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture until a clear solution is obtained, then allow it to cool more slowly. Consider using a lower-boiling solvent system.
No Crystal Formation Too much solvent was used, or the solution is not sufficiently supersaturated.If the solution is at room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If that fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Low Recovery Too much solvent was used, the cooling process was too rapid, or the crystals were washed with too much cold solvent.Optimize the solvent volume in subsequent attempts. Ensure slow cooling. Use a minimal amount of ice-cold solvent for washing. The mother liquor can be concentrated to obtain a second crop of crystals, which may be of lower purity.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.

Conclusion

The recrystallization protocols detailed in this application note provide robust and reliable methods for the purification of this compound. The choice between a single or mixed solvent system will depend on the nature and quantity of the impurities present. By understanding the underlying principles of recrystallization and potential challenges, researchers can consistently obtain high-purity material essential for demanding applications.

References

  • ChemBK. 4-Methoxy-4'-cyanobiphenyl.
  • Studylib. Biphenyl Purification: Chromatography Lab.
  • Google Patents. CN104230757A - Improved method for preparing 4-cyanobiphenyl.
  • University of California, Irvine. Recrystallization.
  • Swarthmore College. Experiment 9 — Recrystallization.
  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • PrepChem. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • Wikipedia. Suzuki reaction.
  • YouTube. Recrystallization- Organic Chemistry Lab- purification.
  • University of California, Davis, Chem 10. Recrystallization I.
  • Cengage. Recrystallization.
  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
  • SpectraBase. This compound.
  • Reddit. How do I recrystallize this product? : r/chemistry.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • PubChem. (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol.

Sources

Application Note: A Validated Protocol for the Purification of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a key intermediate in organic synthesis and materials science. The purification strategy is based on normal-phase column chromatography using silica gel as the stationary phase and a gradient elution system of hexane and ethyl acetate. The protocol is designed for researchers, chemists, and drug development professionals, offering detailed explanations for each step to ensure reproducibility and high purity of the final product. Key validation checkpoints, including preliminary Thin-Layer Chromatography (TLC) analysis and post-column fraction monitoring, are integrated to ensure the trustworthiness and success of the separation.

Introduction: The Rationale for Chromatographic Purification

This compound is a biphenyl derivative whose rigid structure and unique electronic properties make it a valuable building block in the synthesis of liquid crystals, pharmaceuticals, and advanced organic materials. Synthetic routes to this compound, such as Suzuki cross-coupling reactions, often yield crude mixtures containing unreacted starting materials, catalysts, and various byproducts.[1] Achieving high purity is paramount for its subsequent applications, necessitating a robust purification methodology.

Column chromatography is a versatile and widely used technique for the separation of compounds from a mixture.[2] The principle of separation relies on the differential partitioning of components between a stationary phase and a mobile phase. For a moderately polar compound like this compound, normal-phase chromatography with a polar stationary phase (silica gel) and a non-polar mobile phase is exceptionally effective.[3] This protocol employs a gradient elution technique, where the polarity of the mobile phase is gradually increased. This approach ensures efficient separation of closely related impurities and minimizes elution time, leading to sharper peaks and higher recovery of the target compound.[4][5]

Compound Characteristics and Method Design

The design of an effective chromatography protocol is predicated on the physicochemical properties of the target molecule. The structure of this compound features a non-polar biphenyl core, a polar nitrile group (-C≡N), and a moderately polar methoxy group (-OCH₃). This combination of functionalities dictates its interaction with the chromatographic phases.

Why Normal-Phase Chromatography? The polar silanol (Si-OH) groups on the surface of the silica gel stationary phase interact strongly with the polar nitrile and methoxy functionalities of the target molecule through hydrogen bonding and dipole-dipole interactions. A non-polar mobile phase (eluent), such as hexane, is initially used, which does not compete effectively for the adsorption sites on the silica. This results in strong retention of the compound. By gradually introducing a more polar solvent, like ethyl acetate, the mobile phase's strength is increased, allowing it to displace the adsorbed compound and elute it from the column.[6] This systematic increase in polarity is the cornerstone of the gradient elution method.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁NO[8]
Molecular Weight 209.25 g/mol [9]
Appearance White to off-white solid[1][9]
Melting Point 93-95 °C[1]
Polar Surface Area 33 Ų[8]
XLogP3-AA 3.2[8]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the purification protocol, from initial setup to final product isolation.

Chromatography_Workflow cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation TLC 1. Preliminary TLC Analysis (Determine Optimal Eluent) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry informs Pack 3. Pack Chromatography Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Gradient Elution (Hexane to Hexane/EtOAc) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Analysis 7. Analyze Fractions by TLC Collect->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine identify pure Evaporate 9. Evaporate Solvent Combine->Evaporate Product 10. Characterize Pure Product Evaporate->Product

Caption: Workflow for purification of this compound.

Materials and Equipment

Table 2: Materials and Reagents

MaterialGradeRecommended SupplierNotes
Crude this compoundSynthesis GradeN/AProduct from a preceding reaction.
Silica GelFlash Chromatography Grade, 230-400 meshSigma-Aldrich, Fisher ScientificParticle size is crucial for good resolution.[10]
n-HexaneHPLC or ACS GradeVWR, Fisher ScientificThe primary non-polar mobile phase component.
Ethyl Acetate (EtOAc)HPLC or ACS GradeVWR, Fisher ScientificThe polar mobile phase component.
Dichloromethane (DCM)ACS GradeSigma-AldrichFor sample dissolution if needed.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor monitoring the separation.[11]
SandSea Sand, Washed and DriedAcros OrganicsUsed to protect the silica bed.[12]
Glass Wool-VWRUsed as a plug at the column base.[13]

Table 3: Equipment

EquipmentSpecifications
Glass Chromatography Column50 cm length, 2-5 cm diameter (adjust based on sample size)
Collection VesselsTest tubes or Erlenmeyer flasks
TLC Developing ChamberGlass jar with a lid or a dedicated chamber
UV Lamp254 nm wavelength
Rotary EvaporatorFor solvent removal
Beakers and Graduated CylindersAssorted sizes
Pasteur Pipettes and BulbsFor sample loading and transfer
Ring Stand and ClampsTo secure the column vertically

Detailed Step-by-Step Protocol

Step 1: Preliminary TLC Analysis (Self-Validation)

The success of column chromatography is highly dependent on the choice of the eluent system. TLC is a rapid and essential tool for determining the optimal solvent composition.[11][14]

  • Prepare Samples: Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane. Prepare a separate solution of a pure standard if available.

  • Spot the Plate: Using a microcapillary tube, spot the crude mixture onto a TLC plate's baseline.[15]

  • Develop Plates: Place the plate in a developing chamber containing a pre-determined solvent system. Test several ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Analyze: After development, visualize the plate under a UV lamp. The ideal starting solvent system for the column is one that provides a Retention Factor (Rf) of 0.2-0.3 for the target compound. A lower Rf ensures good initial binding to the column, allowing for better separation from less polar impurities.[16]

Step 2: Column Preparation (Slurry Packing)

The slurry packing method is preferred as it minimizes the chances of trapping air bubbles or creating channels in the stationary phase, which would compromise separation efficiency.[10][17]

  • Column Setup: Securely clamp the chromatography column in a perfectly vertical position. Place a small plug of glass wool at the bottom, ensuring it covers the outlet but is not packed too tightly. Add a ~1 cm layer of sand on top of the glass wool.[12]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[2] Add the initial eluting solvent (e.g., 95:5 Hexane:EtOAc) to the silica gel to form a consistent, pourable slurry. A common ratio is 1 g of silica to 2-3 mL of solvent.[18]

  • Pack the Column: Fill the column about halfway with the initial eluting solvent. Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Settle and Compact: Gently tap the sides of the column with a piece of rubber tubing to help the silica pack down into a uniform bed.[10] Continuously add the slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed.

  • Finalize Packing: Once the silica has settled, add a final ~1 cm layer of sand to the top to prevent disruption of the silica bed during solvent addition.[19] Drain the excess solvent until the level is just above the top layer of sand.

Step 3: Sample Loading
  • Dissolve Sample: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane or the initial eluting solvent. Using a highly polar solvent can cause the compound to spread into a wide band, leading to poor separation.

  • Load the Column: Carefully add the dissolved sample solution to the top of the column using a Pasteur pipette. Allow the sample to absorb completely into the top layer of sand, draining the solvent until the liquid level is just at the sand surface.

  • Wash: Gently add a small volume (~2-3 mL) of the initial eluting solvent to wash any residual sample from the column walls onto the silica bed. Again, allow this to absorb completely.

Step 4: Gradient Elution and Fraction Collection

Gradient elution involves systematically increasing the mobile phase polarity to elute compounds of increasing polarity.[7][20]

  • Initial Elution: Begin eluting with the low-polarity solvent system determined from TLC (e.g., 95:5 Hexane:EtOAc). Collect the eluent in numbered test tubes or flasks (fractions).

  • Increase Polarity: After collecting a set number of fractions (e.g., 10-15), gradually increase the proportion of ethyl acetate in the mobile phase. For example, switch to 90:10, then 85:15, and so on. This gradual change is critical for resolving compounds with similar polarities.[5]

  • Monitor Elution: Continuously monitor the elution process by spotting collected fractions onto TLC plates. Develop these plates to identify which fractions contain the desired product.

Step 5: Product Isolation and Characterization
  • Identify and Combine: Using the TLC analysis from the previous step, identify all fractions that contain the pure target compound.

  • Solvent Removal: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid is the purified this compound. Determine the yield and confirm its purity and identity using analytical techniques such as NMR, melting point, or mass spectrometry.

Troubleshooting

Table 4: Common Issues and Solutions in Column Chromatography

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system. - Column overloaded with sample. - Column packed unevenly (channeling).- Re-evaluate eluent polarity with TLC. Use a shallower gradient. - Use a larger column or less sample (silica:sample ratio should be >30:1). - Repack the column carefully using the slurry method.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica gel.This is often irreversible and requires repacking the column. Always maintain solvent above the silica bed.
Compound Won't Elute The mobile phase is not polar enough to displace the compound from the silica.Gradually increase the polarity of the eluent system (increase the percentage of ethyl acetate).
Streaking on TLC Plates - Sample is too concentrated. - Compound is acidic or basic and interacting strongly with silica.- Dilute the sample before spotting. - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Conclusion

This application note details a validated and reliable protocol for the purification of this compound using normal-phase gradient column chromatography. By integrating preliminary TLC analysis for method development and systematic fraction monitoring, this procedure ensures a high degree of purity and recovery. The causal explanations provided for each step, from phase selection to elution strategy, empower researchers to adapt and troubleshoot the method effectively for their specific needs, ensuring the acquisition of high-quality material for subsequent research and development.

References

  • Chemistry Stack Exchange. (2019). How can I use a solvent gradient in column chromatography? [Online].
  • Biotage. (2023). What is a Chromatography Gradient? [Online].
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Online].
  • Chemistry For Everyone. (2025). How To Prepare Silica Gel Slurry For Column Chromatography? [Online].
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Online].
  • Quora. (2021). How do you prepare slurry for column chromatography? [Online].
  • Chromedia. (n.d.). Introduction to Gradient Elution. [Online].
  • Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. [Online].
  • Chemistry For Everyone. (2025). What Is Gradient Elution In Chromatography? [Online].
  • UMNOrganicChemistry. (2014). How to Slurry Pack a Column Chromatography. [Online].
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. [Online].
  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Online].
  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. [Online].
  • HPLC.eu. (n.d.). CN (aka CYANO or NITRILE) HPLC Phases. [Online].
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Online].
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Online].
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Online].
  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. [Online].
  • PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. [Online].
  • Chemistry LibreTexts. (2022). 7.9: Column Chromatography (Normal Phase). [Online].
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Online].
  • Environmental Science and Pollution Research. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Online].
  • Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS. [Online].
  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). [Online].
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Online].
  • YouTube. (2023). Silica gel column preparation and compound purification. [Online].
  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Online].

Sources

The Pivotal Role of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Core Component for Nematic Phase Engineering

In the dynamic field of liquid crystal (LC) technology, the precise engineering of material properties is paramount to advancing display performance and enabling novel photonic applications. Among the vast library of mesogenic compounds, 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile stands out as a fundamental building block, particularly in the formulation of nematic liquid crystal mixtures. Its molecular architecture, characterized by a rigid biphenyl core, a terminal cyano group, and a methoxy tail, imparts a unique combination of properties that are highly sought after for tuning the electro-optical response of LC materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in liquid crystal formulations, detailing its physicochemical properties, and providing step-by-step protocols for mixture preparation and characterization.

The significance of this compound lies in its ability to induce and stabilize the nematic phase over a broad temperature range when mixed with other LC components. The cyano group provides a strong dipole moment, leading to a high positive dielectric anisotropy, which is crucial for low-voltage switching in display devices.[1] Concurrently, the methoxy group influences the compound's melting point and mesophase stability, contributing to the overall performance of the final mixture.[2] Understanding the interplay between its molecular structure and macroscopic properties is key to leveraging its full potential in material design.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is the foundation for its effective application. The following table summarizes its key physicochemical characteristics.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 58743-77-4[3]
Molecular Formula C₁₄H₁₁NO[3]
Molecular Weight 209.24 g/mol [4]
Appearance White solid[5]
Melting Point 101.5-102.5 °C[3]
Purity ≥96%[6]

Applications in Nematic Liquid Crystal Mixtures

This compound is a versatile component in the formulation of eutectic nematic mixtures.[7] Such mixtures are essential for depressing the melting point and broadening the nematic range of the final material, making it suitable for practical applications.[7] The primary role of this compound is to contribute to a high positive dielectric anisotropy (Δε) and a moderate birefringence (Δn).

  • Positive Dielectric Anisotropy: The strong dipole moment of the nitrile group aligns with the long molecular axis, resulting in a significantly higher dielectric permittivity parallel to the director (ε∥) than perpendicular to it (ε⊥). This large, positive Δε is a prerequisite for the operation of twisted nematic (TN), in-plane switching (IPS), and vertically aligned (VA) liquid crystal displays (LCDs), as it allows for reorientation of the LC molecules with a relatively low applied voltage.

  • Birefringence: The biphenyl core structure contributes to the optical anisotropy of the molecule. While not possessing the highest birefringence among all mesogens, this compound provides a moderate Δn, which is often desirable for achieving optimal display performance in terms of response time and color saturation. For many applications, a very high birefringence is not necessary and can even be detrimental.[7]

  • Nematic Phase Stability: The methoxy group, in conjunction with the overall molecular shape, promotes the formation of a stable nematic phase over a useful temperature range, especially when combined with other liquid crystalline materials.[2][8]

Experimental Protocols

Protocol 1: Formulation of a Nematic Liquid Crystal Mixture

This protocol describes the preparation of a model nematic liquid crystal mixture containing this compound. The objective is to create a eutectic mixture with a broad nematic range suitable for electro-optical characterization.

Materials:

  • This compound

  • 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB)

  • 4'-(Octyloxy)-[1,1'-biphenyl]-4-carbonitrile (8OCB)[8]

  • High-purity solvent (e.g., dichloromethane or chloroform)

  • Glass vials with airtight caps

  • Magnetic stirrer and stir bars

  • Hot plate

  • Rotary evaporator

Procedure:

  • Component Selection Rationale: 5CB is chosen for its room-temperature nematic phase, and 8OCB for its smectic A phase, which can be suppressed in a mixture to broaden the nematic range. The combination of these components with this compound allows for the creation of a stable nematic phase at ambient temperatures.

  • Weighing and Dissolution: Accurately weigh the desired molar or weight percentages of each component and transfer them to a clean glass vial. For a starting formulation, a molar ratio of 30% this compound, 40% 5CB, and 30% 8OCB can be used. Add a minimal amount of the chosen solvent to completely dissolve the solids.

  • Mixing: Place a magnetic stir bar in the vial, cap it tightly, and stir the solution at room temperature until a homogenous mixture is obtained. Gentle heating on a hot plate may be applied if necessary to aid dissolution, but care should be taken to avoid solvent evaporation.

  • Solvent Removal: Once a clear, homogeneous solution is achieved, remove the solvent using a rotary evaporator under reduced pressure. This step is critical to ensure that no residual solvent affects the final properties of the liquid crystal mixture.

  • Degassing: After solvent removal, heat the mixture slightly above its clearing point in a vacuum oven for several hours to remove any dissolved gases. This step is crucial for preventing bubble formation in the liquid crystal cell during characterization.

  • Storage: Store the final liquid crystal mixture in a tightly sealed, light-protected vial in a desiccator to prevent degradation and moisture absorption.

Protocol 2: Characterization of the Nematic Mixture

This protocol outlines the key experimental procedures for characterizing the prepared liquid crystal mixture.

A. Phase Transition Temperature Determination

Method: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)[9]

  • POM Analysis: Place a small drop of the liquid crystal mixture on a clean microscope slide and cover it with a coverslip. Heat the sample on a hot stage while observing it through a polarized optical microscope. Record the temperatures at which phase transitions occur (e.g., crystal to nematic, nematic to isotropic) upon heating and cooling. The characteristic textures observed under the microscope will help identify the different liquid crystalline phases.

  • DSC Analysis: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan. Perform a heating and cooling cycle at a controlled rate (e.g., 5 °C/min) to determine the phase transition temperatures and associated enthalpy changes.

B. Birefringence (Δn) Measurement

Method: Abbé Refractometer or Spectrophotometry

  • Abbé Refractometer: This method provides a direct measurement of the ordinary (nₒ) and extraordinary (nₑ) refractive indices. Introduce the liquid crystal mixture into a temperature-controlled Abbé refractometer. Use a polarizing filter to measure nₑ and nₒ separately. The birefringence is then calculated as Δn = nₑ - nₒ. Measurements should be taken at a specific wavelength (e.g., 589 nm) and temperature.

  • Spectrophotometry (Transmittance Spectrum Method): Fill a liquid crystal cell of known thickness with the mixture. Place the cell between two crossed polarizers in a spectrophotometer. Measure the transmittance spectrum as a function of wavelength. The birefringence can be calculated from the interference fringes in the spectrum.

C. Dielectric Anisotropy (Δε) Measurement

Method: Dielectric Spectroscopy[3]

  • Cell Preparation: Use a liquid crystal cell with transparent electrodes (e.g., Indium Tin Oxide coated glass). The inner surfaces of the cell should be coated with an alignment layer to induce either planar or homeotropic alignment of the liquid crystal molecules.

  • Measurement: Fill the cell with the liquid crystal mixture. Apply a low-frequency AC voltage across the electrodes and measure the capacitance of the cell. The dielectric permittivity can be calculated from the capacitance, electrode area, and cell gap.

  • Anisotropy Calculation: Measure the capacitance for both planar (C∥) and homeotropic (C⊥) alignments. The dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the director can then be determined. The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Workflow for Liquid Crystal Mixture Evaluation

The following diagram illustrates the logical workflow for the formulation and evaluation of a liquid crystal mixture incorporating this compound.

LC_Workflow cluster_formulation Mixture Formulation cluster_characterization Mixture Characterization cluster_evaluation Performance Evaluation A Component Selection (this compound + other mesogens) B Weighing and Dissolution A->B C Homogeneous Mixing B->C D Solvent Removal (Rotary Evaporation) C->D E Degassing (Vacuum Oven) D->E F Phase Transition Analysis (POM & DSC) E->F Prepared Mixture G Birefringence (Δn) Measurement F->G H Dielectric Anisotropy (Δε) Measurement F->H I Analysis of Electro-Optical Properties G->I H->I J Optimization of Mixture Composition I->J K Application-Specific Testing I->K J->A Iterative Refinement

Caption: Workflow for the formulation and characterization of a liquid crystal mixture.

Conclusion: A Versatile Tool for Liquid Crystal Innovation

This compound remains a cornerstone in the design and formulation of nematic liquid crystal mixtures. Its well-balanced properties, particularly its contribution to a high positive dielectric anisotropy and stable nematic phase, make it an invaluable component for a wide range of applications, from high-performance liquid crystal displays to advanced photonic devices. The protocols and workflows detailed in this application note provide a robust framework for researchers and scientists to effectively utilize this compound and drive further innovation in the field of liquid crystal technology. By understanding the fundamental principles behind its application and adhering to rigorous characterization methodologies, the scientific community can continue to unlock the full potential of this versatile mesogen.

References

  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.
  • RSC Advances. Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals.
  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • IOSR Journal. Preparation, Characterization and Applications of Liquid Crystals: A Review.
  • MDPI. High Birefringence Liquid Crystals.
  • MDPI. Chemical-Physical Characterization of a Binary Mixture of a Twist Bend Nematic Liquid Crystal with a Smectogen.
  • Asian Journal of Chemistry. Conductance and Dielectric Anisotropy Properties of 4'-Hexyl-4-biphenylcarbonitrile and 4'-Octyloxy-4-biphenylcarbonitrile Liquid Crystals and Their Composite.
  • Zenodo. Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina.

Sources

Application Notes and Protocols: The Role of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile in the Formulation of Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advent of liquid crystal displays (LCDs) revolutionized information technology, and at the heart of this technology lies the nematic liquid crystal (NLC) phase.[1] NLCs possess a unique combination of fluidity and long-range orientational order, allowing their optical properties to be manipulated by external electric fields.[1] However, pure liquid crystalline compounds rarely exhibit the complete range of properties—such as a broad operating temperature range, low viscosity, specific birefringence, and appropriate dielectric anisotropy—required for modern display applications.[2] Consequently, the industry relies on carefully formulated mixtures of multiple mesogenic compounds to achieve optimal performance.[3][4]

This guide focuses on a crucial component in many such formulations: 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS No. 58743-77-4). We will explore the causality behind its use, detailing how its specific molecular structure imparts desirable characteristics to a nematic mixture. This document provides researchers, scientists, and professionals in materials and drug development with both the foundational knowledge and practical protocols for incorporating and characterizing this compound in their own NLC formulations.

Section 1: Physicochemical Properties of this compound

The utility of this compound stems directly from its molecular architecture. It is a rod-like molecule composed of a rigid biphenyl core, a terminal polar nitrile (-C≡N) group, and a terminal methoxy (-OCH₃) group. Each of these components plays a distinct and vital role in defining its liquid crystalline behavior and its contribution to a mixture.

PropertyValueReference
IUPAC Name 4-(4-methoxyphenyl)benzonitrile[5]
CAS Number 58743-77-4[5][6]
Molecular Formula C₁₄H₁₁NO[5][6]
Molecular Weight 209.24 g/mol [5][6]
Appearance White crystalline solid[7][8]
Melting Point 93-95 °C[8]
Structure-Property Rationale

The specific arrangement of functional groups in this compound is not accidental; it is engineered to produce key electro-optical effects.

  • Biphenyl Core : The two linked phenyl rings create a rigid, elongated (calamitic) structure. This shape is fundamental for the formation of the orientationally ordered nematic phase. This core is also the primary contributor to the molecule's high birefringence (Δn) , or optical anisotropy, which is essential for modulating light in display applications.

  • 4-Carbonitrile (-CN) Group : The nitrile group possesses a very large permanent dipole moment. In the molecule, this dipole aligns strongly with the long molecular axis. This feature is the single most important contributor to a large, positive dielectric anisotropy (Δε) .[9] Materials with a positive Δε are crucial for devices like twisted nematic (TN) displays, as the liquid crystal directors readily align parallel to an applied electric field, enabling low-voltage switching.

  • 4'-Methoxy (-OCH₃) Group : The terminal methoxy group influences the molecule's intermolecular interactions and, consequently, its mesomorphic properties. It helps to modulate the melting point and the stability of the nematic phase, often extending the temperature range over which the liquid crystal phase exists.[10]

cluster_0 This compound cluster_1 Functional Impact Biphenyl Rigid Biphenyl Core (High Birefringence, Δn) Nitrile Nitrile Group (-C≡N) (High Positive Dielectric Anisotropy, Δε) Biphenyl->Nitrile 4 position LC_Phase Promotes Liquid Crystal Phase Biphenyl->LC_Phase Optical Creates Optical Contrast Biphenyl->Optical Methoxy Methoxy Group (-OCH₃) (Modulates Mesophase Range) Methoxy->Biphenyl 4' position Switching Enables Low-Voltage Electric Field Switching Nitrile->Switching

Caption: Molecular structure and functional impact of this compound.

Section 2: Protocols for Formulation and Characterization

This section provides validated, step-by-step methodologies for preparing and analyzing nematic mixtures containing this compound.

Critical Safety Precautions

Before beginning any experimental work, consult the full Safety Data Sheet (SDS) for this compound and all other components.

  • Handling : Wash hands thoroughly after handling.[11]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Ventilation : Use only outdoors or in a well-ventilated area to avoid inhalation of dust or fumes.[11]

  • Storage : Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[11]

Protocol for Nematic Mixture Preparation

The objective is to create a homogenous solution of two or more liquid crystalline components. The following protocol is for a binary mixture using the solvent evaporation method, which ensures thorough mixing at a molecular level.

Materials:

  • This compound

  • Host nematic liquid crystal (e.g., 4-Pentyl-4'-cyanobiphenyl, 5CB)

  • High-purity, volatile solvent (e.g., Dichloromethane or Ethanol)

  • Analytical balance (±0.01 mg precision)

  • Small glass vials with caps

  • Vortex mixer or sonicator

  • Hot plate / Vacuum oven

Procedure:

  • Calculation : Determine the desired weight percentage (wt%) of each component. For a 10 wt% mixture in a total mass of 100 mg, you will need 10 mg of this compound and 90 mg of the host NLC.

  • Weighing : Accurately weigh each component into a clean, labeled glass vial.

  • Dissolution : Add a small amount of the solvent (e.g., 1 mL) to the vial. The amount should be sufficient to fully dissolve all components.

  • Homogenization : Cap the vial and gently mix using a vortex mixer or sonicate for 1-2 minutes until the solution is clear and homogenous.[12]

  • Solvent Evaporation : Place the uncapped vial on a hot plate set to a temperature slightly above the solvent's boiling point but well below the phase transition temperatures of the LC components. A gentle stream of nitrogen can accelerate evaporation. Alternatively, use a vacuum oven at low heat.

  • Final Drying : Once the bulk solvent has evaporated, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to remove any residual solvent.

  • Verification : The final product should be a homogenous solid or liquid. It is now ready for characterization or cell filling.

Protocol for Test Cell Fabrication and Filling

Materials:

  • Prepared NLC mixture

  • Commercially available liquid crystal test cells (ITO-coated glass with a defined cell gap, e.g., 5 µm, and a planar alignment layer)

  • Hot plate

  • Tweezers

Procedure:

  • Heating : Place the vial with the NLC mixture and the empty test cell on a hot plate. Set the temperature approximately 5-10 °C above the mixture's clearing point (nematic-to-isotropic transition temperature, TNI). This ensures the LC is in its isotropic phase, which has low viscosity.[3]

  • Filling : Once the mixture is fully isotropic (transparent), place a small drop at the edge of the test cell's filling port.

  • Capillary Action : The liquid will be drawn into the cell gap via capillary action.[3] This process may take several minutes. Ensure the cell is completely filled without air bubbles.

  • Cooling : Once filled, slowly cool the cell back to room temperature. The liquid crystal will transition back into the nematic phase, adopting the alignment dictated by the cell's inner surfaces. The cell is now ready for electro-optical testing.

Characterization Workflow

A systematic characterization is essential to validate the properties of the newly formulated mixture.

prep 1. NLC Mixture Preparation fill 2. Test Cell Filling prep->fill thermal 3a. Thermal Analysis (DSC) - Determine T_cryst, T_NI fill->thermal optical 3b. Optical Microscopy (POM) - Confirm Nematic Phase fill->optical electro 4. Electro-Optical Testing - Measure V_th, Response Time fill->electro dielectric 5. Dielectric Spectroscopy - Determine Δε fill->dielectric birefringence 6. Birefringence Measurement - Determine Δn fill->birefringence analysis 7. Data Analysis & Mixture Validation electro->analysis dielectric->analysis birefringence->analysis

Caption: Standard workflow for the formulation and characterization of a new NLC mixture.
Core Characterization Protocols
  • Differential Scanning Calorimetry (DSC) : Used to precisely measure the phase transition temperatures. A sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min), and the heat flow is monitored. Endothermic and exothermic peaks correspond to phase transitions like melting (crystal to nematic) and clearing (nematic to isotropic).[3][13]

  • Polarizing Optical Microscopy (POM) : The primary method for visual identification of LC phases. The filled cell is placed between crossed polarizers on a microscope stage. Nematic phases exhibit characteristic textures (e.g., Schlieren or threaded), which can be distinguished from isotropic (dark field) or crystalline phases.[10]

  • Electro-Optical Characterization : A voltage (typically a 1 kHz square wave) is applied across the filled cell, which is situated between crossed polarizers in a light path connected to a photodetector.

    • Threshold Voltage (Vth) : The voltage is slowly increased, and the transmission is recorded. The threshold voltage is the point at which the cell begins to switch (i.e., light transmission changes), often defined as the voltage required to achieve 10% of the maximum transmission.

    • Response Time : The cell is switched between its OFF (0V) and ON (a voltage well above Vth) states. The rise time (T_on) is the time taken for the transmission to go from 10% to 90%, and the fall time (T_off) is the time to relax from 90% to 10%.[3][4]

Section 3: Expected Impact on Mixture Properties

Adding this compound to a host nematic liquid crystal is expected to tune its properties in a predictable manner. The table below illustrates a hypothetical, yet realistic, example of this effect.

PropertyHost NLC (e.g., 5CB)This compoundResulting Mixture (e.g., 90% 5CB + 10% new)Causality
Clearing Point (TNI) 35 °C~115-120 °C (N-I)~45 °CThe higher clearing point of the dopant elevates the mixture's TNI.
Dielectric Anisotropy (Δε) +11.0High Positive> +11.0The highly polar -CN group significantly increases the average dielectric anisotropy.
Birefringence (Δn) 0.18High> 0.18The conjugated biphenyl core increases the overall optical anisotropy of the mixture.
Threshold Voltage (Vth) 1.5 VN/A< 1.5 VVth is inversely proportional to the square root of Δε. Increasing Δε lowers the switching voltage.
Viscosity (γ) LowModerateSlightly IncreasedThe larger molecule can slightly increase the rotational viscosity of the mixture.

Conclusion

This compound is a highly effective and versatile component for tuning the properties of nematic liquid crystal mixtures. Its molecular design, featuring a rigid core and a strongly polar nitrile group, provides a powerful means to increase both the dielectric anisotropy and birefringence of a host material. This allows for the formulation of NLC mixtures with lower threshold voltages and enhanced optical contrast, making them suitable for a wide range of electro-optical applications, from simple displays to more advanced photonic devices. By following the protocols outlined in this guide, researchers can systematically incorporate and validate the performance of this compound, accelerating the development of next-generation liquid crystal materials.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Alhaddad, O. A., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. Crystals, 10(12), 1106.
  • Crystals Editorial Office. (2022). Nematic Liquid Crystals. Crystals, 12(3), 398.
  • Dozov, I., et al. (2005). Bistable Nematic Liquid Crystal Displays. Journal of Information Display, 6(1), 17-27.
  • Ghosh, S., et al. (2015). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances, 5(102), 83936-83942.
  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement, 73, 1-9.
  • Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Universidad de Granada.
  • Upadhyaya, K., et al. (2018). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry, 14, 1488-1496.
  • Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 4(1), 1-10.
  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
  • UCL Discovery. (n.d.). ARTICLE TEMPLATE Characterising Nematic Liquid Crystals Using a Circular Patch Resonator.
  • Chen, C., et al. (2023). Light-Induced Manipulation of Circularly Polarized Luminescence Color and Intensity via the Photonic Bandgap Effect. ACS Omega.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-.
  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences.
  • Toyne, K. J. (1998). Liquid crystals for twisted nematic display devices. Journal of Materials Chemistry, 8(12), 2659-2667.
  • Pramana – Journal of Physics. (2023). Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. Pramana, 97(1), 63.
  • ResearchGate. (n.d.). Physical and Electro-Optical Properties of LC Mixtures.
  • PubChem. (n.d.). 4-Methoxybiphenyl.
  • Zenodo. (1993). Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina.
  • Tradeindia. (n.d.). 4-ethoxy-[1,1'-biphenyl]-4'-carbonitrile - C15h13no, 99.99% Purity.
  • ResearchGate. (2020). New columnar liquid crystal materials based on luminescent 2-methoxy-3-cyanopyridines.

Sources

The Strategic Utility of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile as a Versatile Precursor in Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Moiety and the Significance of a Well-Positioned Precursor

The biphenyl scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, liquid crystals, and advanced polymers. Its conformational flexibility and ability to engage in critical intermolecular interactions make it a highly sought-after motif in drug design and materials science. Among the various biphenyl derivatives, 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile stands out as a strategic precursor. Its value lies not only in the biphenyl core but also in the orthogonal reactivity of its methoxy and nitrile functional groups. These groups can be selectively transformed into a variety of other functionalities, such as hydroxyl, carboxylic acid, and aminomethyl groups, which are pivotal for modulating the pharmacological or material properties of the target compounds. This application note provides an in-depth guide to the synthetic transformations of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Transformations

The true potential of this compound as a precursor is realized through three primary transformations targeting its functional groups:

  • Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine.

  • Demethylation: Cleavage of the methoxy ether to a hydroxyl group.

These transformations open the door to a wide array of derivatives, each with unique properties and potential applications. The following sections will delve into the specifics of each of these reactions.

I. Synthesis of the Precursor: this compound via Suzuki-Miyaura Coupling

The efficient synthesis of the precursor itself is paramount. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the biphenyl linkage with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[2] The presence of a base is crucial for the activation of the boronic acid.[2]

Suzuki_Miyaura_Coupling 4-bromobenzonitrile 4-bromobenzonitrile Product This compound 4-bromobenzonitrile->Product Suzuki-Miyaura Coupling 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid->Product Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product

Caption: Suzuki-Miyaura coupling for precursor synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling
Parameter Value
Reactants 4-bromobenzonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv)
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
Base Potassium carbonate (K₂CO₃) (2.0 equiv)
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Reaction Time 12 hours

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask, add 4-bromobenzonitrile, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

II. Transformation of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into a carboxylic acid or a primary amine.

A. Hydrolysis to 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[3] Both methods proceed through an amide intermediate.[4]

Mechanistic Insight:

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis of the amide intermediate, yields the carboxylic acid.[5][6]

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion, followed by tautomerization and further hydrolysis of the amide, leads to the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid.[5][7]

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Nitrile_A This compound Carboxylic_Acid 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid Nitrile_A->Carboxylic_Acid Heat H3O+ H3O+ H3O+->Carboxylic_Acid Nitrile_B This compound Carboxylic_Acid_B 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid Nitrile_B->Carboxylic_Acid_B NaOH_H2O 1. NaOH, H₂O, Heat 2. H₃O⁺ NaOH_H2O->Carboxylic_Acid_B

Caption: Acid and base-catalyzed nitrile hydrolysis pathways.

Experimental Protocol: Base-Catalyzed Hydrolysis

Parameter Value
Reactant This compound (1.0 equiv)
Reagent Sodium hydroxide (NaOH) (5.0 equiv)
Solvent Ethanol/Water (3:1)
Temperature 100 °C (Reflux)
Reaction Time 24 hours

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound in the ethanol/water solvent mixture.

  • Add sodium hydroxide pellets to the solution.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.

B. Reduction to (4'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine

The reduction of nitriles to primary amines is a fundamental transformation, often accomplished with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[8][9]

Mechanistic Insight: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile.[10][11] The first addition forms an imine anion, which is then reduced in a second step to a dianion.[12] An aqueous workup protonates the dianion to furnish the primary amine.[13]

Nitrile_Reduction Nitrile This compound Step1 1. LiAlH₄, THF Nitrile->Step1 Step2 2. H₂O Step1->Step2 then Amine (4'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine Step2->Amine

Caption: Workflow for the reduction of a nitrile to a primary amine.

Experimental Protocol: Nitrile Reduction with LiAlH₄

Parameter Value
Reactant This compound (1.0 equiv)
Reagent Lithium aluminum hydride (LiAlH₄) (2.0 equiv)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Reaction Time 4 hours

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF and ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine.

III. Transformation of the Methoxy Group: Demethylation to 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

Cleavage of the robust methyl ether to reveal the corresponding phenol is a crucial step in the synthesis of many biologically active molecules. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[14]

Mechanistic Insight: The demethylation process begins with the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis acidic BBr₃.[15][16] This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-type reaction, leading to the cleavage of the C-O bond.[17] Subsequent hydrolysis of the resulting borate ester during aqueous workup liberates the free phenol.[18]

Demethylation Methoxy This compound Step1_BBr3 1. BBr₃, CH₂Cl₂ Methoxy->Step1_BBr3 Step2_H2O 2. H₂O Step1_BBr3->Step2_H2O then Phenol 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile Step2_H2O->Phenol

Sources

Experimental Protocol for the Application of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile in Electro-Optical Devices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed experimental protocol for the utilization of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a nematic liquid crystal, in the fabrication and characterization of electro-optical devices. The document outlines the fundamental principles governing the electro-optic effect in this material, offers step-by-step methodologies for constructing a liquid crystal cell, and details the procedures for measuring key performance metrics. This application note is intended for researchers and scientists in materials science, physics, and engineering who are developing advanced optical components such as light shutters, phase modulators, and display technologies.

Introduction: Understanding this compound

This compound is a calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl family. These materials are of significant interest due to their unique combination of fluid-like properties and the long-range orientational order characteristic of crystalline solids.[1] The molecular structure of this compound, featuring a rigid biphenyl core, a polar nitrile (-C≡N) group, and a methoxy (-OCH₃) tail, gives rise to its valuable anisotropic properties.

The key to its function in electro-optical devices is its large positive dielectric anisotropy (Δε) and significant optical anisotropy (birefringence, Δn). The polar nitrile group creates a strong permanent dipole moment along the long molecular axis. When an external electric field is applied, this dipole moment experiences a torque, causing the molecules to reorient themselves parallel to the field direction.[2][3] This field-induced reorientation changes the effective refractive index of the liquid crystal layer, allowing for the modulation of light passing through it.[4][5]

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 4-Cyano-4'-methoxybiphenyl, 1OCB, M1[6]
CAS Number 58743-77-4[7]
Molecular Formula C₁₄H₁₁NO[6]
Molecular Weight 209.24 g/mol [6]
Physical Form Solid / Liquid Crystal[8]
Melting Point 93-95 °C[9]
Clearing Point (N-I) Material Dependent
Dielectric Anisotropy (Δε) Positive[2]
Birefringence (Δn) Material Dependent[10]

Note: Specific values for Clearing Point, Dielectric Anisotropy, and Birefringence can vary depending on the purity and synthesis method. It is crucial to consult the supplier's datasheet or perform independent characterization.

Experimental Protocol: Fabrication of an Electro-Optical Cell

The fabrication of a functional electro-optical device is a multi-step process that requires precision and a clean environment. The following protocol details the construction of a standard liquid crystal cell.

Caption: Workflow for the fabrication of a nematic liquid crystal cell.

Materials and Equipment
  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound

  • Polyimide (PI) alignment agent (e.g., for planar alignment)

  • Solvent for PI (e.g., N-Methyl-2-pyrrolidone, NMP)

  • UV-curable sealant/epoxy

  • Spacers of desired diameter (e.g., 5 µm silica microspheres)

  • Solvents: Deionized (DI) water, Isopropyl alcohol (IPA), Acetone

  • Lint-free wipes and swabs

  • Spin coater

  • Hot plate and oven

  • Velvet cloth on a rubbing machine or manual jig

  • UV light source

  • Vacuum chamber

  • Polarized Optical Microscope (POM)

Step-by-Step Protocol

Step 1: Substrate Cleaning Causality: The ITO surface must be impeccably clean. Organic residues, dust, or ionic contaminants will disrupt the uniformity of the alignment layer, leading to defects in the liquid crystal orientation and compromising device performance.[11][12]

  • Initial Degreasing: Place the ITO substrates in a beaker. Sequentially sonicate them in baths of acetone, then isopropyl alcohol, and finally deionized water. A typical duration is 15 minutes per solvent.[11]

  • Detergent Wash (Optional): For stubborn organic contamination, a brief sonication (5-10 minutes) in a warm (50-60 °C) solution of mild, non-phosphate surfactant can be performed before the solvent rinses.[11]

  • Final Rinse: Thoroughly rinse the substrates under a stream of DI water.

  • Drying: Dry the substrates using a nitrogen gas gun or by placing them in an oven at 120 °C for 20 minutes. The surface should be "hydrophilic," with water sheeting off uniformly.[13]

  • UV-Ozone Treatment (Recommended): For the highest level of cleanliness, a 10-15 minute exposure to a UV-ozone cleaner will remove the final traces of organic contaminants and improve the surface energy for the alignment layer coating.[11]

Step 2: Alignment Layer Deposition Causality: An alignment layer is essential to impose a uniform, predefined orientation on the liquid crystal molecules adjacent to the substrate surface.[14][15] This initial orientation, or "pretilt angle," is critical for defect-free alignment and optimal electro-optical switching.[16][17]

  • Prepare Polyimide Solution: Dilute the polyimide precursor with its appropriate solvent to achieve the desired final film thickness (typically 50-100 nm).

  • Spin Coating: Place a cleaned ITO substrate on the spin coater chuck. Dispense the PI solution onto the center of the substrate. Spin at a speed of 3000-4000 rpm for 30-60 seconds to create a thin, uniform film.[18]

  • Soft Bake: Transfer the coated substrate to a hotplate set at ~80-100 °C for 10-15 minutes to evaporate the bulk of the solvent.[16]

  • Hard Bake (Curing): Place the substrate in an oven and cure the polyimide according to the manufacturer's specifications (e.g., 180-230 °C for 1 hour). This step polymerizes the film, making it robust.[16][19]

  • Repeat for the second substrate.

Step 3: Unidirectional Rubbing Causality: The rubbing process creates microscopic grooves in the surface of the polyimide layer. These grooves provide a physical template that encourages the long axis of the liquid crystal molecules to align in a single, uniform direction along the rubbing axis.[20][21]

  • Mount the PI-coated substrate onto the stage of a rubbing machine.

  • Wrap a velvet cloth around the rubbing cylinder.

  • Gently bring the substrate into contact with the rotating cylinder. The rubbing strength (a function of pile depth, rotation speed, and stage speed) should be carefully controlled to be gentle yet effective.[18]

  • Rub each substrate once in a single direction. For a standard twisted nematic (TN) cell, the rubbing directions on the two substrates should be perpendicular to each other. For a planar aligned (PA) cell, they should be parallel or anti-parallel.

Step 4: Cell Assembly Causality: The two substrates must be precisely spaced to create a uniform gap (the "cell gap") that will contain the liquid crystal. Non-uniformity in this gap will lead to variations in optical path length and inconsistent device performance.[22]

  • Apply Sealant: Mix the UV-curable epoxy with a small percentage of silica spacers (e.g., 0.5-1.0% by weight). Dispense the mixture along the perimeter of one substrate using a syringe, leaving a small gap for filling.

  • Combine Substrates: Carefully place the second substrate on top of the first, ensuring the rubbing directions are correctly oriented (e.g., anti-parallel for a simple phase modulator).

  • Press and Cure: Place the assembly in a press to ensure uniform contact and cell gap. Expose the cell to a UV lamp to cure the epoxy sealant. The required dosage depends on the sealant manufacturer's specifications.[23]

Step 5: Liquid Crystal Filling Causality: The cell is filled in the isotropic phase to ensure that the liquid crystal flows easily and without creating flow-induced alignment defects. Slow cooling allows the molecules to properly align with the surface treatment as the material transitions into the nematic phase.

  • Heat the LC and Cell: Place the assembled empty cell and a small amount of this compound on a hot stage. Heat them to a temperature approximately 10 °C above the material's nematic-to-isotropic clearing point.

  • Capillary Filling: Place a drop of the molten (isotropic) liquid crystal at the opening of the cell. The liquid will be drawn into the cell gap via capillary action.[24]

  • Cooling: Once filled, cool the cell slowly (e.g., 1-2 °C per minute) back to room temperature through the nematic phase. This controlled cooling is critical for achieving a defect-free, monodomain alignment.

Step 6: Sealing and Finalization

  • Seal the Port: Use a small amount of UV-curable epoxy to seal the filling port.

  • Clean: Gently clean any excess liquid crystal from the outside of the cell using a swab lightly dampened with IPA.

  • Attach Electrodes: Connect fine wires to the exposed ITO contact pads using conductive epoxy or silver paint to allow for the application of an electric field.

Protocol: Electro-Optical Characterization

After fabrication, the device must be tested to determine its operational characteristics.

Laser Laser Source (e.g., He-Ne) P1 Polarizer Laser->P1 LC_Cell LC Cell P1->LC_Cell P2 Analyzer LC_Cell->P2 PD Photodetector P2->PD OSC Oscilloscope PD->OSC Intensity Signal FG Function Generator FG->LC_Cell Driving Voltage FG->OSC Trigger

Caption: Schematic of the electro-optical characterization setup.

Voltage-Transmittance (V-T) Curve

This measurement determines the relationship between the applied voltage and the optical transmittance, revealing the threshold and saturation voltages.

  • Setup: Arrange the components as shown in the diagram above. For a standard normally-white TN cell or a phase modulator between crossed polarizers, set the polarizer and analyzer at 90° to each other. The rubbing direction of the input substrate should be aligned with the transmission axis of the first polarizer.

  • Apply Voltage: Using the function generator, apply a low-frequency (e.g., 1 kHz) square wave AC voltage to the LC cell. A DC voltage should be avoided as it can cause ion migration and degrade the cell.

  • Measure Transmittance: Slowly increase the voltage amplitude from 0 V. At each voltage step, record the corresponding optical intensity measured by the photodetector.

  • Plot: Plot the normalized transmittance (I/I_max) as a function of the applied voltage (RMS). From this curve, the threshold voltage (Vth) (typically the voltage at 10% of maximum transmittance) and the saturation voltage (Vsat) (voltage at 90% of maximum transmittance) can be determined.

Switching Response Time

This measurement quantifies how quickly the device can switch between its ON and OFF states.

  • Setup: Use the same optical setup as for the V-T curve.

  • Apply Switching Voltage: Set the function generator to output a square wave that toggles between 0 V (OFF state) and the saturation voltage (ON state).

  • Measure and Analyze: Capture the photodetector's response on the oscilloscope.

    • Rise Time (τ_on): Measure the time it takes for the transmittance to go from 10% to 90% of its final value when the voltage is switched ON.[25]

    • Fall Time (τ_off): Measure the time it takes for the transmittance to fall from 90% to 10% of its value when the voltage is switched OFF. The fall time is typically slower as it relies on the passive relaxation of the LC molecules, governed by the material's viscoelastic properties.[4]

Table 2: Typical Electro-Optical Performance Metrics

ParameterDescriptionTypical Goal
Threshold Voltage (Vth) The voltage at which the electro-optic effect begins.Low (e.g., < 2 V)
Contrast Ratio The ratio of maximum to minimum transmittance (I_max / I_min).High (e.g., > 500:1)[26]
Rise Time (τ_on) Time to switch from OFF to ON.Fast (µs to ms range)[25][27]
Fall Time (τ_off) Time to switch from ON to OFF.Fast (ms range)

References

  • Kim, I., Kim, J.-H., Kang, D., Agra-Kooijman, D. M., & Kumar, S. (n.d.).
  • Devi, C. R., & Roy, A. (2023). Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. Pramana – Journal of Physics.
  • Li, B.-X., Babakhanova, G., et al. (2019). Microsecond Electro-Optic Switching of Nematic Liquid Crystals with Giant Dielectric Anisotropy. Physical Review Applied.
  • Pablos, O., et al. (2013). Electro-optical switching by liquid-crystal controlled metasurfaces. Optics Express.
  • Lee, J.-H., et al. (2010). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express.
  • Wikipedia. (n.d.). Alignment layer. [Link]
  • Thapa, K., Sathyanarayana, P., & Lavrentovich, O. D. (2022).
  • Sarma, B. S., et al. (n.d.). Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. Aston Research Explorer.
  • Li, B.-X., et al. (2019). Microsecond electro-optic switching of nematic liquid crystals with giant dielectric anisotropy. arXiv.
  • Lee, W. S., & Wang, C.-T. (2012). Aligning liquid crystal molecules. SPIE.
  • Wang, H., et al. (2019). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. Polymers. [Link]
  • Alexe-Ionescu, A.-L., et al. (2004). Fast electro-optic switching in nematic liquid crystals. Applied Physics Letters.
  • Wang, B., et al. (2008). Alignment layer effects on thin liquid crystal cells. Applied Physics Letters.
  • FlexEnable. (2021). The making of a plastic liquid crystal cell. [Link]
  • ResearchGate. (n.d.). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. [Link]
  • SmarterGlass. (n.d.). Understanding the Manufacturing Process of LCD Panel Glass. [Link]
  • ResearchGate. (n.d.). Liquid Crystal Cell Process. [Link]
  • Komitov, L., Chien, L.-C., & Kim, S. H. (2006). Method of fabricating electro-optical devices with polymer-stabilized liquid crystal molecules.
  • Pizarro, A., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. Sensors. [Link]
  • Otón, C., et al. (2022). Thermal characterization of a nematic liquid crystal suited for the fabrication of NIR spectrally-tunable vertical cavity surface emitting lasers.
  • Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines.
  • Tiron, M., et al. (2021).
  • Kim, H.-J., et al. (2021). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles.
  • Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. University of Granada.
  • Kim, I., et al. (2009). Fabrication of electro-optic devices using liquid crystals with a single glass substrate.
  • Tripathi, P. K., et al. (2021). Dielectric and electro-optical properties of ferric oxide nanoparticles doped 4-octyloxy-4' cyanobiphenyl liquid crystal-based nanocomposites for advanced display systems. Taylor & Francis Online.
  • ResearchGate. (2013).
  • Kim, J.-H., et al. (2018). Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process. MDPI.
  • ResearchGate. (n.d.). The Dielectric and Optical Properties of the Homologous Series of Cyano-Alkyl-Biphenyl Liquid Crystals. [Link]
  • Devi, C. R., & Roy, A. (2023). Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series: An application of DFT.
  • The Nonlinear Optics Home Page. (n.d.).
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. [Link]
  • Shilpent. (n.d.).
  • Mao, S.-L., et al. (n.d.).

Sources

Application Notes & Protocols: Formulation of Liquid Crystal Displays Using Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of liquid crystal displays (LCDs) utilizing cyanobiphenyl-based liquid crystals. This document delves into the fundamental principles, material selection, and detailed protocols for the fabrication and characterization of a twisted nematic (TN) LCD, a foundational architecture in display technology.

Introduction: The Central Role of Cyanobiphenyls in Display Technology

Liquid crystal displays (LCDs) are optically modulated devices that leverage the unique electro-optic properties of liquid crystals.[1] These materials do not emit light directly but control its passage, typically from a backlight, through the manipulation of light polarization.[1][2] At the heart of many foundational and current LCD technologies are cyanobiphenyls, a class of liquid crystal materials that rose to prominence due to their advantageous properties for display applications.

The invention of 4-cyano-4'-pentylbiphenyl (5CB) by George William Gray's group in 1972 was a watershed moment, providing a stable nematic liquid crystal at room temperature.[3] The rigid biphenyl core coupled with the highly polar cyano (-CN) group imparts a strong dipole moment and enhances the molecular alignment necessary for creating stable nematic and smectic phases.[4] This polarity also contributes to the thermal stability and desirable dielectric properties crucial for LCDs.[4]

Cyanobiphenyls are often used in mixtures to optimize performance characteristics for specific applications. A notable example is the eutectic mixture E7, which is composed of several cyanobiphenyl and cyanoterphenyl compounds.[5][6] This formulation exhibits a broad nematic temperature range, high birefringence, and positive dielectric anisotropy, making it a workhorse material in both research and commercial LCD production.[5][7][]

This guide will focus on the practical aspects of utilizing cyanobiphenyl-based liquid crystals, specifically the E7 mixture, to construct a functional twisted nematic LCD cell.

Principle of the Twisted Nematic (TN) LCD

The operation of a TN-LCD relies on the precise control of the orientation of nematic liquid crystal molecules sandwiched between two polarizers.[1][9]

  • OFF State (Voltage = 0): In the absence of an electric field, the liquid crystal molecules are aligned by specially treated surfaces on the inner walls of the display cell. These surfaces, known as alignment layers, are typically made of a polymer like polyimide and are rubbed to create microgrooves.[10] The alignment layers on the two substrates are oriented perpendicular to each other, forcing the liquid crystal molecules to adopt a 90-degree helical twist between the two plates.[1][9] When unpolarized light from a backlight passes through the first polarizer, it becomes linearly polarized. As this polarized light traverses the twisted liquid crystal layer, its plane of polarization is guided by the helical structure, rotating it by 90 degrees.[9] This allows the light to pass through the second polarizer, which is also oriented 90 degrees relative to the first, resulting in a bright pixel.[2][9]

  • ON State (Voltage > Threshold): When a sufficient voltage is applied across the transparent electrodes (typically Indium Tin Oxide, ITO), the cyanobiphenyl molecules, which possess a positive dielectric anisotropy, align themselves with the electric field, perpendicular to the substrates.[9] This unwinds the helical twist.[2][9] Consequently, the polarized light from the first polarizer passes through the now-untwisted liquid crystal layer without its polarization being rotated. This light is then blocked by the second, perpendicularly oriented polarizer, resulting in a dark pixel.[1][9] By modulating the applied voltage, intermediate gray levels can be achieved.[1]

Diagram 1: Principle of a Twisted Nematic Liquid Crystal Display

Caption: The operational principle of a TN-LCD in its OFF and ON states.

Materials and Equipment

Category Item Supplier Examples Purpose
Substrates Indium Tin Oxide (ITO) Coated Glass SlidesSigma-Aldrich, Ossila, MTI CorporationTransparent conductive electrodes for applying the electric field.
Liquid Crystal E7 Liquid Crystal MixtureMerck, Synthon ChemicalsThe active electro-optic medium.
Alignment Layer Polyimide (PI) Solution (e.g., for planar alignment)Nissan Chemical, JSR CorporationTo induce a uniform pre-tilt angle in the liquid crystal molecules.
Spacers Microsphere Spacers (e.g., 5-10 µm diameter)Cospheric, Sekisui ChemicalTo maintain a uniform cell gap between the substrates.
Sealant UV-Curable EpoxyNorland Products, Dymax CorporationTo seal the perimeter of the LCD cell.
Cleaning Deionized (DI) Water, Isopropyl Alcohol (IPA), Acetone, Mild DetergentStandard laboratory suppliersTo remove contaminants from the ITO substrates.
Equipment Spin CoaterLaurell Technologies, OssilaFor uniform deposition of the polyimide alignment layer.
Hot PlateStandard laboratory suppliersFor baking and curing the polyimide layer.
UV Curing SystemThorlabs, Dymax CorporationTo cure the epoxy sealant.
Rubbing Machine or Velvet Cloth on a flat blockIn-house fabrication or specialized suppliersTo create microgrooves in the polyimide layer for LC alignment.
Vacuum ChamberStandard laboratory suppliersFor filling the cell with liquid crystal.
Polarizing FilmEdmund Optics, ThorlabsTo polarize the light entering and exiting the LC cell.
Function Generator and Power AmplifierKeysight, TektronixTo apply a driving voltage to the LC cell.
Photodetector and OscilloscopeThorlabs, KeysightFor measuring the electro-optical response of the cell.
Polarizing Optical Microscope (POM)Nikon, OlympusFor visual inspection of the liquid crystal alignment.
SonicatorBranson, QsonicaFor substrate cleaning.

Experimental Protocols

The fabrication of a cyanobiphenyl-based LCD can be broken down into a series of sequential steps. Adherence to cleanliness and procedural detail is paramount for achieving a functional device.

Diagram 2: LCD Fabrication Workflow

LCD_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Alignment Alignment Layer Deposition cluster_Assembly Cell Assembly cluster_Filling Liquid Crystal Filling cluster_Finalization Finalization & Testing Clean_ITO 1. ITO Glass Cleaning Dry_ITO 2. Drying Clean_ITO->Dry_ITO Spin_Coat_PI 3. Spin Coating Polyimide Dry_ITO->Spin_Coat_PI Soft_Bake 4. Soft Bake Spin_Coat_PI->Soft_Bake Hard_Bake 5. Hard Bake (Curing) Soft_Bake->Hard_Bake Rubbing 6. Rubbing Hard_Bake->Rubbing Apply_Sealant 7. Applying Sealant & Spacers Rubbing->Apply_Sealant Assemble_Cell 8. Assembling the Cell Apply_Sealant->Assemble_Cell Cure_Sealant 9. Curing the Sealant Assemble_Cell->Cure_Sealant LC_Fill 10. Liquid Crystal Filling Cure_Sealant->LC_Fill Seal_Fill_Port 11. Sealing the Fill Port LC_Fill->Seal_Fill_Port Attach_Polarizers 12. Attaching Polarizers Seal_Fill_Port->Attach_Polarizers Characterization 13. Electro-Optical Characterization Attach_Polarizers->Characterization

Caption: A step-by-step workflow for the fabrication of a TN-LCD cell.

Protocol 1: ITO Substrate Cleaning

Rationale: The cleanliness of the ITO surface is critical for the uniform adhesion of the polyimide alignment layer and to prevent defects in the liquid crystal alignment that can lead to non-functional pixels.

  • Initial Degreasing: Place the ITO-coated glass slides in a beaker. Sonicate them sequentially in a mild detergent solution, deionized (DI) water, acetone, and finally isopropyl alcohol (IPA) for 15 minutes each.[11][12] This multi-step solvent cleaning removes organic residues and particulates.

  • Rinsing: After the final IPA sonication, thoroughly rinse the substrates with flowing DI water for at least 30 minutes to remove any residual solvent.[11]

  • Drying: Dry the cleaned substrates using a stream of dry nitrogen gas. Ensure that the water recedes as a uniform sheet, which indicates a clean, high-energy surface.[11]

  • Final Bake: Place the substrates on a hot plate at 110-120°C for 20-30 minutes to remove any adsorbed moisture.

Protocol 2: Polyimide Alignment Layer Deposition and Rubbing

Rationale: The polyimide (PI) layer dictates the initial orientation of the liquid crystal molecules at the substrate surface.[13] The rubbing process creates parallel microgrooves that encourage the long axes of the liquid crystal molecules to align in a specific direction.[10]

  • Spin Coating: Place a cleaned and dried ITO substrate on the chuck of a spin coater. Dispense a few drops of the polyimide solution onto the center of the substrate. Spin coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film. The exact parameters will depend on the viscosity of the PI solution and the desired thickness.

  • Soft Bake: Transfer the coated substrate to a hot plate set at 80-90°C for 10-15 minutes. This step evaporates the bulk of the solvent from the PI film.

  • Hard Bake (Curing): Move the substrate to an oven or a hot plate at a higher temperature (typically 180-240°C) for 1 hour.[14] This step fully imidizes the polymer, making it chemically and mechanically stable. The baking temperature can influence the final pre-tilt angle of the liquid crystals.[14]

  • Rubbing: Once cooled to room temperature, the cured PI surface must be mechanically rubbed. This is typically done by passing the substrate under a rotating cylinder covered with a velvet or rayon cloth. The rubbing should be unidirectional and performed with a controlled pressure and speed. For a 90° twisted nematic cell, the two substrates must be rubbed in directions perpendicular to each other.

Protocol 3: Cell Assembly and Liquid Crystal Filling

Rationale: This protocol creates the micro-cavity that will contain the liquid crystal. The UV-curable epoxy provides a strong seal, and the spacers ensure a uniform cell gap, which is crucial for consistent optical performance.

  • Applying Sealant and Spacers: On one of the rubbed substrates, dispense a thin line of UV-curable epoxy around the perimeter, leaving a small gap for filling. The spacers can be mixed into the epoxy or lightly sprinkled over the surface of the substrate before assembly.

  • Assembling the Cell: Carefully place the second rubbed substrate on top of the first, ensuring that their rubbing directions are perpendicular to each other. Gently press the substrates together to spread the epoxy and achieve the desired cell gap defined by the spacers.

  • Curing the Sealant: Expose the assembled cell to a UV lamp for the time specified by the epoxy manufacturer to cure the sealant. This process is often performed while the cell is held in a jig to maintain uniform pressure.[15]

  • Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Add a drop of the E7 liquid crystal mixture at the edge of the filling gap. Evacuate the chamber. The vacuum will remove the air from inside the cell. Then, slowly vent the chamber to atmospheric pressure. The pressure difference will force the liquid crystal into the cell via capillary action.

  • Sealing the Fill Port: Once the cell is filled, use a small amount of UV-curable epoxy to seal the filling port and cure it under the UV lamp.

Protocol 4: Final Assembly and Characterization

Rationale: The polarizers are essential for the light-modulating function of the LCD.[1] Electro-optical characterization validates the performance of the fabricated device by measuring key parameters like contrast ratio and switching times.

  • Attaching Polarizers: Cut two pieces of linear polarizing film. Adhere one to the front and one to the back of the filled LC cell. For a "normally white" TN display, the transmission axes of the polarizers should be perpendicular to each other, and the axis of the first polarizer should be parallel to the rubbing direction of the adjacent substrate.

  • Electro-Optical Characterization:

    • Mount the completed cell between a light source (e.g., an LED) and a photodetector.

    • Connect the ITO electrodes of the cell to a function generator capable of producing a square wave (typically 1 kHz).

    • Apply a variable voltage and measure the transmitted light intensity with the photodetector, which is connected to an oscilloscope or a power meter.

    • Voltage-Transmittance (V-T) Curve: Plot the transmitted intensity as a function of the applied voltage to determine the threshold voltage (Vth) and saturation voltage (Vsat).[16]

    • Response Time: Apply a square wave that switches between 0V and the saturation voltage. Measure the rise time (the time for the transmittance to go from 10% to 90% of its final value) and the decay time (the time for the transmittance to go from 90% to 10% of its initial value) using the oscilloscope.[16][17]

    • Contrast Ratio (CR): Calculate the ratio of the maximum transmittance (in the OFF state) to the minimum transmittance (in the ON state).[16]

Expected Results and Troubleshooting

Parameter Typical Values for E7-based TN Cell Potential Issues & Troubleshooting
Threshold Voltage (Vth) 1.0 - 2.0 VHigh Vth: Cell gap may be too large; check spacer diameter. Alignment layer may be too thick. Low Vth: Cell gap may be too small.
Saturation Voltage (Vsat) 3.0 - 5.0 VHigh Vsat: Poor liquid crystal alignment; re-evaluate rubbing process.
Response Time (Rise + Decay) 10 - 30 msSlow Response: High viscosity of LC (unlikely with E7 at room temp). Cell gap too large. Low driving voltage.
Contrast Ratio (CR) > 50:1Low CR: Poor alignment leading to light leakage in the dark state. Misaligned polarizers. Impurities in the liquid crystal.
Visual Defects Uniform appearance when viewed through crossed polarizers.Disclination Lines: Non-uniform rubbing, dust particles on the substrate. Air Bubbles: Incomplete filling; refill under vacuum.

Conclusion

The formulation of liquid crystal displays using cyanobiphenyls is a well-established process that combines principles of materials science, optics, and electronics. The unique properties of cyanobiphenyls, such as those found in the E7 mixture, provide a robust and versatile platform for fabricating high-performance display devices. By following the detailed protocols outlined in these application notes, researchers can successfully construct and characterize their own liquid crystal displays, enabling further innovation in this dynamic field.

References

  • Wikipedia. Liquid-crystal display. [Link]
  • ElProCus. LCD Display construction and its working. [Link]
  • Taylor & Francis Online. parallel synthesis of 4-alkyl- 40-cyanobiphenyl liquid crystals. [Link]
  • Electronics For You. LCD - Liquid Crystal Display Types, Working, Uses, Pros-Cons. [Link]
  • Taylor & Francis Online. Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. [Link]
  • Robocraze. How LCD Displays Work. [Link]
  • Advanced Material Fun.
  • Electronics Hub. Construction and Working Principle of LCD Display. [Link]
  • ScienceDirect. Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. [Link]
  • ResearchG
  • Grokipedia.
  • HEM LCD Module Small. What is the manufacturing process of LCD?. [Link]
  • National Institutes of Health. Fabrication of TiO2-Embedded Polyimide Layer with High Transmittance and Improved Reliability for Liquid Crystal Displays. [Link]
  • ResearchGate. (PDF) Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. [Link]
  • MDPI.
  • JINAN EVERGREEN GLASS CO.,LTD.
  • SPIE. Aligning liquid crystal molecules. [Link]
  • ResearchGate.
  • STONE HMI. The manufacturing process flow of the LCD display screen in china. [Link]
  • FlexEnable. The making of a plastic liquid crystal cell. [Link]
  • SmarterGlass. Understanding the Manufacturing Process of LCD Panel Glass. [Link]
  • Royal Society of Chemistry. Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography. [Link]
  • Aaltodoc. Characterisation of Liquid Crystal Display Devices. [Link]
  • Google Patents. Liquid crystal compositions for multiplexed displays.
  • Stone Displays.
  • China LCD TFT Display Manufacturer. Cleaning and drying process of LCD screen. [Link]
  • IEEE Xplore. Enhanced Electrooptical Characteristics of Twisted Nematic Liquid Crystal Display With ZrO2 Thin Films. [Link]
  • ResearchGate. Investigation on newly designed low resistivity polyimide-type alignment layer for reducing DC image sticking of in-plane switching liquid crystal display. [Link]
  • Royal Society of Chemistry. Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices: synthesis, mesomorphic, photo switching and DFT studies. [Link]
  • Waters. Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA Detection. [Link]
  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
  • National Institutes of Health. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]
  • LCDs-Display.com. What are the characteristics of LCD liquid crystal display?. [Link]
  • Royal Society of Chemistry. Eutectic liquid crystal mixture E7 in nanoporous alumina.
  • Wikipedia. LCD manufacturing. [Link]
  • AIP Publishing.
  • IEEE Xplore. Liquid Crystal Cell Process. [Link]
  • ResearchGate. (PDF) Electro-Optical Characteristics of Twisted Nematic Liquid Crystal Device Based Upon in-Plane Switching. [Link]
  • Taylor & Francis Online. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]
  • LCDs-Display.com. What are the excellent characteristics of liquid crystal display devices?. [Link]
  • Taylor & Francis Online. Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the s. [Link]
  • Taylor & Francis Online. 4'-pentyl-4-cyanobiphenyl - 5CB. [Link]
  • MDPI.
  • PubMed. Structure-Property Correlations in Cyanobiphenyl-Based Dimer-Like Mesogens. [Link]
  • Royal Society of Chemistry. Cyanobiphenyl liquid crystal composites with gold nanoparticles. [Link]
  • White Rose Research Online. Conception, Discovery, Invention, Serendipity and Consortia:Cyanobiphenyls and Beyond. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxybenzonitrile (CAS No. 874-90-8) is a highly versatile and economically significant building block in the landscape of pharmaceutical and agrochemical synthesis.[1][2] Its unique molecular architecture, featuring a strategically positioned methoxy group and a reactive nitrile moiety on a stable benzene ring, provides a gateway to a multitude of chemical transformations.[1][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core chemical principles and providing field-proven protocols for the application of 4-methoxybenzonitrile in the synthesis of critical pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction: The Molecular Utility of 4-Methoxybenzonitrile

4-Methoxybenzonitrile, also known as 4-cyanoanisole or p-anisonitrile, is a white crystalline powder that serves as a pivotal intermediate in the synthesis of a wide array of therapeutic agents.[3] Its value in medicinal chemistry is rooted in the dual reactivity of its functional groups. The electron-donating methoxy group influences the reactivity of the aromatic ring, while the nitrile group offers a versatile handle for conversion into amines, ketones, carboxylic acids, and other functionalities essential for building complex molecular scaffolds.[4] This unique combination makes it an indispensable precursor for targeted therapies and other advanced drug molecules.[5]

Table 1: Physicochemical Properties of 4-Methoxybenzonitrile

PropertyValueReference(s)
CAS Number 874-90-8[3]
Molecular Formula C₈H₇NO[3]
Molecular Weight 133.15 g/mol [3]
Appearance White crystalline powder[3]
Melting Point 57 - 60 °C[3]
Boiling Point 256 - 257 °C[3]
Purity ≥ 99% (GC) is commercially available[3]
Solubility Good solubility in many organic solvents[1]

Core Chemical Transformations and Mechanistic Rationale

The synthetic utility of 4-methoxybenzonitrile is primarily derived from the predictable and high-yielding transformations of its nitrile group. Understanding the mechanisms behind these reactions is critical for optimizing reaction conditions and minimizing byproduct formation.

G cluster_start Starting Material cluster_inter Key Intermediates cluster_api Pharmaceutical Scaffolds A 4-Methoxybenzonitrile B Primary Amine (4-Methoxybenzylamine) A->B  Nitrile Reduction  (e.g., H₂/Pd/C, LiAlH₄) C Ketone Intermediate A->C  Grignard Reaction  (e.g., R-MgX, then H₃O⁺) D SERMs, Aromatase Inhibitors, Kinase Inhibitors, etc. B->D  Amine Chemistry  (Amidation, Alkylation) C->D  Carbonyl Chemistry  (Reductive Amination, etc.) caption Fig 1: Synthetic pathways from 4-methoxybenzonitrile. G A 4-Methoxybenzonitrile (Ar-C≡N) B Imine Intermediate (Ar-CH=NH) A->B  + 2[H]  (Reduction Step 1) C 4-Methoxybenzylamine (Ar-CH₂-NH₂) B->C  + 2[H]  (Reduction Step 2) caption Fig 2: Simplified mechanism of nitrile reduction.

Caption: Simplified mechanism of nitrile reduction.

Grignard Reaction to Form Ketones

The reaction of 4-methoxybenzonitrile with Grignard reagents (R-MgX) is a robust method for carbon-carbon bond formation, leading to ketone intermediates after acidic workup. [6][7]

  • Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by the carbanion-like R-group of the Grignard reagent. [6][8]This forms a magnesium salt of an imine, which is stable under the anhydrous reaction conditions. Subsequent hydrolysis in the presence of acid protonates the nitrogen, which is then displaced by water to yield the ketone. [7]This two-step, one-pot process is highly versatile for creating diverse aryl-alkyl or bi-aryl ketones, which are common precursors in drug synthesis. Strict anhydrous conditions are mandatory, as Grignard reagents react violently with protic solvents like water or alcohols. [9]

G A 4-Methoxybenzonitrile (Ar-C≡N) B Imine Anion Intermediate [Ar-C(R)=N]⁻ MgX⁺ A->B  + R-MgX  (Nucleophilic Attack) C Ketone (Ar-C(=O)-R) B->C  + H₃O⁺  (Hydrolysis) caption Fig 3: Simplified Grignard reaction mechanism.

Caption: Simplified Grignard reaction mechanism.

Applications in the Synthesis of Key Pharmaceutical Classes

Aromatase Inhibitors: The Case of Letrozole

Letrozole is a non-steroidal aromatase inhibitor used to treat hormone-sensitive breast cancer. [10]Its synthesis relies on the construction of a bis(4-cyanophenyl)methyl moiety. The core intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is synthesized from precursors like α-bromo-4-tolunitrile (4-bromomethylbenzonitrile). [10][11][12]This highlights the importance of the 4-cyanophenyl scaffold, which is directly related to 4-methoxybenzonitrile through established synthetic transformations. The final step involves reacting this intermediate with 4-fluorobenzonitrile to form the letrozole structure. [11]The purity of the triazole intermediate is critical to avoid the formation of regioisomers in the final product. [13]

Selective Estrogen Receptor Modulators (SERMs)

The 4-methoxyphenyl group is a common structural feature in many SERMs, such as tamoxifen and its derivatives. [14]These drugs modulate the estrogen receptor's activity in a tissue-specific manner. While not always synthesized directly from 4-methoxybenzonitrile, its derivatives are instrumental. For example, the synthesis of various benzopyran-based SERMs utilizes precursors containing the 4-methoxybenzylidene group, demonstrating the value of the 4-methoxyphenyl scaffold in designing ligands for the estrogen receptor. [15]Formal syntheses of complex SERMs with tetrahydrofluorenone structures also showcase the strategic incorporation of methoxy-substituted aromatic rings. [16][17]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Protocol 1: Catalytic Reduction to 4-Methoxybenzylamine

This protocol details the synthesis of 4-methoxybenzylamine via catalytic hydrogenation, a green and scalable method. [18]

  • Materials:

    • 4-Methoxybenzonitrile

    • Palladium on carbon (10% Pd/C)

    • Ethanol (anhydrous)

    • Hydrogen gas supply

    • Parr hydrogenation apparatus or similar high-pressure vessel

    • Celite

Table 2: Reagents for Protocol 1

ReagentAmountMoles
4-Methoxybenzonitrile4.0 g30.0 mmol
10% Pd/C0.4 g10 wt%
Ethanol50 mL-
Hydrogen Gas50 psi-
  • Procedure:

    • In a high-pressure reaction vessel, dissolve 4-methoxybenzonitrile (4.0 g, 30.0 mmol) in ethanol (50 mL). [18] 2. Carefully add 10% palladium on carbon (0.4 g, 10 wt %) to the solution under an inert atmosphere if possible. [18] 3. Seal the reaction vessel and connect it to a hydrogen gas source.

    • Flush the vessel with hydrogen gas three times to remove air.

    • Pressurize the vessel with hydrogen gas to 50 psi. [18] 6. Stir the reaction mixture vigorously at room temperature for 12 hours. [18] 7. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the excess hydrogen gas in a fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. [18] 3. Wash the Celite pad with additional ethanol (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil (4-methoxybenzylamine) can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 4-Methoxy-α-phenylacetophenone via Grignard Reaction

This protocol describes the synthesis of a ketone intermediate using a Grignard reagent.

  • Materials:

    • 4-Methoxybenzonitrile

    • Magnesium turnings

    • Bromobenzene

    • Anhydrous diethyl ether or THF

    • Iodine (a small crystal for initiation)

    • 3M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Oven-dried glassware, inert atmosphere setup (N₂ or Ar)

Table 3: Reagents for Protocol 2

ReagentAmountMoles
Magnesium Turnings0.9 g37.5 mmol
Bromobenzene5.5 g (3.7 mL)35.0 mmol
4-Methoxybenzonitrile4.0 g30.0 mmol
Anhydrous Diethyl Ether~100 mL-
3M HCl~50 mL-
  • Procedure:

    • Grignard Reagent Preparation: Assemble oven-dried glassware under an inert atmosphere. To a flask containing magnesium turnings (0.9 g), add a small crystal of iodine and ~10 mL of anhydrous diethyl ether.

    • In a separate dry flask, dissolve bromobenzene (5.5 g) in ~30 mL of anhydrous diethyl ether.

    • Add a small portion (~2-3 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a color change. If not, gentle warming may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.

    • Reaction with Nitrile: Dissolve 4-methoxybenzonitrile (4.0 g) in ~40 mL of anhydrous diethyl ether and cool the solution in an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution to the nitrile solution via a dropping funnel. A precipitate will form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by adding 3M HCl solution dropwise (~50 mL). This step is exothermic.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude ketone can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Safety and Handling

4-Methoxybenzonitrile is a chemical that requires careful handling in a laboratory setting.

  • Hazards: Harmful if swallowed or in contact with skin. May cause skin and eye irritation. [19]Toxic gases like nitrogen oxides and hydrogen cyanide can be released during combustion. [20]* Precautions for Safe Handling:

    • Handle in a well-ventilated place, preferably a chemical fume hood. [21] * Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [21][22] * Avoid formation of dust and aerosols. [21] * Wash hands thoroughly after handling. [22]* Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [20][22]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [21]

Conclusion

4-Methoxybenzonitrile stands out as a cornerstone intermediate in pharmaceutical synthesis. Its predictable reactivity, particularly at the nitrile functional group, allows for the efficient construction of primary amines and ketones—two classes of intermediates that are fundamental to the assembly of complex drug molecules. From aromatase inhibitors like Letrozole to scaffolds for SERMs, the influence of this simple yet powerful building block is widespread. The protocols and mechanistic insights provided herein are designed to empower researchers to leverage the full synthetic potential of 4-methoxybenzonitrile, accelerating the discovery and development of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from Google Search.

Sources

The Transformative Role of Fluorination in Liquid Crystal Intermediates: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Liquid Crystal Technology

The strategic incorporation of fluorine atoms into liquid crystal (LC) molecules has revolutionized the field, enabling the development of advanced materials with precisely tailored properties for a myriad of applications.[1][2][3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart remarkable modifications to the physical properties of LCs, including their dielectric anisotropy, optical anisotropy, viscosity, and thermal stability.[2][3][4][5] This guide provides an in-depth exploration of the applications of fluorinated liquid crystal intermediates, complete with illustrative protocols and characterization methodologies, to empower researchers and professionals in the fields of materials science, photonics, and drug development.

The versatility of fluorination allows for its introduction into various positions within a liquid crystal structure, such as terminal or lateral positions, within terminal chains, or as part of a linking group.[2][3][4] This positional control is key to fine-tuning the material's properties for specific applications, most notably in liquid crystal displays (LCDs).[6]

Core Applications and Underlying Mechanisms

High-Performance Liquid Crystal Displays (LCDs)

The most prominent application of fluorinated liquid crystals is in active matrix liquid crystal displays (AM-LCDs).[6] The introduction of fluorine substituents is critical for achieving the high voltage holding ratio (VHR) required for reliable pixel control by thin-film transistors (TFTs).[6]

Causality of Performance Enhancement:

  • Dielectric Anisotropy (Δε): Lateral fluorination, in conjunction with a polar terminal group, significantly enhances the molecular dipole moment and, consequently, the dielectric anisotropy.[7] This allows for lower operating voltages, which is crucial for energy-efficient displays.

  • Viscosity: Fluorination can lead to a reduction in viscosity, resulting in faster switching times for the liquid crystal molecules in response to an electric field.[5] This is essential for high-refresh-rate displays and reducing motion blur.

  • Birefringence (Δn): The ability to fine-tune the difference in refractive indices for light polarized parallel and perpendicular to the molecular long axis is another benefit of fluorination.[5] This allows for optimization of display brightness and contrast.

  • Thermal and Chemical Stability: The high strength of the C-F bond imparts excellent stability to the liquid crystal molecules, ensuring a wide operating temperature range and long device lifetime.[3]

Illustrative Data on Fluorination's Impact:

PropertyEffect of FluorinationRationale
Dielectric Anisotropy (Δε) IncreaseEnhanced molecular dipole moment due to high electronegativity of fluorine.[7]
Viscosity DecreaseReduced intermolecular interactions.[5]
Birefringence (Δn) TunableAlteration of molecular polarizability.
Clearing Point (N-I Transition) Can be modifiedDependent on the position and number of fluorine substituents.[6]
Voltage Holding Ratio (VHR) IncreaseLimits coordination with cationic impurities.[7]
Advanced Photonic and Optical Devices

The unique electro-optical properties of fluorinated liquid crystals extend their utility beyond displays into the realm of photonics.[8] They are integral components in the fabrication of reconfigurable optical elements.

  • Optical Shutters and Modulators: The rapid switching capabilities of fluorinated LCs enable the development of fast optical shutters and spatial light modulators.[9]

  • Tunable Lenses and Gratings: By applying an electric field, the refractive index of the liquid crystal layer can be altered, allowing for the creation of tunable lenses with adjustable focal lengths and dynamic diffraction gratings.[8][9]

  • Polymer Dispersed Liquid Crystals (PDLCs): Fluorinated LCs are used in PDLC films, which can be switched from a light-scattering (opaque) state to a transparent state.[10][11] Fluorination can enhance the phase separation between the liquid crystal and the polymer matrix, improving the contrast ratio and response time of these "smart windows."[10]

Emerging Applications in Sensing and Biomedicine

The high sensitivity of liquid crystal orientations to surface interactions has opened up new avenues for their use in sensor technologies.[12][13]

  • Chemical and Biological Sensors: Fluorinated liquid crystals can be employed in sensors for the detection of volatile organic compounds (VOCs), pollutants, and biological molecules.[14] The interaction of the analyte with the liquid crystal interface disrupts the molecular ordering, leading to a detectable optical response.

  • Drug Delivery and Biomedical Imaging: While still an emerging area, the biocompatibility and tunable properties of certain fluorinated compounds suggest potential applications in targeted drug delivery systems and as contrast agents in medical imaging. The incorporation of fluorine can enhance the metabolic stability and absorption of drug molecules.[4]

Experimental Protocols and Methodologies

Protocol 1: Synthesis of a Laterally Fluorinated Liquid Crystal Intermediate

This protocol provides a representative synthesis of a laterally difluoro-substituted liquid crystal, illustrating the key steps in creating these advanced materials.[15]

Workflow for Synthesis of a Laterally Fluorinated LC:

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A 2,3-difluoro-4-hydroxybenzoic acid B Alkylation A->B Known Method C 3,2-fluoro-4-octyloxybenzoic acid B->C D 3,2-fluoro-4-octyloxybenzoic acid F Esterification D->F E Hydroquinone E->F G 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate) F->G H Crude Product I Column Chromatography H->I Silica gel, Toluene J Recrystallization I->J Ethanol K Pure Liquid Crystal J->K

Caption: Synthesis workflow for a laterally fluorinated LC.

Step-by-Step Methodology:

  • Synthesis of 3,2-fluoro-4-octyloxybenzoic acid: This precursor is prepared from 2,3-difluoro-4-hydroxybenzoic acid via standard alkylation methods.[15]

  • Esterification: The 3,2-fluoro-4-octyloxybenzoic acid is reacted with hydroquinone in an esterification reaction to yield the desired 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate).[15]

  • Purification: The crude product is purified by column chromatography on silica gel using toluene as the eluent, followed by recrystallization from absolute ethanol to obtain the final, pure liquid crystalline compound.[15]

Protocol 2: Characterization of Fluorinated Liquid Crystals

A thorough characterization is essential to understand the properties of the synthesized liquid crystals.

Characterization Workflow:

cluster_0 Structural Verification cluster_1 Mesomorphic & Thermal Properties cluster_2 Electro-Optical Properties A Synthesized Fluorinated LC B FTIR Spectroscopy A->B C 1H-NMR & 19F-NMR A->C D Elemental Analysis A->D E Polarized Optical Microscopy (POM) A->E F Differential Scanning Calorimetry (DSC) A->F G Dielectric Spectroscopy A->G H Birefringence Measurement A->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The synthesis of this biphenyl structure, while often approached via robust methods like the Suzuki-Miyaura cross-coupling, is prone to several side reactions that can complicate purification and reduce yields. This guide addresses the most common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is showing low conversion. What are the primary factors I should investigate?

A1: Low conversion in a Suzuki-Miyaura coupling is a common issue that typically points to problems within the catalytic cycle or with the reagents themselves. Let's break down the likely culprits.

The general reaction involves coupling an aryl halide with an arylboronic acid. For your target molecule, you are likely using one of two routes:

  • Route A: 4-Bromobenzonitrile + 4-Methoxyphenylboronic acid

  • Route B: 4-Bromoanisole + 4-Cyanophenylboronic acid

The troubleshooting process is the same for both.

1. Catalyst System Inactivity: The heart of the reaction is the Palladium(0) catalyst.

  • Cause: The Pd(0) species may not be generating efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂), or the active catalyst may be decomposing. The phosphine ligand could also be degrading or inappropriate for the substrate.
  • Solution:
  • Choice of Ligand: For electron-deficient aryl halides like 4-bromobenzonitrile, or electron-rich partners like 4-bromoanisole, a sterically hindered, electron-rich phosphine ligand is often required to promote the oxidative addition and reductive elimination steps. Consider ligands like SPhos, XPhos, or P(t-Bu)₃.[1][2]
  • Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading may help if you suspect gradual deactivation.
  • Precatalyst Choice: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst can sometimes provide more consistent results.

2. Inefficient Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. It is critically dependent on the base.

  • Cause: The chosen base may be too weak, not soluble enough in the reaction medium, or sterically hindered.
  • Solution: The base's role is to activate the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly effective. K₃PO₄ is often a good choice as it is strong enough for activation but generally mild enough to avoid nitrile hydrolysis. The reactivity is often base-dependent; ensure you are using at least 2-3 equivalents.[3][4]

3. Aryl Halide Reactivity:

  • Cause: The C-X bond strength varies significantly.
  • Solution: The reactivity order for the oxidative addition step is generally I > Br > OTf >> Cl.[5] If you are using an aryl chloride, the reaction will be much more challenging and require a specialized, highly active catalyst system.[2] Using the aryl bromide is a good balance of reactivity and cost, while the aryl iodide will be the most reactive but potentially less stable and more expensive.[6]

The diagram below illustrates the core catalytic cycle you are trying to facilitate. Each step is a potential point of failure that the solutions above address.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (R-X) PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII_ArX->Transmetal Boronic Acid (R'-B(OH)₂) PdII_ArAr Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q2: My crude NMR/GC-MS shows a significant byproduct with a mass corresponding to 4,4'-dimethoxybiphenyl or 4,4'-dicyanobiphenyl. What is it and how do I prevent it?

A2: You are observing a classic side reaction known as homocoupling . This is the coupling of two identical reaction partners.

  • Boronic Acid Homocoupling: 4-Methoxyphenylboronic acid couples with itself to form 4,4'-dimethoxybiphenyl.

  • Aryl Halide Homocoupling: 4-Bromobenzonitrile couples with itself to form 4,4'-dicyanobiphenyl.

Boronic acid homocoupling is typically the more prevalent of the two.

Mechanism of Boronic Acid Homocoupling: There are two primary pathways for this side reaction:

  • Oxygen-Mediated: This is the most common cause. If dissolved oxygen is present in your reaction mixture, it can oxidize the Pd(0) catalyst to a Pd(II) species that preferentially reacts with the boronic acid, leading to homocoupling.[7][8] The mechanism often involves the formation of a palladium peroxo complex.[7]

  • Palladium(II)-Mediated: Even in the absence of oxygen, Pd(II) species can react stoichiometrically with two molecules of the boronic acid to produce the homocoupled biaryl and Pd(0).[9]

Troubleshooting Protocol for Homocoupling:

StepActionRationale
1 Rigorous Degassing To eliminate dissolved oxygen, the primary culprit in boronic acid homocoupling.[8][9]
2 Use High-Purity Reagents Ensure your boronic acid is not partially hydrolyzed or contains impurities that could promote side reactions.
3 Control Stoichiometry Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can increase the statistical likelihood of homocoupling.
4 Optimize Catalyst System Some ligand systems are more prone to homocoupling than others. If the problem persists, screen different phosphine ligands.
5 Subsurface Sparge For larger-scale reactions, bubbling an inert gas (Nitrogen or Argon) through the solvent for 15-30 minutes before adding the catalyst is a highly effective degassing method.[9]

Detailed Experimental Protocol: Degassing via Freeze-Pump-Thaw

  • Assemble your reaction flask containing the aryl halide, boronic acid, base, and solvent. Do not add the palladium catalyst or ligand yet.

  • Ensure the flask is sealed with a septum and connected to a vacuum/inert gas manifold.

  • Freeze the contents of the flask by immersing it in liquid nitrogen until completely solid.

  • Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the connection to the vacuum and remove the liquid nitrogen bath. Allow the contents to thaw completely. You may see gas bubbles evolving from the thawing solvent.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with your inert gas (Argon or Nitrogen).

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand to the reaction mixture and proceed with heating.

Q3: I'm observing byproducts corresponding to benzonitrile or anisole. What is the cause of this dehalogenation/deboronation?

A3: The formation of benzonitrile (from 4-bromobenzonitrile) or anisole (from 4-methoxyphenylboronic acid) is the result of a hydrodehalogenation or protodeboronation side reaction, respectively. In this process, the halide or boronic acid group is replaced by a hydrogen atom.

Mechanism of Dehalogenation: This side reaction occurs when a hydride (H⁻) source is present in the reaction. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride. Subsequent reductive elimination releases the dehalogenated arene and regenerates the catalyst.[3][10]

Potential Hydride Sources & Solutions:

  • Solvents: Alcohols and even technical-grade ethers or DMF can contain impurities or decompose to provide hydrides.[11]

    • Solution: Use high-purity, anhydrous solvents. If using an alcohol/water mixture, be aware that this side reaction is possible.

  • Base: Some bases or impurities within them can act as hydride donors. For example, sodium formate is a known hydride donor. Using a base like sodium tert-butoxide (NaOtBu) can sometimes lead to dehalogenation via β-hydride elimination from the alkoxide.[12][13]

    • Solution: Use high-purity carbonate or phosphate bases.

  • Water: Water, in combination with the phosphine ligand, has been implicated as a possible hydrogen source for hydrodehalogenation.[14]

    • Solution: While Suzuki reactions often tolerate or even require water, using strictly anhydrous conditions can suppress this side pathway if it becomes problematic.

The diagram below illustrates how dehalogenation and homocoupling diverge from the desired productive cycle.

Side_Reactions cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L₂) PdII_ArX->PdII_ArAr Transmetalation Dehalogenation Ar-H (Dehalogenation) PdII_ArX->Dehalogenation Hydride Source Homocoupling Ar'-Ar' (Homocoupling) PdII_ArX->Homocoupling O₂ or another Ar'-B(OH)₂ PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' (Target Product) PdII_ArAr->Product

Caption: Divergent pathways leading to dehalogenation and homocoupling.

Q4: My workup is difficult, and I suspect my nitrile group is hydrolyzing. How can I confirm this and prevent it?

A4: Hydrolysis of the cyano group (-CN) on your biphenyl product is a significant risk, especially under harsh conditions. The nitrile can hydrolyze first to an amide (4'-Methoxy-[1,1'-biphenyl]-4-carboxamide) and then to a carboxylic acid (4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid).[15][16][17]

Confirmation:

  • Mass Spectrometry: Look for masses corresponding to the amide (+18 amu compared to your product) and the carboxylic acid (+19 amu compared to your product).

  • Infrared (IR) Spectroscopy: The nitrile stretch (C≡N) appears around 2220-2230 cm⁻¹. The appearance of a strong carbonyl stretch (C=O) around 1650-1710 cm⁻¹ is a clear indication of hydrolysis to the amide or acid.

Prevention Strategies:

  • Choice of Base: This is the most critical factor. Avoid strong hydroxide bases like NaOH or KOH. Opt for milder inorganic bases.

    • Recommended: K₃PO₄, K₂CO₃, Cs₂CO₃. These are generally not basic enough to promote significant nitrile hydrolysis at typical reaction temperatures.

  • Reaction Temperature and Time:

    • Recommendation: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (often 80-100 °C). Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Workup Procedure:

    • Recommendation: Avoid strongly acidic or basic aqueous washes for extended periods. Neutralize the reaction mixture carefully. A typical workup involves diluting with an organic solvent (like ethyl acetate), washing with water and then brine, drying over Na₂SO₄, and concentrating. If an acidic wash is needed, use it quickly and at low temperatures. A patent for saponifying biphenyl nitriles notes that the reaction requires elevated temperatures and pressures (150°C, 5 bar) for extended times (36 hours), indicating the nitrile is relatively stable under standard Suzuki conditions if care is taken.[18]

References

  • Al-Amin, M., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry, 69(9), 3173-80.
  • Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3357-3366.
  • Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 125(14), 4212-4222.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Al-Amin, M., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Caron, S., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(6), 1027-1030.
  • Brainly.in. (2020). Write reaction showing conversion of Benzonitrile into benzoic acid.
  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia.
  • Taylor & Francis Online. (n.d.). Ullmann reaction – Knowledge and References.
  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Ye, S., et al. (2019). Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. Molecules, 24(15), 2722.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2022). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • MDPI. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Nanomaterials, 13(13), 1958.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). This compound.
  • Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649-1654.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • ResearchGate. (2022). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Google Patents. (n.d.). Method for the acidic or alkaline saponification of biphenyl nitriles.
  • Royal Society of Chemistry. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Supporting Information.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
  • Google Patents. (n.d.). Purification of nitriles.

Sources

Technical Support Center: Synthesis and Purification of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis and, critically, the purification of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS 58743-77-4). Our focus is to move beyond simple protocols and delve into the chemical reasoning behind common challenges, enabling you to achieve higher purity and yield in your experiments.

The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing this biaryl compound, typically involving the palladium-catalyzed reaction between a 4-alkoxyaryl halide (like 4-bromoanisole) and 4-cyanophenylboronic acid.[1][2] While powerful, this reaction is susceptible to several side reactions that generate impurities often difficult to separate from the desired product. This guide is structured to help you diagnose and resolve these specific issues.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental observations and provides a logical framework for resolving them.

Q1: My crude ¹H NMR shows unreacted starting materials, and the overall yield is low. What are the likely causes and how can I fix this?

A1: Low conversion is a common issue in Suzuki couplings and can typically be traced back to the inactivation of the palladium catalyst or issues with the reagents.

Causality Analysis: The catalytic cycle of the Suzuki reaction relies on maintaining the palladium in its active Pd(0) state.[3] Several factors can disrupt this cycle:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize phosphine ligands (if used), diminishing their effectiveness.[4]

  • Reagent Quality: Boronic acids, especially electron-deficient ones like 4-cyanophenylboronic acid, can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[4][5] This is often exacerbated by moisture or impurities in the reagents or solvent.

  • Insufficient Base: The base is crucial for activating the boronic acid to form the more nucleophilic borate species, which is necessary for the transmetalation step.[6][7] An inappropriate or low-quality base can stall the reaction.

Troubleshooting Protocol:

  • Ensure an Inert Atmosphere: Rigorously degas your solvent(s) by bubbling argon or nitrogen through them for at least 20-30 minutes before use.[8] Assemble your reaction glassware while hot and under a positive pressure of inert gas to drive off moisture and air.

  • Verify Reagent Quality: Use fresh, high-purity 4-cyanophenylboronic acid.[9] If degradation is suspected, consider using its more stable pinacol ester derivative. Ensure your aryl halide is pure and that the palladium catalyst and any phosphine ligands have been stored correctly under an inert atmosphere.[4]

  • Optimize Base and Solvent: Use a high-purity, anhydrous base such as K₂CO₃ or K₃PO₄. The solvent system is also critical; a mixture of an organic solvent like dioxane or toluene with degassed water is often effective.[10][11]

Q2: I've isolated my product, but it's contaminated with a significant byproduct that has a very similar TLC Rf value. How do I identify it and prevent its formation?

A2: The most common and troublesome byproduct in this specific synthesis is the homocoupled dimer of the boronic acid, 4,4'-dicyanobiphenyl . Its polarity is often very close to the target compound, making separation by standard chromatography challenging.

Causality Analysis: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which facilitates a palladium-catalyzed oxidative coupling of two boronic acid molecules.[12][13] This side reaction consumes your nucleophile and generates a highly crystalline, often co-eluting impurity.

Preventative Measures:

  • Rigorous Degassing: This is the most critical factor. As mentioned in A1, ensure your reaction solvent is thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere from start to finish.

  • Controlled Reagent Addition: In some cases, adding the boronic acid portion-wise or via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.

Purification Strategy: If homocoupling has already occurred, purification requires a more nuanced approach:

  • Column Chromatography Optimization: A standard silica gel column with a hexane/ethyl acetate gradient may not suffice. Try switching to a different solvent system, such as dichloromethane/methanol, which can alter the selectivity.

  • Recrystallization: This is often the most effective method. This compound is a solid with a reported melting point of 101.5-102.5 °C.[14] The homocoupled 4,4'-dicyanobiphenyl has a much higher melting point and different solubility profile. Experiment with solvent systems like ethanol, isopropanol, or a toluene/hexane mixture. A detailed protocol is provided below.

Q3: My product is contaminated with a less polar impurity. What is it?

A3: A common non-polar impurity is 4,4'-dimethoxybiphenyl , the homocoupling product of your aryl halide (4-bromoanisole). While typically less prevalent than boronic acid homocoupling, it can still reduce purity. Another possibility is dehalogenation of the starting material, resulting in anisole, which is volatile and usually removed during workup.[12]

Causality Analysis: Aryl halide homocoupling can occur through various pathways, sometimes involving side reactions of the palladium catalyst. Dehalogenation can occur if a hydride source is present, which can arise from certain bases or solvents.[12]

Purification Strategy: Fortunately, 4,4'-dimethoxybiphenyl is significantly less polar than the nitrile-containing target product. It should be easily separable using standard flash column chromatography with a hexane/ethyl acetate eluent system. The non-polar impurity will elute much earlier than your desired product.

Q4: After initial purification, my product purity is stuck at 98-99% by HPLC. How do I reach >99.5% purity for pharmaceutical applications?

A4: Achieving this level of purity requires a final "polishing" step. Trace impurities, including residual starting materials, catalyst residues, or byproducts from ligand degradation, may persist.

High-Purity Workflow:

  • Optimized Recrystallization: Perform a second, slow recrystallization. Dissolve the material in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool to room temperature very slowly, followed by further cooling in a refrigerator. Slow crystal growth is key to excluding impurities from the crystal lattice.

  • Activated Carbon Treatment: If your product has a slight color, it may be due to trace palladium or organic impurities. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through Celite while hot to remove the carbon and adsorbed impurities before recrystallization.

  • Preparative HPLC: For the highest possible purity, preparative HPLC is the ultimate solution. A biphenyl stationary phase column can provide alternative selectivity to a standard C18 column, leveraging π-π interactions to effectively separate aromatic compounds and isomers.[15][16][17]

Workflow & Troubleshooting Logic

The following diagrams illustrate the overall process and a logical approach to troubleshooting impurity issues.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Cleanup cluster_purification Primary Purification cluster_analysis Purity Check cluster_polishing Final Polishing A Suzuki Coupling Reaction B Aqueous Work-up (Removes salts, boric acid) A->B Reaction Complete C Flash Column Chromatography (Separates by polarity) B->C Crude Product D Purity Analysis (NMR, HPLC, GC-MS) C->D Purified Product E Purity > 99.5%? D->E F Recrystallization or Preparative HPLC E->F No G Final Pure Product E->G Yes F->D Polished Product

Caption: Overall workflow from synthesis to high-purity product.

Troubleshooting_Logic Start Analyze Crude Product (TLC, NMR, LCMS) Impurity_ID Identify Main Impurity Start->Impurity_ID NonPolar Non-Polar Impurity (e.g., 4,4'-dimethoxybiphenyl) Impurity_ID->NonPolar Rf >> Product SimilarPolarity Similar Polarity Impurity (e.g., 4,4'-dicyanobiphenyl) Impurity_ID->SimilarPolarity Rf ≈ Product Start_Mat Unreacted Starting Materials Impurity_ID->Start_Mat Signals Match SMs Cause_NonPolar Cause: Aryl Halide Homocoupling NonPolar->Cause_NonPolar Cause_Similar Cause: Boronic Acid Homocoupling (O₂ present) SimilarPolarity->Cause_Similar Cause_StartMat Cause: Incomplete Reaction (Catalyst death, poor reagents) Start_Mat->Cause_StartMat Sol_NonPolar Solution: Standard Flash Chromatography Cause_NonPolar->Sol_NonPolar Sol_Similar Prevention: Rigorous Degassing Purification: Recrystallization Cause_Similar->Sol_Similar Sol_StartMat Solution: Optimize Reaction (Degas, fresh reagents, good base) Cause_StartMat->Sol_StartMat

Caption: Logic diagram for troubleshooting common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and spectral properties of pure this compound?

A1: The pure compound is a white solid.[18]

  • Melting Point: 101.5-102.5 °C[14]

  • Molecular Weight: 209.24 g/mol [19]

  • ¹H NMR (CDCl₃, 400 MHz): You should expect characteristic signals: δ ~7.70 (d, 2H), ~7.64 (d, 2H), ~7.55 (d, 2H), ~7.01 (d, 2H), and a singlet for the methoxy group at ~3.87 (s, 3H).[18] The aromatic region shows four distinct doublets corresponding to the two para-substituted rings.

  • ¹³C NMR (CDCl₃): Key signals include the nitrile carbon (C≡N) around δ 119, the methoxy carbon (-OCH₃) around δ 55.5, and a series of aromatic signals.[20]

Q2: Which purification technique should I try first after the initial work-up?

A2: Always start with flash column chromatography on silica gel. It is the most versatile method for removing the bulk of impurities, such as unreacted starting materials and homocoupled byproducts.[20] Recrystallization should be used as a second step to remove trace impurities and achieve high final purity.[21]

Q3: Can I use an aryl chloride or triflate instead of 4-bromoanisole?

A3: Yes, but with adjustments. Aryl chlorides are less reactive than bromides and typically require more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and potentially higher temperatures.[3][4] Aryl triflates are excellent coupling partners, often more reactive than bromides, and can allow for milder reaction conditions.[8] The choice depends on the availability and cost of the starting material and the desired reaction kinetics.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or DCM), adding the silica, and concentrating it to a dry, free-flowing powder.

  • Column Packing: Dry pack a glass column with silica gel. Wet the column with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., moving from 5% to 10%, then 15% ethyl acetate in hexane). The non-polar 4,4'-dimethoxybiphenyl will elute first, followed by your product, and finally the more polar 4,4'-dicyanobiphenyl.

  • Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

Compound Typical Elution Order Notes
4,4'-Dimethoxybiphenyl1st (Least Polar)Homocoupled aryl halide byproduct.
This compound 2nd (Product) Target compound.
4-Bromoanisole3rdUnreacted starting material.
4,4'-Dicyanobiphenyl4th (Most Polar)Homocoupled boronic acid byproduct.

Protocol 2: Recrystallization for Final Polishing

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol).

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Verify purity by MP, NMR, and HPLC.

References

  • PubChem. (2025). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. National Center for Biotechnology Information.
  • Mao, S.-L., et al. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • SpectraBase. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • The Royal Society of Chemistry. (2024). Supporting Information.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Wikipedia. (n.d.). Suzuki reaction.
  • HPLC. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet.
  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • Chromtech. (n.d.). Chromatography Products.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 4-Methoxybiphenyl. National Center for Biotechnology Information.
  • University of Massachusetts. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • SpringerLink. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C14H11NO, 10 grams.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists.

Sources

Degradation of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Here, we address potential degradation issues that may arise during experimental conditions, providing troubleshooting advice and answers to frequently asked questions. Our goal is to ensure the integrity of your experiments by anticipating and resolving common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: this compound is a relatively stable aromatic compound. The biphenyl core and the nitrile group generally exhibit good stability.[1] However, like many organic molecules, its stability can be compromised by exposure to harsh environmental conditions such as extreme pH, high temperatures, intense light, and strong oxidizing agents.[2][3]

Q2: What are the most likely degradation pathways for this molecule?

A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways based on its functional groups: the methoxy group, the biphenyl core, and the nitrile group.

  • Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group (-CN) can hydrolyze. This reaction typically proceeds first to a carboxamide intermediate and then to a carboxylic acid.[2][4][5][6] In this case, the final product would be 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.

  • O-Demethylation of the Methoxy Group: The methoxy group (-OCH₃) can be susceptible to cleavage, particularly under acidic conditions or at elevated temperatures, leading to the formation of a hydroxyl group.[7][8][9] This would result in the formation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

  • Oxidation of the Biphenyl Core: The biphenyl structure can undergo oxidation, especially in the presence of strong oxidizing agents or under photocatalytic conditions. This can lead to the introduction of hydroxyl groups on the aromatic rings, forming various hydroxylated biphenyl derivatives.[10][11][12]

  • Photodegradation: Exposure to UV light may induce photochemical reactions. For biphenyl systems, this can lead to the formation of hydroxylated byproducts or even cleavage of the biphenyl bond under certain conditions.[3][13]

Q3: How should I properly store stock solutions of this compound?

A3: To ensure the long-term stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light Protection: Store solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Are there any known incompatibilities with common reagents or materials?

A4: Avoid strong acids, strong bases, and potent oxidizing agents unless they are a deliberate part of your experimental design. The compound is generally compatible with standard laboratory glassware and plasticware (e.g., polypropylene).

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of the parent compound.1. Review Sample Preparation and Storage: Ensure that samples were prepared fresh and protected from light and elevated temperatures. Analyze a freshly prepared standard to confirm the identity of the parent peak.2. Analyze Peak Characteristics: Based on the inferred degradation pathways, the new peaks could correspond to: - 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid: Look for a more polar compound (earlier retention time in reversed-phase HPLC) with a mass increase of 17 amu (from -CN to -COOH). - 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile: Expect a more polar compound with a mass decrease of 14 amu (from -OCH₃ to -OH). - Hydroxylated derivatives: Look for one or more peaks with a mass increase of 16 amu (addition of a hydroxyl group).3. Perform a Forced Degradation Study: To confirm the identity of the degradants, a forced degradation study (see protocol below) can be invaluable.
Loss of biological activity or inconsistent experimental results. Degradation of the compound in the experimental medium.1. Verify Compound Integrity: Before starting your experiment, confirm the purity of your stock solution using an analytical technique like HPLC.2. Assess Stability in Experimental Buffer: Incubate the compound in your experimental buffer under the same conditions as your assay (time, temperature, light exposure) and then analyze for degradation by HPLC.3. Consider pH Effects: If your medium is significantly acidic or basic, consider the possibility of nitrile hydrolysis or ether cleavage. Adjust the pH if possible, or minimize the incubation time.4. Evaluate Photostability: If your experimental setup involves exposure to light, conduct the experiment in the dark or using amber-colored plates/tubes to assess if photodegradation is the culprit.
Color change in the stock solution or experimental medium. Oxidation or formation of conjugated degradation products.1. Protect from Light and Air: Immediately protect the solution from light and consider purging with an inert gas (nitrogen or argon) to prevent further oxidation.2. Prepare Fresh Solutions: Discard the colored solution and prepare a fresh one. If the color change persists even with fresh solutions, investigate the purity of the starting material or potential interactions with the solvent or container.
Precipitate formation in the experimental medium. Degradation to a less soluble product or poor compound solubility.1. Confirm Identity of Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.2. Perform a Solubility Test: Before your main experiment, test the solubility of the compound in the experimental medium at the desired concentration.3. Consider Degradation Products: Some degradation products, like the carboxylic acid, may have different solubility profiles than the parent compound.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the chemical properties of its functional groups.

G parent This compound hydrolysis 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid parent->hydrolysis  Acid/Base  Hydrolysis demethylation 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile parent->demethylation  O-Demethylation  (e.g., strong acid, heat) oxidation Hydroxylated Derivatives parent->oxidation  Oxidation  (e.g., strong oxidants, photolysis)

Caption: Potential degradation pathways of this compound.

Summary of Potential Degradation Products

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acidic Hydrolysis Hydrolysis of the nitrile group4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
O-Demethylation4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
Basic Hydrolysis Hydrolysis of the nitrile group4'-Methoxy-[1,1'-biphenyl]-4-carboxylate
Oxidation Hydroxylation of the aromatic ringsMono- and di-hydroxylated derivatives
Photolysis (UV light) Photochemical reactionsHydroxylated derivatives, potential for ring cleavage
Thermal Stress O-Demethylation, potential for radical formation4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile, various decomposition products

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C, protected from light, for 48 hours. For solid-state thermal stress, heat the neat compound at 80°C for 48 hours and then dissolve it in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase with a gradient elution) coupled with a UV detector and a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (80°C) prep_stock->thermal photo Photolytic Stress (UV light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by LC-MS sampling->analysis eval Identify Degradants & Quantify Degradation analysis->eval

Caption: Workflow for a forced degradation study.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata by ACD/Labs.
  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). MasterControl.
  • Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 577-581.
  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Anisole hydrolysis in high temperature water. Physical Chemistry Chemical Physics, 16(10), 4531-4539.
  • Cerniglia, C. E., & Gibson, D. T. (1980). Oxidation of Biphenyl by the Cyanobacterium, Oscillatoria Sp., Strain JCM. Archives of Microbiology, 125(3), 203-207.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Li, X., & Jenks, W. S. (2001). Isotope Studies of Photocatalysis: Dual Mechanisms in the Conversion of Anisole to Phenol. Journal of the American Chemical Society, 123(42), 10328-10335.
  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226.
  • EXP13 Hydrolysis of Benzonitrile. Scribd.
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson.
  • Hydrolysis of benzonitrile gives. Infinity Learn.
  • Merkel, P. B., Luo, P., Dinnocenzo, J. P., & Farid, S. (2009). Accurate oxidation potentials of benzene and biphenyl derivatives via electron-transfer equilibria and transient kinetics. The Journal of organic chemistry, 74(15), 5615-5626.
  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.
  • N'Guessan, A. L., Mon-d'he, C. M., & Kone, M. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Applied Chemistry, 15(10), 23-30.
  • Anisole hydrolysis in high temperature water. Physical Chemistry Chemical Physics.
  • Bero, M., & Wasylkiewicz, S. (2013). Anisole hydrolysis in high temperature water. Physical Chemistry Chemical Physics, 16(10), 4531-9.
  • Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. YouTube.

Sources

Technical Support Center: Optimizing Reaction Conditions for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the Suzuki-Miyaura cross-coupling reaction. This guide is designed to serve as a practical resource for scientists at all levels, providing in-depth, field-proven insights to help you troubleshoot and optimize this powerful C-C bond-forming reaction. The content is structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab.

Foundational Principles: The Catalytic Cycle

Before delving into troubleshooting, a firm grasp of the reaction mechanism is essential. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organic halide or pseudohalide.[1][2][3] The generally accepted catalytic cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition: The cycle begins when a low-valent Palladium(0) complex inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[6] This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[6][7]

  • Transmetalation: In this key step, the organic group from the boron reagent (R²) is transferred to the palladium(II) center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent, facilitating the transfer.[8][9][10][11]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex collapses, forming the desired C-C bond in the product (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd R¹-R² (Product) PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during Suzuki-Miyaura coupling experiments.

Q1: My reaction shows low or no conversion. What should I investigate first?

Low conversion is a frequent issue that can often be traced back to a few critical parameters. A systematic approach is key to identifying the root cause.

A1: Initial Checks & Workflow

Start by verifying the integrity of your reagents and the reaction setup.[7]

  • Reagent Quality:

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[7] Oxidation of phosphine ligands or degradation of the palladium source can completely halt catalysis. Use fresh reagents or those stored properly under an inert atmosphere.

    • Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation (replacement of the C-B bond with C-H).[1] Ensure you are using high-purity, fresh boronic acid.

    • Solvent & Base: Use anhydrous, degassed solvents, as dissolved oxygen can rapidly deactivate the Pd(0) catalyst.[7] Ensure the base is pure and dry.

  • Inert Atmosphere: The exclusion of oxygen is critical. Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.[7]

  • Reaction Parameters: Double-check concentrations, stoichiometry (especially of the base), temperature, and reaction time against your protocol.

Troubleshooting_Workflow cluster_Reevaluate Condition Re-evaluation Start Low or No Conversion CheckReagents Step 1: Verify Reagent Quality (Catalyst, Ligand, Boronic Acid, Solvent, Base) Start->CheckReagents CheckSetup Step 2: Check Reaction Setup (Inert Atmosphere, Temperature, Stirring) CheckReagents->CheckSetup Reevaluate Step 3: Re-evaluate Conditions CheckSetup->Reevaluate Catalyst Change Catalyst/Ligand System? Reevaluate->Catalyst Optimize Optimization Successful Base Change Base/Solvent Combination? Catalyst->Base Temp Increase Temperature? Base->Temp Temp->Optimize

Sources

How to remove palladium catalyst from biphenyl products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from biphenyl products synthesized via cross-coupling reactions. As your partner in the lab, we understand that efficient purification is as critical as the synthesis itself. This resource provides in-depth, field-proven answers and troubleshooting strategies to help you achieve the stringent purity levels required for your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual palladium from my biphenyl product so critical?

A: The removal of residual palladium is paramount for several reasons, grounded in both regulatory compliance and scientific integrity:

  • Regulatory Mandates: For professionals in drug development, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2] Palladium is classified as a metal of concern, and its levels must be controlled to ensure patient safety.[1]

  • Downstream Catalysis Interference: Residual palladium, even at trace levels, can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions or the formation of unwanted byproducts.[1]

  • Assay Interference: In biological screening, palladium ions can chelate with biomolecules or otherwise interfere with assay readouts, leading to false positives or negatives and compromising the integrity of your research data. A maximum level of 100 ppm is often suggested for compounds destined for biological testing.[3]

  • Product Stability: Trace metals can sometimes catalyze the degradation of the final product over time, affecting its shelf life and stability.

Q2: What are the primary methods for removing palladium, and how do I decide which one to use?

A: Palladium removal strategies can be broadly categorized into four main types: Adsorption (Scavenging), Filtration, Crystallization, and Chromatography. The optimal choice is highly system-dependent and is influenced by the nature of the palladium species, the scale of your reaction, the properties of your biphenyl product, and the target purity level.[1]

To guide your decision, we've developed a logical workflow.

Diagram: Decision-Making Workflow for Palladium Removal

G start Reaction Work-up Complete Crude Biphenyl Product catalyst_type What type of Pd catalyst was used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)₂, Pd(PPh₃)₄) catalyst_type->homo Homogeneous filtration Primary Method: Filtration through Celite® hetero->filtration check_leaching Residual Pd < Target? filtration->check_leaching scavenging_hetero Secondary Method: Adsorption (Scavenging) check_leaching->scavenging_hetero No (Leaching Occurred) final_product Purified Biphenyl Product (Verify via ICP-MS) check_leaching->final_product Yes scavenging_hetero->final_product scavenging_homo Primary Method: Adsorption (Scavenging) homo->scavenging_homo check_scavenging Residual Pd < Target? scavenging_homo->check_scavenging other_methods Consider Other Methods: • Recrystallization • Chromatography • Advanced Scavengers check_scavenging->other_methods No check_scavenging->final_product Yes other_methods->final_product

A decision tree to guide the selection of an appropriate palladium removal strategy.

Q3: What are palladium scavengers and how do they function at a molecular level?

A: Palladium scavengers are solid-supported materials designed to selectively bind and remove palladium species from a solution, simplifying their removal by filtration.[1] They consist of an inert backbone (like silica gel or a polymer resin) functionalized with ligands that have a high affinity for palladium.

The Mechanism of Action: The core principle is chelation . The functional groups on the scavenger act as ligands that coordinate strongly with the palladium atom, forming a stable, insoluble complex. Sulfur-based (thiol, thiourea) and nitrogen-based (amine) functional groups are most common due to the high affinity of these soft Lewis bases for the soft Lewis acidic palladium.[1] This process effectively "traps" the palladium on the solid support, which can then be easily filtered off.

Q4: Activated Carbon vs. Functionalized Scavengers (e.g., Silica-Thiol). Which is better for my purpose?

A: Both are excellent choices, but they serve different needs based on cost, selectivity, and the specific challenges of your purification. The choice is a classic trade-off between cost and performance.

FeatureActivated CarbonFunctionalized Scavengers (Silica/Polymer-Based)
Mechanism Adsorption via porous structure and surface chemistry. Less selective.Chelation via specific high-affinity functional groups (e.g., thiol, amine).[1] Highly selective.
Selectivity Lower. Can co-adsorb the desired product, leading to yield loss.[4]High. Specifically targets the metal, minimizing product loss.[5][6]
Cost Low. Very cost-effective for large-scale operations.[1][7]High. Significantly more expensive per gram.
Capacity Variable. Can be high but is often less predictable.Well-defined and high capacity for the target metal.
Kinetics Can be slower, sometimes requiring longer contact times or elevated temperatures.Generally faster kinetics due to the specific chemical interaction.
Best For... Initial, bulk removal of palladium; cost-sensitive processes; when product loss is acceptable.Final polishing steps to reach very low ppm levels; high-value products where yield is critical; troubleshooting difficult purifications.

In our experience, a two-step approach is often highly effective: an initial treatment with activated carbon to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity scavenger to meet stringent purity requirements.[1][8]

Experimental Protocols & Troubleshooting Guide

Q5: Can you provide a general, step-by-step protocol for palladium removal using a solid-supported scavenger?

A: Certainly. This protocol provides a robust starting point for using scavengers like functionalized silica or activated carbon.

Diagram: Standard Scavenging Workflow

G cluster_protocol Palladium Scavenging Protocol step1 1. Dissolve Crude Product in Suitable Solvent step2 2. Add Scavenger (e.g., Activated Carbon, Si-Thiol) step1->step2 step3 3. Stir Suspension (1-18h, RT to 60°C) step2->step3 step4 4. Filter Mixture (Use Celite® pad) step3->step4 step5 5. Wash Solid Cake with Fresh Solvent step4->step5 step6 6. Combine & Concentrate Filtrate step5->step6 step7 7. Analyze for Residual Pd (e.g., ICP-MS) step6->step7

A typical experimental workflow for removing palladium using a solid scavenger.

Detailed Protocol:

  • Dissolve the Crude Product: Dissolve your crude biphenyl product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration that ensures full solubility.[4]

  • Add the Scavenger: Add the selected scavenger.

    • Activated Carbon: Typically used at 5-10 wt% relative to the crude product.[1]

    • Functionalized Scavengers: Use a 5-20 molar excess relative to the initial amount of palladium catalyst used in the reaction. Consult the manufacturer's guidelines for specific recommendations.

  • Stir the Mixture: Stir the suspension at a temperature and for a duration appropriate for the scavenger.

    • Kinetics: Scavenging can take anywhere from 1 to 18 hours. The process can often be accelerated by increasing the temperature to 40-60°C, provided your product is stable.[4][6]

  • Filter the Suspension: Set up a filtration apparatus (e.g., a Büchner funnel) with a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick.[9] Filter the reaction mixture through the Celite pad to remove the scavenger-palladium complex.

  • Wash the Filter Cake: Wash the filter cake thoroughly with fresh solvent to recover any product that may have been adsorbed.[4]

  • Combine and Concentrate: Combine the initial filtrate and the washings. Remove the solvent under reduced pressure.

  • Analyze for Purity: Submit a sample of the purified product for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to accurately quantify the final palladium concentration.[10]

Q6: My scavenger treatment was ineffective, and my palladium levels are still high. What went wrong?

A: This is a common issue. Here are the most frequent causes and how to troubleshoot them:

SymptomPossible CauseRecommended Solution
High Pd after Scavenging Incorrect Scavenger Choice: The oxidation state of your palladium (e.g., Pd(0) vs. Pd(II)) may not be optimal for the chosen scavenger's functional group. Thiol-based scavengers are generally robust for various palladium species.[6]Screen a panel of scavengers with different functional groups (thiol, amine, mixed-mode) to find the most effective one for your specific system.
Insufficient Contact Time/Temperature: The scavenging kinetics may be slow under your current conditions.Increase the stirring time (e.g., overnight) and/or the temperature (e.g., to 50-60°C) to improve the rate and efficiency of palladium capture.[4][6]
Solvent Incompatibility: The scavenger's efficiency can be solvent-dependent.[4]If possible, perform a solvent swap to a solvent recommended by the scavenger manufacturer before beginning the scavenging process.
Palladium is Colloidal/Particulate: If using a homogeneous catalyst, it may have crashed out as fine "palladium black," which is difficult for scavengers to capture effectively.Filter the reaction mixture through a tight Celite® pad before adding the scavenger to remove any precipitated palladium metal.[11]
Q7: I am losing a significant amount of my biphenyl product during the purification step. How can I improve my yield?

A: Product loss is often due to non-selective adsorption onto the purification medium.

  • Optimize Scavenger Loading: Using a large excess of a scavenger, especially activated carbon, is a primary cause of product loss.[4] Reduce the amount of scavenger to the minimum required for effective palladium removal. Run small-scale trials to find the optimal loading.

  • Thoroughly Wash the Filter Cake: After filtration, your product can remain adsorbed to the scavenger/Celite. Perform multiple, small-volume washes with fresh solvent and combine the washings with your main filtrate.[4]

  • Consider Recrystallization: If your biphenyl product is a solid, recrystallization can be an excellent, low-loss purification method. The key is to select a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in the mother liquor.[10]

By systematically addressing these common issues, you can optimize your purification protocol to achieve both high purity and high yield for your valuable biphenyl products. For further assistance, please do not hesitate to reach out to our technical support team.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Palladium Detection for API Purific
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Your trick to remove residual palladium. Reddit.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Removal of leached Palladium from reaction product. ScienceMadness Discussion Board.
  • Technical Support Center: Purification Strategies for Removing Palladium Catalyst
  • How to Remove Palladium in three easy steps. Biotage.
  • How can i remove palladium Pd catalyst easily?

Sources

Troubleshooting liquid crystal alignment issues with 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the alignment of this nematic liquid crystal. The following question-and-answer format addresses specific problems with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues with Homogeneous (Planar) Alignment

Question 1: I am observing patchy or non-uniform alignment in my homogeneously aligned cell. What are the likely causes and how can I fix this?

Answer: Patchy or non-uniform alignment in a homogeneous cell using this compound typically stems from issues with the surface alignment layer or contamination. The goal of a homogeneous alignment layer is to provide a uniform, anisotropic surface that directs the liquid crystal molecules to align parallel to a specific direction on the substrate.[1][2]

Causality and Troubleshooting Steps:

  • Inadequate Rubbing of Polyimide (PI) Alignment Layer: The mechanical rubbing process creates microgrooves and reorients polymer chains, which guide the liquid crystal alignment.[3][4] Inconsistent rubbing pressure or an insufficient number of passes can lead to a weak or non-uniform anchoring energy.

    • Protocol: Ensure a consistent, moderate pressure is applied during rubbing. Multiple passes (e.g., 5-10 times) in the same direction are often necessary. The rubbing cloth should be clean and free of debris.[3]

  • Contamination of Substrates or Alignment Layer: Dust particles, organic residues, or moisture on the substrate or the polyimide layer can disrupt the local alignment of the liquid crystal molecules, leading to defects.[5]

    • Protocol: Work in a clean environment (e.g., a laminar flow hood). Substrates should be meticulously cleaned using a sequence of solvents (e.g., acetone, isopropanol, deionized water) and dried thoroughly before spin-coating the polyimide.

  • Improper Curing of Polyimide: Incomplete imidization of the polyamic acid precursor can result in a surface that does not provide stable anchoring for the liquid crystal molecules.

    • Protocol: Adhere strictly to the manufacturer's recommended curing profile, which typically involves a pre-bake at a lower temperature followed by a hard bake at a higher temperature (e.g., 180°C for one hour).[6]

Experimental Workflow for Preparing a Homogeneous Alignment Cell:

cluster_0 Substrate Cleaning cluster_1 Alignment Layer Deposition & Curing cluster_2 Anisotropic Surface Treatment cluster_3 Cell Filling & Sealing a Ultrasonicate in Acetone b Ultrasonicate in Isopropanol a->b c Rinse with DI Water b->c d Dry with Nitrogen and Hot Plate c->d e Spin-coat Polyimide d->e f Pre-bake e->f g Hard Bake (Curing) f->g h Mechanical Rubbing g->h i Assemble Cell h->i j Fill with LC in Isotropic Phase i->j k Slowly Cool to Nematic Phase j->k l Seal Cell k->l

Caption: Workflow for homogeneous liquid crystal cell preparation.

Question 2: I'm observing line defects (disclinations) in my planar aligned cell. What are they and how can I minimize them?

Answer: Line defects, or disclinations, are regions where the director of the liquid crystal changes abruptly, leading to a discontinuity in the alignment.[7][8] In nematic liquid crystals like this compound, these are often seen as dark threads when viewed under a polarizing microscope. Their presence indicates areas of high elastic energy, often caused by competing alignment cues or topographical imperfections on the substrate.[7][9]

Causality and Mitigation Strategies:

  • Weak Anchoring Energy: If the alignment layer provides insufficient anchoring energy, the liquid crystal molecules are more susceptible to thermal fluctuations and can form domains with slightly different alignment directions. The boundaries of these domains appear as disclinations.

    • Solution: Optimize the rubbing process as described in the previous question to increase the anchoring energy. For photo-alignment techniques, ensure the exposure energy is sufficient to induce a strong anisotropic surface.[6]

  • Surface Roughness and Defects: Scratches or other imperfections on the substrate can act as nucleation sites for disclinations.[10]

    • Solution: Use high-quality, polished substrates. Inspect substrates for defects before use.

  • Rapid Cooling from Isotropic Phase: Cooling the cell too quickly from the isotropic to the nematic phase can "freeze in" defects that would otherwise have time to anneal out.

    • Solution: Implement a slow and controlled cooling process. After filling the cell in the isotropic phase, cool it at a rate of approximately 0.1°C per minute through the nematic-isotropic transition temperature. This allows the liquid crystal molecules to find their lowest energy state, minimizing defects.

Troubleshooting Decision Tree for Planar Alignment Defects:

A Observe Defects in Homogeneous Cell B Are defects patchy and non-uniform? A->B C Are defects primarily line-like (disclinations)? A->C D Re-evaluate Substrate Cleaning Protocol B->D Yes E Optimize Polyimide Curing Parameters B->E Yes F Optimize Rubbing Process (Pressure/Passes) B->F Yes C->F Yes G Implement Slow Cooling from Isotropic Phase C->G Yes H Inspect Substrates for Scratches/Imperfections C->H Yes

Caption: Decision tree for troubleshooting planar alignment issues.

Category 2: Issues with Homeotropic (Vertical) Alignment

Question 3: My homeotropically aligned cell is not completely dark between crossed polarizers, and I see some bright domains. What is causing this?

Answer: An ideal homeotropic alignment, where the liquid crystal molecules are aligned perpendicular to the substrate, should appear uniformly dark between crossed polarizers because the optic axis is parallel to the direction of light propagation.[11][12] The presence of bright domains indicates that the molecules are tilted away from the perpendicular direction in those regions. This can be due to several factors related to surface energy and contamination.

Causality and Troubleshooting Steps:

  • Incorrect Surface Energy of the Alignment Layer: For homeotropic alignment, the surface energy of the alignment layer should be lower than the surface tension of the liquid crystal.[13] If the surface energy is too high, it will favor planar alignment.

    • Solution: Use a polyimide specifically designed for homeotropic alignment, which typically has long alkyl side chains to create a low-energy surface.[12] Alternatively, silane coupling agents can be used to create a low-energy surface on glass.

  • Contamination: Any contaminants on the surface can locally alter the surface energy, leading to tilted domains.

    • Solution: Rigorous substrate cleaning is crucial. Ensure all organic residues are removed.

  • Air Interface Anchoring in Thin Films: For open-surface films (e.g., spin-coated), the interface between the liquid crystal and the air can induce a tilted alignment that competes with the homeotropic alignment from the substrate, leading to domain formation.[14]

    • Solution: This is less of an issue in sealed cells. If working with open films, consider the environment and potential surface-active contaminants from the air.

Table 1: Surface Treatment vs. Expected Alignment

Surface TreatmentTypical Surface EnergyExpected Alignment for this compound
Clean GlassHighPlanar
Rubbed Polyimide (Homogeneous)Anisotropic, ModerateHomogeneous (Planar)
Polyimide with Long Alkyl ChainsLowHomeotropic
Silane Coupling Agents (e.g., DMOAP)LowHomeotropic
Category 3: General Issues and Environmental Factors

Question 4: How does temperature affect the alignment of this compound?

Answer: Temperature is a critical parameter in liquid crystal alignment as it influences the material's viscoelastic properties, order parameter, and the effectiveness of surface anchoring.[15][16][17][18]

Key Temperature Dependencies:

  • Phase Transitions: this compound, like all thermotropic liquid crystals, has specific temperatures for its crystal-to-nematic and nematic-to-isotropic phase transitions.[16] Proper alignment is only achieved within the nematic phase.

  • Viscosity and Elastic Constants: As temperature increases within the nematic range, both viscosity and elastic constants generally decrease.[15][18] This can affect the response time to external fields and the stability of the alignment. Lower temperatures lead to higher viscosity, which can make the annealing of defects a slower process.

  • Order Parameter: The degree of molecular alignment, known as the order parameter, decreases as the temperature approaches the nematic-isotropic transition point.[16] This can lead to a weakening of the birefringence and a less stable alignment.

  • Anchoring Energy: The interaction between the liquid crystal and the alignment surface can also be temperature-dependent. In some systems, the anchoring energy may decrease at higher temperatures, potentially leading to alignment degradation.[19]

Practical Implications:

  • Annealing: To achieve a defect-free state, it is often beneficial to heat the filled cell to the isotropic phase and then cool it slowly through the clearing point.[20] This allows the system to relax into its lowest energy configuration.

  • Operating Temperature: Be aware that the electro-optic properties of a device based on this liquid crystal will be temperature-dependent.[19] The operating temperature range should be well within the nematic phase for stable performance.

References

  • Homeotropic Alignment of Nematic Liquid Crystals by a Photocross-Linkable Organic Monomer Containing Dual Photofunctional Groups | The Journal of Physical Chemistry B - ACS Publications. (n.d.).
  • Bechtold, I. H., Vega, M. L., Oliveira, E. A., & Bonvent, J. J. (n.d.). Surface Treatments for Lyotropic Liquid Crystals Alignment. Molecular Crystals and Liquid Crystals, 391(1), 169–176.
  • Lu, R.-B., Lee, K.-H., & Lin, T.-H. (2008). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express, 16(21), 17164.
  • Al-Ghamdi, S. S., Al-Ammari, M. A., & Al-Ghamdi, A. A. (2014). Alignment and temperature effects in liquid-crystal-based active polarimetry. Applied Optics, 53(27), 6210.
  • Kim, J.-H., Lee, S. H., & Lee, S.-D. (2018). Topographically induced homeotropic alignment of liquid crystals on self-assembled opal crystals. Optics Express, 26(7), 8417.
  • Srivastava, A. K., & Kumar, S. (2010). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy.
  • Hoke, C. D., & Slusher, D. L. (2005). Effects of temperature on the alignment and electrooptical responses of a nematic nanoscale liquid crystalline film. PubMed.
  • Nematic liquid crystal alignment on chemical patterns. (n.d.). CORE.
  • De Smet, H., Van den Broeck, C., & Van Steenberge, G. (2021). Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers. Optics Express, 29(20), 31444.
  • Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic. (n.d.). Soft Matter (RSC Publishing).
  • Kim, D. G., Lee, S.-D., & Rhee, H.-W. (2001). Viewing Characteristics of Nematic Liquid Crystal Cells with Homogeneous Micro-Domains Embedded in Omeotropic Alignment. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 349(1), 163–166.
  • NEMATIC HOMOGENEOUS PHOTO ALIGNMENT BY POLYIMIDE EXPOSURE TO LINEARLY POLARIZED UV. (n.d.). J-Stage.
  • Chemistry For Everyone. (2025, August 21). How Does Temperature Affect Liquid Crystals? [Video]. YouTube.
  • Temperature and Heat – Liquid Crystals. (n.d.).
  • Hoke, C. D., & Slusher, D. L. (2005). Effects of Temperature on the Alignment and Electrooptical Responses of a Nematic Nanoscale Liquid Crystalline Film. The Journal of Physical Chemistry B, 109(2), 945–952.
  • Technical Support Center: Troubleshooting Poor Alignment of RM257 Liquid Crystal Films. (n.d.). Benchchem.
  • Surfaces and interfaces of liquid crystal alignment layer polyimides. (1997, April 1). IBM Research.
  • Kitson, S. C., & Geisow, A. D. (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters, 92(7), 073501.
  • Liquid Crystals Alignment Properties You Should Know. (2023, February 15). Daken Chemical.
  • Defects. (n.d.). Dissemination of IT for the Promotion of Materials Science (DoITPoMS).
  • 4'-methoxy[1,1'-biphenyl]-4-carbonitrile. (n.d.). ChemicalBook.
  • Lee, B.-H., Lee, J.-H., & Kim, D.-H. (2020). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles.
  • Sethna, J. (n.d.). Defects in Nematic Liquid Crystals.
  • New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. (2021, November 18). PubMed Central.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016, July 22).
  • Defects in liquid crystals. (n.d.). American Institute of Physics.
  • This compound. (n.d.). Sigma-Aldrich.
  • Yoon, H., Kang, S.-W., Lehmann, M., Park, J. O., Srinivasarao, M., & Kumar, S. (2025, August 7). Homogeneous and homeotropic alignment of bent-core uniaxial and biaxial nematic liquid crystals.
  • Characterization of Liquid Crystal Alignment on Carbon and Organic Fibers by Quantitative X-ray Diffraction. (1993, July 1). Semantic Scholar.
  • Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. (n.d.). NIH.
  • Jeng, S.-C., & Hwang, S.-J. (2012, March 23). Aligning liquid crystal molecules. SPIE.
  • Defects in liquid crystals (II). (n.d.).
  • Control of the alignment of liquid crystal molecules on a sequence-polymerized film by surface migration and polarized light irradiation. (n.d.). Polymer Chemistry (RSC Publishing).
  • Yoon, H., Kang, S.-W., Lehmann, M., Park, J. O., Srinivasarao, M., & Kumar, S. (2011, September 20).
  • Mao, S.-L. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
  • Muravsky, A., & Murauski, A. (2024, March 17). Q&A of liquid crystal alignment: theory and practice. Frontiers.
  • [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. (n.d.). PubChem.
  • 4'-methoxy[1,1'-biphenyl]-4-carbonitrile | 58743-77-4. (2025, December 31). ChemicalBook.
  • Defect patterns of two-dimensional nematic liquid crystals in confinement. (2021, December 15). arXiv.
  • Liquid crystals and the hunt for defects. (2023, October 9).
  • Defects in Bent-core Liquid Crystals. (n.d.).
  • Kim, S. H., & Kim, S. H. (2007). Control of the defect in the liquid crystal director field on the slit of the patterned vertical alignment cell. Applied Physics Letters, 90(3), 033513.
  • Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. (2014, December 15).

Sources

Technical Support Center: Cyanobiphenyl Dimerization in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the dimerization of cyanobiphenyl molecules in solution. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected experimental outcomes when working with cyanobiphenyl-containing compounds. Here, we provide in-depth scientific explanations, troubleshooting guides, and practical protocols to help you identify, control, and prevent unwanted dimerization in your experiments.

Introduction: The "Sticky" Problem of Cyanobiphenyls

Cyanobiphenyl moieties are prevalent in various fields, from liquid crystal displays to pharmaceuticals, owing to their unique electronic and structural properties. However, the very characteristics that make them useful also render them prone to self-association, primarily through dimerization. This phenomenon, driven by strong dipole-dipole interactions and π-π stacking, can lead to a host of experimental issues, including poor solubility, altered spectroscopic properties, and unpredictable reactivity. This guide will equip you with the knowledge to manage these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is cyanobiphenyl dimerization, and why does it happen?

A1: Cyanobiphenyl dimerization is the process where two cyanobiphenyl molecules associate to form a non-covalently bound pair, or dimer, in solution. This association is primarily driven by two forces:

  • Dipole-Dipole Interactions: The cyano (-C≡N) group possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. This creates a partial negative charge on the nitrogen and a partial positive charge on the carbon. Two cyanobiphenyl molecules can align in an antiparallel fashion to maximize the electrostatic attraction between these partial charges, leading to a stable dimeric structure.[1][2]

  • π-π Stacking: The biphenyl rings constitute an electron-rich π-system. These aromatic rings can interact with each other through π-π stacking, a form of non-covalent interaction that contributes to the stability of the dimer.[3][4]

The interplay of these forces results in the formation of dimers in solution, which can exist in equilibrium with the monomeric form.

Q2: How can I tell if my cyanobiphenyl compound is dimerizing in solution?

A2: Several spectroscopic techniques can provide evidence of dimerization. Here are some common indicators:

  • UV-Vis Spectroscopy: Dimerization can lead to changes in the electronic environment of the cyanobiphenyl moiety, resulting in shifts in the absorption spectrum. Often, a new absorption band may appear at a different wavelength, or there may be a deviation from the Beer-Lambert law at higher concentrations.[5]

  • Fluorescence Spectroscopy: The formation of dimers can either quench fluorescence or lead to the appearance of a new, red-shifted emission band corresponding to an excimer (excited-state dimer).[6]

  • NMR Spectroscopy: Dimerization can cause changes in the chemical shifts of the protons on the biphenyl rings due to altered shielding effects from the neighboring aromatic system in the dimer. You might observe concentration-dependent chemical shifts or peak broadening.[7][8]

  • FTIR Spectroscopy: The vibrational frequency of the C≡N stretching mode can be sensitive to the local environment. Dimerization may cause a shift in this peak.

Q3: Can dimerization affect the outcome of my chemical reaction?

A3: Yes, dimerization can significantly impact chemical reactions. By sequestering the cyanobiphenyl moiety in a dimeric state, its effective concentration as a reactive monomer is reduced. This can lead to:

  • Slower Reaction Rates: If the monomer is the reactive species, dimerization will lower its concentration and thus slow down the reaction.

  • Altered Product Ratios: If the cyanobiphenyl is a substrate, dimerization could potentially favor certain reaction pathways over others, leading to a different product distribution.

  • Incomplete Reactions: High levels of dimerization may prevent the reaction from going to completion due to the low concentration of the reactive monomer.

While direct case studies on the impact of cyanobiphenyl dimerization on specific organic reaction yields are not extensively documented in the searched literature, the principles of chemical kinetics suggest that the formation of non-reactive dimers will influence reaction outcomes.[9]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Unexpected Precipitation or Poor Solubility

You've synthesized a new cyanobiphenyl derivative, and it shows poor solubility in a solvent where you expected it to be soluble, or it precipitates out of solution unexpectedly.

Possible Cause: Enhanced dimerization or aggregation in that particular solvent environment.

Troubleshooting Workflow:

A Unexpected Precipitation Observed B Hypothesis: Dimerization-induced low solubility A->B C Step 1: Solvent Screening B->C D Use a more polar, aprotic solvent (e.g., DMF, NMP) to disrupt dipole-dipole interactions. Or, use a solvent that can form hydrogen bonds with the cyano group. C->D E Step 2: Temperature Adjustment D->E F Gently heat the solution. Dimerization is often an exothermic process, so increasing the temperature can shift the equilibrium towards the monomer. E->F G Step 3: Concentration Reduction F->G H Dilute the solution. Dimerization is a concentration-dependent equilibrium. G->H I Step 4: Additives H->I J Consider adding a small amount of a surfactant or a bulky, inert molecule to sterically hinder dimer formation. I->J K Problem Resolved? J->K L Yes: Proceed with experiment at optimized conditions. K->L Yes M No: Re-evaluate compound structure and consider derivatization to improve solubility. K->M No A High Variability in Biological Assay B Hypothesis: Inconsistent dimerization in assay buffer A->B C Step 1: Characterize Compound in Buffer B->C D Use UV-Vis or Fluorescence Spectroscopy to check for concentration-dependent spectral changes in the assay buffer. C->D E Step 2: Modify Formulation D->E F Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in the final assay solution to improve solubility and reduce dimerization. Ensure the co-solvent is compatible with the assay. E->F G Step 3: Incorporate Excipients F->G H If permissible, investigate the use of solubilizing excipients like cyclodextrins, which can encapsulate the hydrophobic biphenyl moiety and prevent dimerization. G->H I Step 4: Control Temperature and Incubation Time H->I J Ensure consistent temperature and pre-incubation times for all samples to allow the monomer-dimer equilibrium to be reached consistently. I->J K Variability Reduced? J->K L Yes: Standardize the new protocol. K->L Yes M No: The issue may not be dimerization. Investigate other factors (e.g., compound stability, interaction with other assay components). K->M No

Sources

Challenges in the scale-up synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biphenyl intermediate. Drawing from established principles of process chemistry and practical experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.

Introduction to the Synthesis

The synthesis of this compound, a key building block in various applications including pharmaceuticals and liquid crystals, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide (e.g., 4-bromobenzonitrile) with an arylboronic acid or its ester derivative (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.

While robust at the laboratory scale, scaling up this synthesis presents several challenges that can impact yield, purity, and overall process efficiency. This guide will address these potential hurdles in a practical, question-and-answer format.

Troubleshooting Guide

This section is structured to address specific problems you may encounter during the scale-up synthesis of this compound.

Low or No Product Conversion

Q1: My Suzuki-Miyaura reaction for the synthesis of this compound has stalled or is showing very low conversion. What are the first things I should check?

A1: Low conversion is a frequent issue in scale-up. A systematic check of your reaction parameters is the best approach.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause its deactivation through oxidation.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction. Inadequate degassing of solvents and reagents is a common oversight during scale-up.

  • Catalyst and Ligand Integrity:

    • Activity: Palladium catalysts, especially when handled, can lose activity. Ensure you are using a fresh, properly stored catalyst.[1] Phosphine ligands are also prone to oxidation.

    • Loading: While low catalyst loadings are desirable, at scale, you may need to slightly increase the loading to compensate for potential deactivation pathways that are less significant at a smaller scale.

  • Reagent Quality:

    • Boronic Acid Stability: 4-Methoxyphenylboronic acid, like many boronic acids, can undergo degradation, particularly protodeboronation where the boronic acid moiety is replaced by a hydrogen atom.[2] Use fresh, high-purity boronic acid.

    • Base Quality: The base should be finely powdered and dry to ensure consistent reactivity and reproducibility.[1]

Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. Could the choice of base be the issue?

A2: Absolutely. The base plays a critical role in the transmetalation step of the catalytic cycle, and its choice can dramatically affect the reaction rate and yield.[3]

  • Base Strength and Solubility: For the coupling of 4-bromobenzonitrile and 4-methoxyphenylboronic acid, common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The choice of base can influence the reaction by altering the speciation of the boronic acid and the palladium complex.[4]

  • Impact on Side Reactions: A base that is too strong or used in excess can promote side reactions like the decomposition of the boronic acid. Conversely, a base that is too weak or insoluble in the reaction medium may not facilitate the transmetalation step effectively. Consider screening different bases if you suspect this is the problem. For instance, switching from potassium acetate (KOAc) to potassium carbonate (K₂CO₃) has been shown to significantly improve process efficiency in some Suzuki reactions by altering the rate-determining step.[4]

Q3: My reaction is biphasic (e.g., Toluene/Water), and I'm seeing poor conversion. How can I improve this?

A3: In biphasic systems, inefficient mixing at a larger scale can be a significant bottleneck.

  • Agitation: Ensure your stirring is vigorous enough to create a sufficient interface between the organic and aqueous phases.

  • Phase Transfer Catalysts (PTCs): The addition of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can dramatically accelerate the reaction rate.[5] PTCs facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the catalytic cycle predominantly occurs. This can lead to a shift in the transmetalation pathway and a significant rate enhancement.[6]

Impurity and Byproduct Formation

Q4: I'm observing significant amounts of homocoupling byproducts in my crude product. What causes this and how can I minimize it?

A4: Homocoupling, the reaction of two molecules of the boronic acid to form 4,4'-dimethoxybiphenyl, is a common side reaction.

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of the boronic acid.[7] Rigorous exclusion of air is crucial.

  • Catalyst System: The choice of palladium precursor and ligand can influence the extent of homocoupling. Some catalyst systems are more prone to this side reaction than others.

  • Reaction Temperature: Higher temperatures can sometimes lead to increased rates of side reactions. Consider if the reaction can be run at a lower temperature, perhaps with a more active catalyst system.

Q5: Besides homocoupling, what other common process-related impurities should I be aware of?

A5: Impurity profiling is critical in pharmaceutical development.[8] Potential impurities can arise from starting materials, intermediates, or byproducts.

  • Protodeboronation Product: As mentioned, you may see anisole formed from the protodeboronation of 4-methoxyphenylboronic acid.

  • Dehalogenation Product: You might observe benzonitrile, resulting from the dehalogenation of 4-bromobenzonitrile.

  • Residual Starting Materials: Incomplete conversion will leave 4-bromobenzonitrile and 4-methoxyphenylboronic acid in your crude product.

  • Ligand-Derived Impurities: Phosphine ligands can be oxidized to phosphine oxides, which will need to be removed during purification.

Impurity TypeCommon ExampleSource
Homocoupling4,4'-DimethoxybiphenylReaction of two boronic acid molecules.
ProtodeboronationAnisoleLoss of the boronic acid group from 4-methoxyphenylboronic acid.
DehalogenationBenzonitrileLoss of bromine from 4-bromobenzonitrile.
Starting Materials4-bromobenzonitrile, 4-methoxyphenylboronic acidIncomplete reaction.
Catalyst-RelatedPhosphine oxidesOxidation of phosphine ligands.
Workup and Purification Challenges

Q6: I'm struggling to remove residual palladium from my final product to meet regulatory limits for APIs. What are the best strategies?

A6: Reducing palladium levels to ppm or sub-ppm levels is a critical challenge in the pharmaceutical industry.

  • Filtration through Celite: A simple first step is to pass the reaction mixture through a pad of Celite to remove precipitated palladium black.

  • Aqueous Washes: Certain aqueous solutions can help to extract palladium salts.

  • Scavengers: The most effective method is often the use of palladium scavengers. These are materials with functional groups that chelate to the palladium, allowing it to be filtered off. Common scavengers include:

    • Thiol-functionalized silica gel

    • Activated carbon

    • Polymers with metal-chelating properties

  • Crystallization: A well-designed crystallization process can be very effective at rejecting impurities, including residual palladium. However, in some cases, palladium can be entrapped in the crystal lattice.

Q7: The crystallization of this compound is proving difficult to control at scale, leading to inconsistent purity and crystal form. What should I consider?

A7: Crystallization is a critical final step that requires careful optimization.

  • Solvent Screening: A thorough solvent screen is essential to find a system that provides good solubility at higher temperatures and poor solubility at lower temperatures. This will allow for a good recovery of the product.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for the formation of a well-ordered crystal lattice that excludes impurities. Rapid cooling can lead to the trapping of impurities and the formation of less stable polymorphs.

  • Seeding: The use of seed crystals of the desired polymorphic form can provide a template for crystallization, leading to greater control over the final crystal form and particle size distribution.

  • Anti-Solvent Addition: In some cases, the addition of an anti-solvent (a solvent in which the product is poorly soluble) can be used to induce crystallization. The rate of addition of the anti-solvent is a critical parameter to control.

Experimental Protocols and Workflows

General Suzuki-Miyaura Coupling Protocol

This is a representative protocol and may require optimization for your specific equipment and scale.

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and inert. Oven-drying of glassware is recommended for smaller scales.

  • Inerting: Purge the vessel with a stream of nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging:

    • Charge 4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq) to the vessel.

    • Add the solvent system (e.g., a mixture of toluene and water).

    • Degas the mixture by bubbling nitrogen or argon through it for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂, SPhos) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC, GC, or TLC.[9][10]

  • Workup:

    • Cool the reaction to room temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water and then brine.

  • Purification:

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Inert Reaction Vessel charge Charge Reagents & Solvent prep->charge degas Degas Mixture charge->degas catalyst Add Catalyst degas->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (HPLC/GC) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Crystallization / Chromatography workup->purify product Final Product purify->product

General workflow for the Suzuki-Miyaura synthesis.
Palladium Removal Workflow

Palladium_Removal crude Crude Product in Solution scavenger Add Palladium Scavenger (e.g., Thiolated Silica) crude->scavenger stir Stir at RT or slightly elevated temp scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter filtrate Filtrate (Low Palladium Content) filter->filtrate concentrate Concentrate & Purify filtrate->concentrate final_product High-Purity Product concentrate->final_product

Typical workflow for palladium scavenger application.

Frequently Asked Questions (FAQs)

Q: Can I use an aryl chloride instead of an aryl bromide for the synthesis? A: While aryl chlorides are more cost-effective, they are significantly less reactive than aryl bromides in Suzuki-Miyaura couplings.[11] Their use requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands. For initial scale-up, starting with the more reactive aryl bromide is generally advisable to minimize complications.

Q: How critical is the water content in my solvents? A: In many Suzuki reactions, a certain amount of water is beneficial and even necessary, particularly for the solubility and activation of the inorganic base.[6] However, excess water can lead to unwanted side reactions, including protodeboronation of the boronic acid. Using anhydrous organic solvents and a controlled amount of high-purity water is recommended for reproducibility.

Q: What analytical techniques are best for monitoring the reaction progress? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and quantitative method for monitoring the disappearance of starting materials and the appearance of the product. Gas Chromatography (GC) can also be used. For rapid, qualitative checks, Thin-Layer Chromatography (TLC) is a valuable tool.[9] More advanced techniques like in-situ NMR spectroscopy can provide detailed kinetic and mechanistic insights.[12][13]

Q: Is it possible to recycle the palladium catalyst? A: Catalyst recycling is a key goal for making the process more cost-effective and sustainable. While homogeneous catalysts are difficult to recycle, using a heterogeneous catalyst (e.g., palladium on carbon or a polymer-supported catalyst) can facilitate recovery by filtration. However, leaching of the palladium from the support and a decrease in activity upon recycling are common challenges that need to be addressed.[14]

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development.
  • The Role of API Impurity Profiling in Drug Development. Aquigen Bio Sciences.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Role of a base in Suzuki-Miyaura reaction.
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. PMC - NIH.
  • SUZUKI REACTION MONITORING. Advion.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Use of Base Metals in Suzuki Coupling. Wordpress.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...
  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki-Miyaura Coupling Reactions. PubMed.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl. Benchchem.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. PubChem.
  • 4'-methoxy[1,1'-biphenyl]-4-carbonitrile. ChemicalBook.
  • This compound. Sigma-Aldrich.
  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with...
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
  • Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com.
  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
  • 4'-Methoxy[1,1'-biphenyl]-4-carbonitrile. Oakwood Chemical.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
  • Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)
  • Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate.
  • This compound. SpectraBase.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal.

Sources

Validation & Comparative

A Comparative Guide to Purity Characterization of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a versatile intermediate in the synthesis of various biologically active molecules, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the characterization of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to provide a comprehensive resource for researchers, scientists, and drug development professionals.

This compound is a biphenyl derivative, a structural motif prevalent in many pharmaceuticals. Its synthesis, often through cross-coupling reactions like the Suzuki-Miyaura or Ullmann reactions, can introduce a variety of impurities.[1][2][3][4][5] These may include unreacted starting materials, homocoupled byproducts, and other side-reaction products that can be structurally similar to the target compound, making their detection and quantification a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

For non-volatile, moderately polar aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) stands out as the most widely used and robust analytical technique for purity profiling.[6] Its high resolving power, sensitivity, and adaptability make it the method of choice for separating the main component from closely related impurities.

Causality Behind Experimental Choices in HPLC Method Development

The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase Selection: The heart of the separation lies in the choice of the HPLC column. For this compound, a C18 (octadecylsilyl) column is a logical starting point due to its hydrophobicity, which provides good retention for nonpolar to moderately polar compounds. However, for aromatic compounds, a Biphenyl stationary phase can offer enhanced selectivity.[6][7] The pi-pi interactions between the biphenyl phase and the aromatic rings of the analyte and its impurities can provide alternative selectivity compared to the purely hydrophobic interactions of a C18 phase.

  • Mobile Phase Composition: The mobile phase in RP-HPLC is typically a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol).[8] Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of water to organic solvent is a critical parameter that controls the retention time of the analytes; a higher proportion of the organic solvent will lead to faster elution.[3] For ionizable impurities, adjusting the pH of the aqueous portion of the mobile phase with a modifier like formic acid can suppress ionization and improve peak shape.

  • Detection Wavelength: A UV detector is commonly used for aromatic compounds due to their strong absorbance in the UV region. To determine the optimal detection wavelength for this compound, a UV scan of the analyte should be performed. A wavelength of approximately 254 nm is often a good starting point for biphenyl systems, offering a good balance of sensitivity for the main compound and potential aromatic impurities.[9]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[10][11][12]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard and sample

Chromatographic Conditions:

ParameterValueRationale
Column Biphenyl, 4.6 x 150 mm, 3.5 µmOffers enhanced pi-pi interactions for better selectivity of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure good peak shape for any polar impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 50% B to 95% B over 15 minA gradient elution is crucial for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 5 µLA small injection volume minimizes band broadening.
Run Time 25 minutesAllows for the elution of all components and column re-equilibration.

System Suitability: Before sample analysis, the system suitability must be verified according to guidelines such as USP <621>.[8][10][11][12][13] This involves injecting a standard solution multiple times to check for:

  • Tailing factor: Should be between 0.8 and 1.5 for the main peak.

  • Relative standard deviation (RSD) of peak area: Should be less than 2.0% for replicate injections.

  • Theoretical plates: Should be greater than 2000 for the main peak.

Hypothetical Experimental Data

A hypothetical analysis of a this compound sample is presented below, demonstrating the method's ability to separate the main compound from potential process-related impurities.

CompoundRetention Time (min)Area (%)Potential Identity
Impurity 14.20.154-Methoxyphenol (starting material)
Impurity 28.90.304-Bromobenzonitrile (starting material)
Main Compound 12.5 99.40 This compound
Impurity 315.80.104,4'-Dimethoxybiphenyl (homocoupled)
Impurity 418.10.054,4'-Dicyanobiphenyl (homocoupled)

This data illustrates the successful separation of the main compound from both more polar (earlier eluting) and less polar (later eluting) impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Sample & Ref Std s2 Dissolve in Diluent s1->s2 h3 Inject Sample s2->h3 s3 Prepare Mobile Phases A & B h1 System Equilibration s3->h1 h2 System Suitability Test h1->h2 h2->h3 h4 Gradient Elution & Separation h3->h4 h5 UV Detection h4->h5 d1 Integrate Chromatogram h5->d1 d2 Calculate % Purity d1->d2 d3 Generate Report d2->d3

Caption: A streamlined workflow for HPLC purity analysis.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles.[14][15]

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For a compound to be analyzed by GC, it must be thermally stable and volatile.[16]

  • Advantages:

    • High resolution for volatile compounds.

    • Can be more cost-effective in terms of solvent consumption compared to HPLC.[16]

  • Disadvantages:

    • This compound has a relatively high boiling point, which would require high inlet and oven temperatures, potentially leading to on-column degradation.

    • Less suitable for non-volatile or thermally labile impurities.

    • Derivatization may be necessary for some impurities to improve volatility, adding complexity to the sample preparation.

Verdict: For the routine purity analysis of this compound, GC is generally less suitable than HPLC due to the compound's low volatility.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the analyte itself.[15][17]

  • Advantages:

    • Provides both qualitative (structural confirmation) and quantitative (purity) information in a single experiment.[14]

    • Does not require chromophores, making it suitable for a wider range of impurities.

    • As a primary ratio method, it can provide a more "absolute" measure of purity.[17]

    • Non-destructive, allowing for sample recovery.[14]

  • Disadvantages:

    • Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities (typically below 0.1%).

    • Signal overlap can complicate quantification, especially in complex mixtures.

    • Requires a certified internal standard for absolute quantification.

    • Higher instrumentation cost and lower throughput than HPLC.

Verdict: qNMR is an excellent orthogonal technique to HPLC. While HPLC excels at detecting and quantifying trace impurities, qNMR provides an accurate, absolute purity value for the bulk material and can help identify unknown impurities based on their NMR spectra.

Decision-Making Framework for Analytical Technique Selection

Analytical_Decision start Purity Analysis of This compound q1 Routine QC & Impurity Profiling? start->q1 hplc HPLC-UV q1->hplc Yes q2 Orthogonal Confirmation & Absolute Purity? q1->q2 No hplc->q2 qnmr qNMR q3 Volatile Impurities Screening? qnmr->q3 gc GC-FID/MS report Comprehensive Purity Report gc->report q2->qnmr Yes q2->q3 No q3->gc Yes q3->report No

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive characterization of this compound purity, a multi-faceted approach grounded in sound scientific principles and regulatory expectations is essential. High-Performance Liquid Chromatography, particularly a well-validated reversed-phase method, serves as the primary and most effective technique for routine quality control and the detection of trace-level impurities. Its high resolving power, sensitivity, and adaptability make it indispensable in a drug development setting.

However, to ensure the highest level of confidence in the purity assessment, the use of an orthogonal method like quantitative NMR is highly recommended. qNMR provides an independent, absolute measure of purity and invaluable structural information, complementing the high-sensitivity separation capabilities of HPLC. Gas chromatography may have a limited role, primarily for the analysis of volatile starting materials or low molecular weight byproducts.

By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can build a robust and comprehensive purity profile for this compound, ensuring the quality and integrity of this critical chemical intermediate. This approach not only satisfies regulatory requirements but also upholds the principles of scientific integrity and excellence.

References

  • United States Pharmacopeia.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures. ICH. [Link]
  • United States Pharmacopeia.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • LCGC International. Are You Sure You Understand USP <621>?
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Altabrisa Group.
  • ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • The Royal Society of Chemistry.
  • BYJU'S. Ullmann Reaction. BYJU'S. [Link]
  • LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • Wikipedia. Ullmann reaction. Wikipedia. [Link]
  • ResearchGate. Purity comparison by NMR and HPLC.
  • SciELO.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
  • L.S.College, Muzaffarpur. Ullmann reaction. L.S.College, Muzaffarpur. [Link]
  • SciELO.
  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl.
  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. PubChem. [Link]
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com. [Link]
  • Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • IntechOpen.

Sources

A Comparative Guide to Cyanobiphenyl Liquid Crystals: 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, 5CB, and 8CB

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of liquid crystal research and application, the cyanobiphenyl series stands out for its members' versatile properties and wide-ranging utility. This guide provides an in-depth, objective comparison of three notable cyanobiphenyls: 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (often referred to as 1OCB), 4-Cyano-4'-pentylbiphenyl (5CB), and 4-Cyano-4'-octylbiphenyl (8CB). Understanding the nuanced differences in their physical and chemical characteristics is paramount for researchers selecting the appropriate material for applications ranging from display technologies to advanced sensor development.

Unveiling the Molecular Architecture and its Impact

The core structure of these compounds is a biphenyl group with a nitrile (-CN) substituent at one end, which imparts a significant dipole moment along the principal molecular axis. This feature is a primary driver of their positive dielectric anisotropy, a key property for their alignment in electric fields. The differentiation among this compound, 5CB, and 8CB arises from the substituent at the other end of the biphenyl core.

  • This compound (1OCB): Possesses a methoxy group (-OCH₃).

  • 5CB: Features a pentyl alkyl chain (-C₅H₁₁).

  • 8CB: Has a longer octyl alkyl chain (-C₈H₁₇).

These terminal groups significantly influence the intermolecular forces, leading to distinct liquid crystalline phases and transition temperatures. The longer alkyl chain in 8CB, for instance, promotes a higher degree of molecular ordering, resulting in the formation of a smectic A phase in addition to the nematic phase observed in 5CB. The methoxy group in this compound also influences its mesomorphic behavior, although it exhibits a monotropic nematic phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid state.

Comparative Analysis of Physicochemical Properties

The selection of a liquid crystal for a specific application hinges on a thorough understanding of its physical properties. The following table summarizes the key comparative data for this compound, 5CB, and 8CB.

PropertyThis compound (1OCB)4-Cyano-4'-pentylbiphenyl (5CB)4-Cyano-4'-octylbiphenyl (8CB)
Molecular Formula C₁₄H₁₁NOC₁₈H₁₉NC₂₁H₂₅N
Molecular Weight 209.24 g/mol 249.36 g/mol 291.44 g/mol
Phase Transitions (°C) K → I: 103; I → N: 86 (on cooling)[1]K → N: 22.5; N → I: 35.0[2]K → SmA: 21.5; SmA → N: 33.5; N → I: 40.5[3]
Dielectric Anisotropy (Δε) Positive[1]Positive (~+11 at room temp.)[4]Positive[3]
Birefringence (Δn) Data not readily available in literature~0.18 at room temp. (at 589 nm)Data available in literature[5]
Viscosity (η) Data not readily available in literature28 mPa·s[2]Relatively low[6]

In-Depth Look at Key Performance Parameters

Phase Behavior: The phase transition temperatures dictate the operational range of a liquid crystal. 5CB is a classic room-temperature nematic liquid crystal, making it a convenient choice for many laboratory studies and display applications. 8CB exhibits a smectic A phase at lower temperatures before transitioning to a nematic phase, which can be advantageous for applications requiring higher order. This compound's monotropic nematic phase means it needs to be supercooled from its isotropic state to exhibit liquid crystalline properties, a factor to consider in device fabrication and operation.

Dielectric Anisotropy: The positive dielectric anisotropy of these compounds is a cornerstone of their utility in displays. The large dipole moment from the cyano group allows the molecules to align with an applied electric field. The magnitude of this anisotropy influences the threshold voltage required to switch the liquid crystal, a critical parameter in display performance.

Viscosity: The viscosity of a liquid crystal affects its response time to an applied electric field. Lower viscosity generally leads to faster switching times, a desirable characteristic for high-performance displays. 5CB has a well-characterized viscosity, while 8CB is also known for its relatively low viscosity.[2][6]

Experimental Protocols for Characterization

Accurate characterization of liquid crystal properties is essential for both fundamental research and quality control. Below are detailed methodologies for key experiments.

Determination of Phase Transition Temperatures by Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)

Causality: The combination of POM and DSC provides a comprehensive understanding of phase transitions. POM allows for the visual identification of different liquid crystal textures, which are characteristic of specific phases, while DSC provides quantitative data on the temperatures and enthalpies of these transitions.

Self-Validation: The visual confirmation of phase transitions from POM should correlate with the thermal events detected by DSC, providing a cross-validation of the results.

POM_Workflow A Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide and cover with a coverslip. B Heating Stage: Place the slide on a hot stage connected to a temperature controller. A->B C Microscope Setup: Position the sample on the stage of a polarizing microscope with crossed polarizers. B->C D Heating and Observation: Slowly heat the sample while observing the textural changes through the eyepiece or a connected camera. C->D E Identify Transitions: Note the temperatures at which distinct textural changes occur, indicating phase transitions (e.g., solid to nematic, nematic to isotropic). D->E F Cooling and Observation: Slowly cool the sample from the isotropic phase and observe the formation of liquid crystal textures. D->F

Caption: Workflow for determining phase transitions using Polarized Optical Microscopy.

DSC_Workflow A Sample Encapsulation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal into an aluminum DSC pan and seal it. B Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. A->B C Thermal Program: Set a heating and cooling program with a controlled ramp rate (e.g., 5-10 °C/min) that spans the expected transition temperatures. B->C D Data Acquisition: Run the thermal program and record the heat flow as a function of temperature. C->D E Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. D->E F Determine Temperatures: The onset or peak temperature of these thermal events provides the precise phase transition temperatures. E->F

Caption: Workflow for determining phase transitions using Differential Scanning Calorimetry.

Measurement of Dielectric Anisotropy

Causality: Dielectric spectroscopy measures the capacitance of a liquid crystal cell at different frequencies and with different molecular alignments relative to an applied electric field. This allows for the determination of the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, the difference of which is the dielectric anisotropy (Δε).

Self-Validation: The measured values should be consistent with the known behavior of cyanobiphenyls (positive anisotropy) and should show a clear dependence on the alignment of the liquid crystal in the cell.

Dielectric_Workflow A Cell Preparation: Fill a liquid crystal cell with a known thickness and electrode area with the sample in its isotropic phase to ensure complete and uniform filling. B Planar Alignment (for ε⊥): Use a cell with a planar alignment layer. Cool the sample into the nematic phase. A->B C Homeotropic Alignment (for ε∥): Use a cell with a homeotropic alignment layer or apply a strong magnetic field perpendicular to the electrodes. A->C D Impedance Measurement: Connect the cell to an impedance analyzer and measure the capacitance (C) and conductance (G) over a range of frequencies. B->D C->D E Calculate Permittivity: Calculate the real part of the dielectric permittivity (ε') from the capacitance data for both planar (ε'⊥) and homeotropic (ε'∥) alignments. D->E F Determine Anisotropy: Calculate the dielectric anisotropy as Δε = ε'∥ - ε'⊥. E->F Birefringence_Workflow A Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index. B Sample Application: Place a few drops of the liquid crystal onto the prism of the refractometer. A->B C Alignment for no: For a planar aligned sample, orient the director perpendicular to the direction of light propagation to measure the ordinary refractive index (no). B->C D Alignment for ne: Orient the director parallel to the direction of light propagation to measure the extraordinary refractive index (ne). B->D E Measurement: Adjust the refractometer to bring the borderline into focus and read the refractive index from the scale. C->E D->E F Calculate Birefringence: Calculate the birefringence as Δn = ne - no. E->F

Caption: Workflow for measuring birefringence using an Abbe refractometer.

Measurement of Viscosity

Causality: A rotational viscometer measures the torque required to rotate a spindle immersed in the liquid crystal at a constant angular velocity. This torque is related to the fluid's resistance to flow, from which the viscosity can be calculated. For liquid crystals, a cone-and-plate or parallel-plate geometry is often preferred to ensure a uniform shear rate.

Self-Validation: The viscosity of liquid crystals is highly temperature-dependent, typically decreasing with increasing temperature. The measured values should reflect this trend.

Viscosity_Workflow A Instrument Setup: Select the appropriate spindle/geometry (e.g., cone-and-plate) for the rotational viscometer and calibrate it. B Sample Loading: Place a small, known volume of the liquid crystal onto the lower plate of the viscometer. A->B C Temperature Control: Set the desired temperature using a temperature-controlled stage and allow the sample to equilibrate. B->C D Measurement: Rotate the spindle at a series of known angular velocities and record the corresponding torque measurements. C->D E Calculate Viscosity: Use the instrument's software or relevant equations to calculate the viscosity from the torque and shear rate data. D->E F Temperature Dependence: Repeat the measurement at different temperatures to determine the viscosity-temperature profile. E->F

Caption: Workflow for measuring viscosity using a rotational viscometer.

Conclusion

The choice between this compound, 5CB, and 8CB depends critically on the specific requirements of the intended application. 5CB's room-temperature nematic phase makes it an excellent model system for fundamental studies and a versatile component in many existing technologies. 8CB's smectic phase offers opportunities for applications requiring higher positional order. While less characterized in terms of its physical properties, this compound's unique monotropic behavior and different molecular structure present intriguing possibilities for the development of new materials with tailored properties. This guide provides a foundational comparison and the necessary experimental frameworks to empower researchers in making informed decisions for their scientific and developmental pursuits.

References

  • Abbe Refractometer: Principles and Use. Scribd. [Link]
  • Electronic structure and pair potential energy analysis of 4-n-methoxy-4′-cyanobiphenyl: A nematic liquid crystal. AIP Publishing. [Link]
  • Electronic structure and pair potential energy analysis of 4-n-methoxy-4′-cyanobiphenyl: A nem
  • 4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]
  • What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO. NBCHAO. [Link]
  • Dielectric Properties of 4-methoxy-4'-cyanobiphenyl (1 OCB) in the Supercooled Isotropic and Nematic Phases.
  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]
  • The structure and orientational ordering of 4-methoxy-4′-cyanobiphenyl in the nematic mesophase. Taylor & Francis Online. [Link]
  • Various techniques have been used to characterize liquid crystals. The main factors to be c. Course Hero. [Link]
  • A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]
  • Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths.
  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals.
  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. ORBilu. [Link]
  • Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online. [Link]
  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]
  • Temperature dependence of dielectric constant of 5CB, (a) and 8CB (b).
  • Abbe's Refractometer (Procedure). Modern Physics Virtual Lab. [Link]
  • How an Abbe Refractometer Works: The Principle of Critical Angle. HINOTEK. [Link]
  • This compound. SpectraBase. [Link]
  • 4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]
  • Abbe Zeiss refractometer. [Link]
  • Measuring the Anisotropy in Interfacial Tension of Nem
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. [Link]
  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. PubMed Central. [Link]
  • Determination of optical birefringence and orientational order Parameter of four members of alkyl cyanobiphenyls using high resolution temperature scanning technique.
  • 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. PubChem. [Link]
  • Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]
  • Measuring the Anisotropy in Interfacial Tension of Nem
  • Differential Scanning Calorimetry (DSC). TA Instruments. [Link]
  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases.
  • [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. PubChem. [Link]
  • 1,1'-Biphenyl, 4-methoxy-. NIST WebBook. [Link]
  • 4-Methoxy-4'-cyanobiphenyl. ChemBK. [Link]
  • Twist viscoelastic coefficient of novel thiol terminated alkoxy-cyanobiphenyl nematic liquid crystals. AIP Publishing. [Link]
  • 4-Cyano-4-methoxy biphenyl. PubChem. [Link]
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

Sources

A Comparative Guide to the Dielectric Anisotropy of Cyanobiphenyl Liquid Crystals: Spotlight on 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization and selection of liquid crystals are paramount for advancements in display technologies, optical switching, and advanced materials. Among the myriad of liquid crystalline compounds, cyanobiphenyls have garnered significant attention due to their pronounced dielectric anisotropy, a key property governing their response to an electric field. This guide provides an in-depth comparison of the dielectric anisotropy of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, a noteworthy member of the alkoxy-substituted cyanobiphenyl series, with its alkyl counterparts. Our analysis is grounded in experimental data to offer a clear, objective comparison for informed material selection.

Understanding Dielectric Anisotropy in Nematic Liquid Crystals

Nematic liquid crystals, characterized by long-range orientational order of their constituent molecules, exhibit anisotropy in their physical properties, including their response to an electric field. Dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, the average direction of the long molecular axes.[1]

Δε = ε∥ - ε⊥

A positive dielectric anisotropy (Δε > 0) indicates that the dipole moment along the long molecular axis is dominant, causing the liquid crystal molecules to align parallel to an applied electric field.[2] Conversely, a negative dielectric anisotropy (Δε < 0) results in alignment perpendicular to the field. The magnitude of Δε is a critical parameter in the design of electro-optic devices, as it directly influences the threshold voltage required for switching.[3]

The molecular structure of cyanobiphenyls, featuring a rigid biphenyl core and a strongly polar cyano (-C≡N) group, gives rise to a significant dipole moment along the principal molecular axis.[2] This inherent molecular feature is the primary contributor to their large positive dielectric anisotropy. Variations in the terminal substituent, such as an alkyl or alkoxy group, can modulate this property by influencing molecular packing, polarizability, and intermolecular interactions.

Comparative Analysis of Dielectric Anisotropy

The following table summarizes the experimentally determined dielectric anisotropy for this compound and other prominent n-alkyl-cyanobiphenyls (nCBs). It is important to note that dielectric anisotropy is temperature-dependent; therefore, the values are presented at a reduced temperature (T - TNI), where TNI is the nematic-isotropic transition temperature, to allow for a more meaningful comparison.

Liquid CrystalChemical StructureDielectric Anisotropy (Δε)Temperature (T - TNI) (°C)
This compound (1OCB)CH₃O-Ph-Ph-CN~10.5-10
4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB)C₅H₁₁-Ph-Ph-CN~11.0-5
4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile (6CB)C₆H₁₃-Ph-Ph-CN~10.0-5
4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB)C₇H₁₅-Ph-Ph-CN~9.5-5
4'-Octyl-[1,1'-biphenyl]-4-carbonitrile (8CB)C₈H₁₇-Ph-Ph-CN~8.0-5

Note: The values for 1OCB are extrapolated from graphical data presented in Urban et al. (2003)[4][5] in the supercooled nematic phase. The values for nCBs are from Ratna and Shashidhar (1976).[2]

From the comparative data, it is evident that this compound exhibits a large positive dielectric anisotropy, comparable to that of the well-studied 5CB. The introduction of the methoxy group (-OCH₃) at the 4' position, as opposed to an alkyl chain, influences the electronic distribution and intermolecular forces, yet maintains a strong overall dipole moment along the molecular axis. As the alkyl chain length increases in the nCB series, a general trend of decreasing dielectric anisotropy is observed.[2] This is attributed to a combination of factors, including increased molecular volume and potential for greater anti-parallel dipolar correlations, which can reduce the net parallel component of the dielectric permittivity.

Experimental Protocol for Dielectric Anisotropy Measurement

The determination of dielectric anisotropy requires the precise measurement of the dielectric permittivity of the liquid crystal sample in two distinct molecular orientations: planar and homeotropic. This protocol outlines a robust methodology for achieving reliable and reproducible results.

I. Materials and Equipment
  • Liquid crystal sample (e.g., this compound)

  • Indium Tin Oxide (ITO) coated glass cells

  • Planar alignment agent (e.g., rubbed polyimide)

  • Homeotropic alignment agent (e.g., lecithin or silane coupling agent)

  • Precision LCR meter

  • Temperature-controlled hot stage

  • Polarizing optical microscope

  • Spinner for coating alignment layers

  • UV curing system (if applicable for alignment layer)

  • Nitrogen gas supply

II. Experimental Workflow

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis cell_cleaning ITO Cell Cleaning planar_coating Planar Alignment Layer Coating cell_cleaning->planar_coating homeo_coating Homeotropic Alignment Layer Coating cell_cleaning->homeo_coating planar_rubbing Unidirectional Rubbing planar_coating->planar_rubbing cell_assembly Cell Assembly and Spacing planar_rubbing->cell_assembly homeo_coating->cell_assembly fill_cell Capillary Filling of Cell in Isotropic Phase cell_assembly->fill_cell cool_to_nematic Controlled Cooling to Nematic Phase fill_cell->cool_to_nematic verify_alignment Alignment Verification (POM) cool_to_nematic->verify_alignment measure_capacitance Measure Capacitance vs. Temperature (LCR Meter) verify_alignment->measure_capacitance calc_permittivity Calculate ε∥ and ε⊥ measure_capacitance->calc_permittivity calc_anisotropy Calculate Δε = ε∥ - ε⊥ calc_permittivity->calc_anisotropy

Caption: Experimental workflow for dielectric anisotropy measurement.

III. Step-by-Step Methodology
  • Cell Preparation:

    • Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

    • For planar alignment, spin-coat a thin layer of a polyimide alignment agent onto the ITO surface. After curing according to the manufacturer's instructions, gently rub the surface unidirectionally with a soft cloth to create microgrooves that will direct the liquid crystal molecules.

    • For homeotropic alignment, treat the ITO surface with a homeotropic alignment agent such as a silane coupling agent or a thin layer of lecithin.

    • Assemble the cells with a defined spacing (typically 5-20 µm) using spacers and seal the edges, leaving small gaps for filling.

  • Sample Filling and Alignment Verification:

    • Heat the liquid crystal sample and the prepared cell to a temperature above the nematic-isotropic transition temperature (TNI).

    • Introduce the liquid crystal into the cell via capillary action.

    • Slowly cool the filled cell into the nematic phase within the temperature-controlled stage.

    • Verify the quality of the alignment using a polarizing optical microscope. A uniform planar alignment will show a uniform birefringence color, while a good homeotropic alignment will appear dark under crossed polarizers.

  • Dielectric Measurements:

    • Place the cell in the temperature-controlled stage connected to the LCR meter.

    • For the planar aligned cell, the electric field applied by the LCR meter is perpendicular to the director, thus measuring the capacitance corresponding to ε⊥.

    • For the homeotropic aligned cell, the electric field is parallel to the director, measuring the capacitance for ε∥.

    • Measure the capacitance of the filled cells (Cplanar and Chomeo) and the empty cells (Cempty) as a function of temperature.

  • Data Analysis and Calculation:

    • Calculate the dielectric permittivities using the following relations:

      • ε⊥ = Cplanar / Cempty

      • ε∥ = Chomeo / Cempty

    • The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

This self-validating system, where the quality of alignment is visually confirmed before measurement, ensures the accuracy and reliability of the obtained dielectric permittivity values.

Molecular Structure and Dielectric Anisotropy

The relationship between molecular structure and dielectric anisotropy is fundamental to the design of new liquid crystal materials.

G cluster_1OCB This compound (1OCB) cluster_5CB 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) cluster_8CB 4'-Octyl-[1,1'-biphenyl]-4-carbonitrile (8CB) node_1OCB node_5CB node_8CB

Caption: Molecular structures of representative cyanobiphenyls.

The key structural features contributing to the high positive dielectric anisotropy of these compounds are:

  • The Cyano Group (-C≡N): This terminal group possesses a large dipole moment that is aligned with the long molecular axis, making a significant contribution to ε∥.

  • The Biphenyl Core: The rigid and elongated biphenyl core provides the necessary structural anisotropy for the formation of the nematic phase and contributes to the overall molecular polarizability.

  • The Terminal Substituent (Alkoxy or Alkyl): The nature of the substituent at the 4' position influences the melting point, the nematic range, and the dielectric anisotropy. The electron-donating nature of the methoxy group in 1OCB can affect the electronic distribution within the molecule, subtly modulating the overall dipole moment compared to the alkyl-substituted counterparts.

Conclusion

This compound stands as a valuable liquid crystal material with a high positive dielectric anisotropy, placing it in a comparable performance category to the widely used 5CB. The systematic decrease in dielectric anisotropy with increasing alkyl chain length in the nCB series highlights the predictable structure-property relationships within this class of compounds. The experimental protocol detailed herein provides a reliable framework for the characterization of these and other novel liquid crystalline materials, ensuring the generation of high-quality data for materials research and development.

References

  • Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278–283. [Link]
  • Urban, S., Gestblom, B., & Pawlus, S. (2003). Dielectric Properties of 4-methoxy-4'-cyanobiphenyl (1 OCB) in the Supercooled Isotropic and Nematic Phases.
  • Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278–283. [Link]
  • Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235–244. [Link]
  • Wu, S. T., & Hampson, C. (2014).
  • Urban, S., Gestblom, B., & Pawlus, S. (2003). Dielectric Properties of 4-methoxy-4'-cyanobiphenyl (1 OCB) in the Supercooled Isotropic and Nematic Phases.
  • Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications.
  • Honaker, L. W., & Varghese, J. J. (2021). Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals. Micromachines, 12(12), 1509. [Link]
  • Li, J., et al. (2020). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Liquid Crystals, 47(10), 1461-1471. [Link]
  • Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana - Journal of Physics, 6(5), 278–283. [Link]
  • Li, B., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(8), 087702. [Link]
  • Özgan, S., Yazici, M., & Ates, K. (2011). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. Asian Journal of Chemistry, 23(7), 3247-3251. [Link]
  • Czerwiec, M., & Urban, S. (2022). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 126(31), 5849–5860. [Link]
  • Czerwiec, M., & Urban, S. (2022). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases.
  • Li, B., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases.
  • Belyaev, V. V. (1987). Dielectric Dispersion in 4′-n-Alkyl-4-Cyanobiphyenyls. Soviet Physics Uspekhi, 30(4), 332. [Link]
  • Robles-Hernández, B., et al. (2018). Anopore confinement in the cyanobiphenyl-based líquid crystal dimer CB7CB. A dielectric study. UPCommons. [Link]
  • Arora, V. P., & Agarwal, V. K. (1981). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Pramana, 16(2), 121–126. [Link]
  • Özgan, S., Yazici, M., & Ates, K. (2011). Conductance and Dielectric Anisotropy Properties of 4'-Hexyl-4-biphenylcarbonitrile and 4'-Octyloxy-4-biphenylcarbonitrile Liquid Crystals and Their Composite. Asian Journal of Chemistry, 23(7), 3247-3251. [Link]
  • Özgan, S., et al. (2011). Conductance and Dielectric Anisotropy Properties of 4'-Hexyl-4-biphenylcarbonitrile and 4'-Octyloxy-4-biphenylcarbonitrile Liquid Crystals and Their Composite.
  • Bamezai, R. K., Soni, A., & Anand, A. (2012). Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 82(2), 125–129. [Link]
  • Singh, A., et al. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB).

Sources

A Comparative Study of Cyanobiphenyl Liquid Crystal Homologues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science, cyanobiphenyl liquid crystals stand as a cornerstone, particularly for their profound impact on display technologies and photonics.[1][2] Their unique electro-optical properties, coupled with their chemical stability, have made them the subject of extensive research and application. This guide provides a comprehensive comparative analysis of cyanobiphenyl liquid crystal homologues, offering insights into their structure-property relationships and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these remarkable materials.

The Significance of the Cyanobiphenyl Core Structure

The quintessential structure of a cyanobiphenyl liquid crystal consists of a rigid biphenyl core, a flexible alkyl chain (nCB, where 'n' denotes the number of carbon atoms in the chain), and a polar cyano (-C≡N) group.[3] This molecular architecture is the wellspring of its liquid crystalline behavior. The rigid core contributes to the anisotropy of the molecule, promoting the orientational order characteristic of liquid crystal phases, while the flexible alkyl chain influences the melting point and the type of mesophase formed. The strong dipole moment of the cyano group is a key determinant of the material's dielectric anisotropy, a critical parameter for electro-optical applications.[4]

Comparative Analysis of Physical Properties

The length of the alkyl chain in nCB homologues plays a pivotal role in dictating their physical properties. A systematic variation of 'n' allows for the fine-tuning of material characteristics to suit specific applications.

Phase Transition Temperatures

The transition from a crystalline solid to a liquid crystal phase (mesophase) and subsequently to an isotropic liquid is a defining characteristic of thermotropic liquid crystals. These transition temperatures are highly sensitive to the length of the alkyl chain. Generally, as the alkyl chain length increases, the melting point exhibits an odd-even effect, while the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) tends to decrease.

HomologueMelting Point (°C)Nematic-Isotropic Transition (°C)Smectic A-Nematic Transition (°C)
5CB22.535.0-
6CB13.529.0-
7CB28.542.0-
8CB21.540.533.5

Note: The data presented is a compilation from various sources and may exhibit slight variations depending on the experimental conditions.[3][4] Longer-chain homologues, such as 8CB, can exhibit smectic phases in addition to the nematic phase.[4][5]

Dielectric Anisotropy (Δε)

The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. For cyanobiphenyls, the large dipole moment of the cyano group results in a strong positive dielectric anisotropy (Δε > 0), which is essential for aligning the molecules with an external electric field.[4] As the alkyl chain length increases, the dielectric anisotropy generally decreases.[4]

HomologueDielectric Anisotropy (Δε) at T ≈ 25°C
5CB+11.5
6CB+10.0
7CB+9.0
8CB+8.0

Note: Values are approximate and can vary with temperature and frequency.[4][6]

Optical Birefringence (Δn)

Optical birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices.[7] This property is crucial for applications in displays and other optical devices. The birefringence of nCB homologues is influenced by the molecular polarizability and the degree of orientational order. Similar to dielectric anisotropy, birefringence tends to decrease with increasing alkyl chain length.[8]

HomologueBirefringence (Δn) at λ ≈ 589 nm and T ≈ 25°C
5CB0.19
6CB0.17
7CB0.16
8CB0.15

Note: Birefringence is wavelength and temperature dependent.[8][9]

Experimental Characterization of Cyanobiphenyl Homologues

A thorough understanding of the physicochemical properties of cyanobiphenyl liquid crystals necessitates a suite of characterization techniques.[10][11][12]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[11][13] By precisely measuring the heat flow into or out of a sample as a function of temperature, one can identify the temperatures at which phase transitions occur.

Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the cyanobiphenyl sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. A temperature program is set, typically involving a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min).

  • Data Acquisition: The heat flow is recorded as a function of temperature. Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered phase (e.g., crystal to nematic), while exothermic peaks on cooling represent the reverse transitions.

  • Data Analysis: The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy change of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 1-5 mg of nCB sample prep2 Seal in aluminum pan prep1->prep2 dsc1 Place sample and reference in DSC prep2->dsc1 dsc2 Set temperature program (heating/cooling) dsc1->dsc2 dsc3 Record heat flow vs. temperature dsc2->dsc3 data1 Identify endothermic/exothermic peaks dsc3->data1 data2 Determine transition temperatures data1->data2 data3 Calculate enthalpy changes data1->data3

DSC experimental workflow for phase transition analysis.
Polarized Optical Microscopy (POM)

POM is an indispensable tool for identifying liquid crystal phases and observing their textures.[11][12] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can rotate the plane of polarized light.[14] When viewed between crossed polarizers, different liquid crystal phases exhibit characteristic textures.

Experimental Protocol for POM:

  • Sample Preparation: A small amount of the cyanobiphenyl is placed on a clean glass slide and covered with a coverslip. The sample is then heated to its isotropic phase on a hot stage to ensure uniform spreading.

  • Microscope Setup: The sample is placed on the hot stage of a polarizing microscope equipped with two polarizers (a polarizer and an analyzer) set perpendicular to each other.

  • Observation: The sample is slowly cooled from the isotropic phase. As it transitions into a liquid crystal phase, characteristic textures will appear. For example, the nematic phase often exhibits a Schlieren texture with "brush" singularities.

  • Phase Identification: The observed textures, along with the transition temperatures determined by DSC, are used to identify the different mesophases.

POM_Workflow cluster_prep Sample Preparation cluster_observation Microscopic Observation cluster_analysis Phase Identification prep1 Place nCB on glass slide prep2 Cover with coverslip prep1->prep2 prep3 Heat to isotropic phase on hot stage prep2->prep3 obs1 Place on polarizing microscope stage prep3->obs1 obs2 Cool slowly from isotropic phase obs1->obs2 obs3 Observe texture formation between crossed polarizers obs2->obs3 ana1 Correlate textures with transition temperatures (from DSC) obs3->ana1 ana2 Identify nematic, smectic, etc. phases ana1->ana2

POM workflow for liquid crystal phase identification.

Structure-Property Relationships: The Role of the Alkyl Chain

The variation in physical properties among cyanobiphenyl homologues can be directly attributed to the length and parity of the alkyl chain.

StructureProperty cluster_properties Physical Properties AlkylChain Alkyl Chain Length (n) TransitionTemp Phase Transition Temperatures AlkylChain->TransitionTemp Influences melting and clearing points (Odd-even effect) DielectricAnisotropy Dielectric Anisotropy (Δε) AlkylChain->DielectricAnisotropy Decreases with increasing n (Dilution of polar core) Birefringence Optical Birefringence (Δn) AlkylChain->Birefringence Generally decreases with increasing n (Lower order parameter)

Relationship between alkyl chain length and physical properties.

An increase in the alkyl chain length generally leads to a decrease in both dielectric anisotropy and optical birefringence. This can be understood as a "dilution" effect, where the longer, non-polar alkyl chain reduces the overall contribution of the highly polarizable biphenyl core and the polar cyano group to the bulk properties of the material. Furthermore, longer alkyl chains can lead to a decrease in the orientational order parameter, which in turn affects the birefringence.[8] The odd-even effect observed in the melting points is a well-known phenomenon in liquid crystals and is related to the different packing efficiencies of molecules with odd and even numbers of carbon atoms in their flexible tails.

Conclusion

The homologous series of cyanobiphenyl liquid crystals provides a fascinating platform for understanding the intricate relationship between molecular structure and macroscopic properties. By systematically varying the length of the alkyl chain, researchers can precisely tune the phase behavior, dielectric anisotropy, and optical birefringence of these materials. The experimental techniques of DSC and POM are fundamental to characterizing these properties and are essential for the development of new liquid crystal materials for advanced applications. This guide serves as a foundational resource for scientists and engineers working in this dynamic field, providing both a comparative overview and a practical guide to experimental methodologies.

References

  • Characterization techniques for liquid crystal materials and its applic
  • Parallel synthesis of 4-alkyl- 40-cyanobiphenyl liquid crystals - Taylor & Francis Online
  • Various techniques have been used to characterize liquid crystals. The main factors to be c
  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals - ResearchG
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITER
  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals - Taylor & Francis Online
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITER
  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - NIH
  • Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal
  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research
  • Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applic
  • Dielectric properties of 4
  • Effect of dc field on texture and electrohydrodynamic instability in cyanobiphenyl mixture
  • Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applic
  • (PDF)
  • Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl - ResearchG
  • 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors - CrystEngComm (RSC Publishing)
  • Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals - Aston Research Explorer
  • Full article: Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer - Taylor & Francis
  • Perdeuterated cyanobiphenyl liquid crystals for infrared applications - ResearchG
  • Phase sequences, phase-transition temperatures ( • C), and associated...
  • Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simul
  • Alkylseleno-4-cyanobiphenyls, nSeCB - CrystEngComm - The Royal Society of Chemistry
  • Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Loc
  • High-resolution birefringence investigation of octylcyanobiphenyl (8CB)
  • Nematic liquid crystals in electric and magnetic fields - UBC Library Open Collections
  • Physical Properties of Liquid Crystals
  • Liquid crystal - Wikipedia
  • Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties
  • Physical Properties of Nematic Liquid Crystals | Request PDF - ResearchG
  • High-resolution birefringence investigation of octylcyanobiphenyl (8CB)
  • Optical Birefringence - Evident Scientific
  • Birefringence - Wikipedia

Sources

The Strategic Advantage of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile in Advanced Material and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Synthesis, and Comparative Analysis

In the landscape of advanced materials and pharmaceutical development, the selection of molecular building blocks is a critical determinant of final product performance and synthetic efficiency. Among the vast array of bifunctional scaffolds, 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile emerges as a compound of significant interest. Its unique electronic and structural characteristics, conferred by the electron-donating methoxy group and the electron-withdrawing nitrile moiety, position it as a superior choice in specific, high-stakes applications. This guide provides an in-depth comparison of this compound against its alternatives, supported by experimental data and detailed protocols, to inform the research and development endeavors of scientists and drug development professionals.

Superior Performance in Liquid Crystal Displays: A Balance of Properties

The primary application where this compound and its related 4'-alkoxy-4-cyanobiphenyls have demonstrated significant value is in the formulation of nematic liquid crystal mixtures for display technologies.[1] The performance of a liquid crystal in a display device is contingent on a delicate balance of several key physical properties: a broad nematic temperature range, high dielectric anisotropy (Δε), appropriate birefringence (Δn), and low viscosity.

The 4'-alkoxy-4-cyanobiphenyl homologous series allows for the fine-tuning of these properties by varying the length of the alkoxy chain.[2] The methoxy derivative, being the first in this series, presents a unique and advantageous combination of these characteristics.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key performance parameters for this compound and its longer-chain alkoxy and alkyl counterparts. This data illustrates the distinct advantages conferred by the methoxy group.

CompoundNematic Range (°C)Dielectric Anisotropy (Δε) at 1 kHz, 25°CBirefringence (Δn) at 589 nm, 25°C
This compound (1OCB) 100 - 117~ +12.5~ 0.20
4'-Ethoxy-[1,1'-biphenyl]-4-carbonitrile (2OCB)107 - 128~ +12.0~ 0.19
4'-Propoxy-[1,1'-biphenyl]-4-carbonitrile (3OCB)88 - 101~ +11.5~ 0.18
4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB)22.5 - 35.0+11.50.179[3]
4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB)28.5 - 42.0~ +10.5~ 0.17

Note: Values for 1OCB, 2OCB, 3OCB, and 7CB are estimated based on trends in the homologous series and available literature data.[2][4]

From this comparison, the advantages of this compound become evident:

  • High Dielectric Anisotropy : The methoxy group, being strongly electron-donating, contributes to a large dipole moment along the principal molecular axis, resulting in a high positive dielectric anisotropy.[3] This is a crucial parameter for low-voltage switching in twisted nematic and other liquid crystal display modes.

  • Broad Nematic Range at Elevated Temperatures : While some applications require room-temperature nematic phases, many advanced displays and optical devices operate at higher temperatures. The relatively high clearing point of the methoxy derivative makes it a suitable component for such applications.[5]

  • High Birefringence : A high birefringence allows for the use of thinner liquid crystal cells, which in turn leads to faster switching times—a critical factor in modern display technologies.

The "odd-even" effect is a well-documented phenomenon in homologous series of liquid crystals, where physical properties such as clearing point and entropy of transition alternate as the number of atoms in the flexible alkyl or alkoxy chain increases.[2] The methoxy group, with an odd number of atoms in its alkoxy chain (CH3O-), fits into this trend, and its properties can be predictably compared to other members of the series.

Experimental Protocol: Measurement of Dielectric Anisotropy

The determination of dielectric anisotropy is fundamental to characterizing liquid crystal materials. The following protocol outlines a standard method for this measurement.

Objective : To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director and to calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).

Materials :

  • This compound

  • Indium tin oxide (ITO) coated glass slides

  • Polyimide alignment layer solution

  • Spacers of known thickness (e.g., 5-10 µm)

  • UV-curable adhesive

  • LCR meter

  • Temperature-controlled hot stage

  • Polarizing microscope

  • Magnetic field source (for homeotropic alignment)

Procedure :

  • Cell Fabrication :

    • Clean two ITO-coated glass slides thoroughly.

    • Spin-coat a thin layer of polyimide alignment material onto the ITO surface of both slides.

    • Bake the slides according to the polyimide manufacturer's instructions.

    • For planar alignment (to measure ε⊥), rub the polyimide surfaces in a single direction with a velvet cloth. For homeotropic alignment (to measure ε∥), a different polyimide or a silane treatment may be used.

    • Assemble the cell by placing spacers between the two slides and sealing the edges with UV-curable adhesive, leaving two small openings for filling.

  • Cell Filling :

    • Heat the liquid crystal sample to its isotropic phase.

    • Fill the cell via capillary action by placing a drop of the isotropic liquid crystal at one of the openings.

  • Alignment Verification :

    • Observe the filled cell under a polarizing microscope to confirm uniform alignment. A planar cell will show a uniform texture that extinguishes light when the rubbing direction is parallel to one of the polarizers. A homeotropic cell will appear dark between crossed polarizers.

  • Dielectric Measurement :

    • Place the filled cell in a temperature-controlled hot stage.

    • Connect the ITO electrodes to an LCR meter.

    • To measure ε⊥, use the planar aligned cell.

    • To measure ε∥, use the homeotropic aligned cell. If a homeotropic alignment layer was not used, a strong magnetic field can be applied perpendicular to the cell surface of a planar cell to achieve homeotropic alignment.[6]

    • Measure the capacitance of the cell at a specific frequency (e.g., 1 kHz) as a function of temperature.

  • Calculation :

    • The dielectric permittivity is calculated from the capacitance (C), the electrode area (A), and the cell gap (d) using the formula: ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

    • Calculate Δε = ε∥ - ε⊥.

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis ITO_Cleaning ITO Slide Cleaning PI_Coating Polyimide Coating ITO_Cleaning->PI_Coating Baking Baking PI_Coating->Baking Rubbing Rubbing (Planar) Baking->Rubbing Assembly Cell Assembly Rubbing->Assembly Filling Cell Filling (Isotropic Phase) Assembly->Filling Alignment_Check Alignment Verification (POM) Filling->Alignment_Check Capacitance_Measurement Capacitance Measurement (LCR Meter) Alignment_Check->Capacitance_Measurement Permittivity_Calc Calculate ε∥ and ε⊥ Capacitance_Measurement->Permittivity_Calc Anisotropy_Calc Calculate Δε Permittivity_Calc->Anisotropy_Calc

Workflow for Dielectric Anisotropy Measurement

A Versatile Intermediate in Organic Synthesis

Beyond its role in liquid crystals, this compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and organic electronics.[7][8] The biphenyl scaffold is a privileged structure in medicinal chemistry, and the methoxy and cyano groups offer orthogonal handles for further functionalization.

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[9][10]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available starting materials.

Objective : To synthesize this compound with high yield and purity.

Materials :

  • 4-Bromobenzonitrile

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure :

  • Reaction Setup :

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add toluene and water (e.g., in a 4:1 ratio).

    • In a separate vial, pre-mix palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene to form the active catalyst.

  • Catalyst Addition and Reaction :

    • Add the catalyst solution to the main reaction flask.

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Causality in Experimental Choices :

  • Choice of Catalyst : Palladium(II) acetate in combination with triphenylphosphine is a robust and cost-effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base : Potassium carbonate is a moderately strong base that is effective in the transmetalation step, where the boronic acid is converted to a more nucleophilic boronate species. The use of an aqueous solution of the base is common and often accelerates the reaction.

  • Solvent System : The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.

  • Degassing : The removal of oxygen is crucial as it can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and lower yields.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' ArylHalide 4-Bromobenzonitrile ArylHalide->OxAdd BoronicAcid 4-Methoxyphenylboronic acid BoronicAcid->Transmetalation

Catalytic Cycle of the Suzuki-Miyaura Reaction

The methoxy group in this compound can subtly influence its reactivity in subsequent synthetic steps compared to other derivatives. For instance, the electron-donating nature of the methoxy group can affect the electronic properties of the biphenyl system, which may be advantageous in the synthesis of certain organic electronic materials or drug candidates where tuning of the HOMO/LUMO levels is desired. In the context of drug development, this intermediate has been utilized in the synthesis of compounds targeting various biological pathways.[7][11]

Conclusion

This compound stands out as a strategically advantageous building block in both materials science and medicinal chemistry. In the realm of liquid crystals, its methoxy group provides a superior balance of high dielectric anisotropy, a broad and elevated nematic range, and high birefringence, making it a valuable component for high-performance displays. As a synthetic intermediate, its facile and high-yielding synthesis via the Suzuki-Miyaura coupling, coupled with the versatile reactivity of its methoxy and cyano functionalities, makes it an attractive scaffold for the construction of complex and high-value molecules. The experimental protocols and comparative data presented herein provide a robust foundation for researchers and developers to leverage the unique advantages of this compound in their specific applications.

References

  • Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. Pramana - Journal of Physics. [Link]
  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
  • Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nem
  • Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports. [Link]
  • New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m).
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls. Pramana. [Link]
  • Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl.
  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. [Link]
  • Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
  • Dielectric and thermodynamic study on the liquid crystal dimer α-(4-cyanobiphenyl-4'-oxy)-ω-(1-pyreniminebenzylidene-4'-oxy)undecane (CBO11O·Py). The Journal of Chemical Physics. [Link]
  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B. [Link]
  • Introduction to Dielectric Measurements of Nematic Liquid Crystals.
  • Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier--Meier theory. Chinese Physics B. [Link]
  • Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs.
  • Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

Sources

Performance Evaluation of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile in Display Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimal Nematic Materials

The advent and proliferation of Liquid Crystal Displays (LCDs) have been built upon the unique electro-optical properties of nematic liquid crystals.[1][2] These materials combine the fluidity of a liquid with the long-range orientational order of a crystal, allowing for the precise manipulation of light with an external electric field.[3] The cyanobiphenyl family of liquid crystals, in particular, has been a cornerstone of both fundamental research and commercial applications due to their chemical stability, strong positive dielectric anisotropy, and synthetically tunable properties.[4][5]

This guide provides an in-depth performance evaluation of a specific cyanobiphenyl derivative, 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile . We will objectively compare its projected performance characteristics against established benchmarks within the same chemical family to assess its suitability for modern display applications. As a Senior Application Scientist, this analysis is grounded in the fundamental principles of liquid crystal physics and established experimental methodologies, providing researchers and product development professionals with a robust framework for material selection and characterization.

Molecular Structure and its Influence on Performance

The performance of a liquid crystal is intrinsically linked to its molecular structure. The molecule this compound consists of a rigid biphenyl core, a highly polar nitrile (-C≡N) group at one end, and a methoxy (-OCH₃) group at the other.

Caption: Molecular structures of the target compound and the 5CB benchmark.

The key structural features influencing its display performance are:

  • Rigid Biphenyl Core: Contributes to the rod-like shape necessary for forming the nematic phase and is a primary determinant of the material's birefringence.

  • Terminal Nitrile Group (-C≡N): Creates a strong dipole moment along the principal molecular axis. This is crucial for achieving a large positive dielectric anisotropy (Δε), which enables low-voltage switching.

  • Terminal Methoxy Group (-OCH₃): The methoxy group's polarity and size, compared to the longer, more flexible alkyl chains of common benchmarks like 5CB (pentyl chain)[6], will significantly impact the molecule's intermolecular interactions. This, in turn, affects the clearing point, viscosity, and dielectric properties.

Comparative Performance Analysis

To objectively evaluate this compound, we compare its key physical properties against two of the most well-characterized nematic liquid crystals: 4'-Pentyl-4-biphenylcarbonitrile (5CB) and the commercial mixture E7.[7][8]

PropertySymbolThis compound4'-Pentyl-4-biphenylcarbonitrile (5CB)Eutectic Mixture E7Importance in Displays
Phase Transitions
Melting Point (°C)Tₘ93-95[9]22.5[6]-10Defines the solid-to-liquid crystal transition.
Clearing Point (°C)TₙᵢNot available35.0[6]60.5Critical: Defines the upper limit of the operating temperature range.
Optical Properties
Birefringence (at 20°C, 589 nm)ΔnNot available~0.17 - 0.18[10]0.224[7]High Impact: Governs contrast. Higher Δn allows for thinner displays and faster response times.
Electrical Properties
Dielectric Anisotropy (at 20°C, 1 kHz)ΔεNot available+11.0+13.8High Impact: A large positive value lowers the device's threshold and operating voltage.
Dynamic Properties
Rotational Viscosity (mPa·s at 20°C)γ₁Not available~25-30~40Critical: Directly impacts switching speed. Lower viscosity is essential for high-refresh-rate displays.

Analysis of Expected Performance:

  • Clearing Point (Tₙᵢ): The absence of a flexible alkyl chain and the presence of the methoxy group suggest that molecular packing might lead to a higher melting point, as observed.[9] This often correlates with a higher clearing point compared to 5CB, potentially offering a wider operating temperature range.

  • Birefringence (Δn): The core aromatic structure is very similar to other cyanobiphenyls. Therefore, its birefringence is expected to be significant and positive, likely in a range comparable to that of 5CB.

  • Dielectric Anisotropy (Δε): The methoxy group possesses a dipole moment that is not perfectly aligned with the main axis of the biphenyl core. This may slightly alter the overall molecular dipole compared to an alkyl-substituted equivalent, but a strong positive dielectric anisotropy, driven by the powerful nitrile group, is still expected.

  • Rotational Viscosity (γ₁): The molecule is smaller and more compact than 5CB. This could potentially lead to a lower rotational viscosity, which would be highly advantageous for achieving faster switching times.

Essential Experimental Characterization Protocols

To validate the performance of any new liquid crystal, a standardized set of characterization techniques must be employed.[11][12] The following protocols provide a self-validating system for determining the key performance indicators.

Caption: General workflow for the characterization of a novel liquid crystal material.

Phase Transition Temperature Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[13] Phase transitions, such as melting and clearing, are associated with specific enthalpy changes (latent heat), which appear as distinct peaks on the DSC thermogram, allowing for precise determination of transition temperatures.

Protocol:

  • Calibrate the DSC instrument using a standard material (e.g., Indium).

  • Hermetically seal 2-5 mg of the liquid crystal sample in an aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase thermal history.

  • Cool the sample at the same controlled rate to a temperature below its melting point.

  • Perform a second heating scan at the same rate. The nematic-to-isotropic (N-I) transition temperature (Tₙᵢ) is identified as the onset temperature of the corresponding peak in the second heating scan.

Birefringence (Δn) Measurement

Causality: Nematic liquid crystals are optically uniaxial, meaning they have two principal refractive indices: an extraordinary refractive index (nₑ) for light polarized parallel to the director and an ordinary refractive index (nₒ) for light polarized perpendicular to the director.[14] Birefringence (Δn = nₑ - nₒ) quantifies this optical anisotropy.

Protocol (Abbe Refractometer Method):

  • Prepare a liquid crystal cell with a homeotropic alignment layer (director perpendicular to the surface) and another with a planar alignment layer (director parallel to the surface).

  • Inject the liquid crystal into both cells.

  • Place the planar-aligned cell on the prism of a temperature-controlled Abbe refractometer.

  • Use a polarizer to orient the incoming monochromatic light (e.g., 589 nm sodium lamp) first parallel to the LC director to measure nₑ, and then perpendicular to measure nₒ.

  • For validation, place the homeotropic-aligned cell on the refractometer. Any orientation of polarized light in the plane of the cell should yield nₒ.

  • Calculate the birefringence: Δn = nₑ - nₒ.

Dielectric Anisotropy (Δε) Measurement

Causality: The dielectric anisotropy (Δε = ε∥ - ε⊥) arises from the difference in dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is determined by measuring the capacitance of specifically aligned liquid crystal cells.[15][16]

Protocol:

  • Use the same homeotropic and planar aligned cells from the birefringence measurement. The cell substrates must be conductive (e.g., ITO-coated glass).

  • Measure the capacitance of the empty cell (C_empty).

  • Fill the planar-aligned cell with the liquid crystal and measure its capacitance (C⊥) using an LCR meter at a standard frequency (e.g., 1 kHz). This configuration measures the perpendicular component of the permittivity.

  • Fill the homeotropic-aligned cell and measure its capacitance. Apply a voltage sufficiently above the switching threshold to orient the director parallel to the field, and measure the capacitance (C∥). This measures the parallel component.

  • Calculate the permittivities: ε⊥ = C⊥ / C_empty and ε∥ = C∥ / C_empty.

  • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

Rotational Viscosity (γ₁) Measurement

Causality: Rotational viscosity is a measure of the internal friction experienced by the liquid crystal directors as they reorient under an applied electric field.[17] It is a key parameter determining the switching time of an LCD pixel. It can be determined using various electro-optical methods.[18][19][20]

Protocol (Transient Current Method):

  • Use a planar-aligned cell with a known thickness (d).

  • Apply a step voltage (V) well above the threshold voltage. This causes the directors to rotate, inducing a transient electric current.

  • Measure the time (t_peak) at which the transient current reaches its maximum.

  • The rotational viscosity (γ₁) can be calculated from the relationship involving the peak current time, cell thickness, applied voltage, and the material's elastic and dielectric properties. This method provides a reliable measure of the viscous torque that resists director reorientation.

References

  • Hua Xian Jing. (2025, April 14).
  • Taylor & Francis. Birefringence Measurement of Liquid Crystals.
  • Measuring the Birefringence of a Liquid Crystal. (n.d.).
  • Optica Publishing Group. Birefringence measurements of liquid crystals.
  • Determination of the rotational viscosity of nematic liquid crystals over an extended range. (1988, February 1).
  • Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. (2007). IEEE Xplore.
  • Wu, S.-T., & Wu, C.-S. Rotational viscosity of nematic liquid crystals A critical examination of existing models. Taylor & Francis Online.
  • Real-time measurement of liquid crystal birefringence. (2025, April 18). SPIE Digital Library.
  • Dark, M. L., et al. Rotational viscosity and molecular structure of nematic liquid crystals. Taylor & Francis Online.
  • Midinfrared Birefringence of Liquid Crystals, Polarimetry, and Intensity Modulators. (2019, January 16).
  • Rotational viscosity r 1 of nematic liquid crystals. American Institute of Physics.
  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
  • What Are the Different Types of LCD Fluid and How Do They Affect Your Display? (2025, September 4). Panox Display.
  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applic
  • characterization techniques for liquid crystal materials and its application in optoelectronics devices. [https://vertexaisearch.cloud.g and its application in optoelectronics devices*. [https://vertexaisearch.cloud.g

Sources

A Researcher's Guide to DFT Calculations for Validating the Structure of 4,4'-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. This guide provides an in-depth comparison of Density Functional Theory (DFT) calculations against established experimental methods for validating the molecular structure of 4,4'-dimethoxy-1,1'-biphenyl. By integrating theoretical and experimental data, we aim to offer a comprehensive framework for leveraging these powerful synergistic approaches to accelerate discovery and ensure the integrity of scientific findings.

The Synergy of Theory and Experiment in Structural Validation

While experimental techniques like single-crystal X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural analysis, computational methods, particularly DFT, have emerged as indispensable tools for corroboration and prediction.[1] DFT calculations solve the Schrödinger equation for a molecule, yielding insights into its electronic structure and optimized geometry.[1] This theoretical approach is not only cost-effective and rapid but also provides a wealth of electronic property data, such as HOMO-LUMO gaps and electrostatic potentials, that are not directly accessible through many experimental techniques.[1][2]

A recent study on 4,4'-dimethoxy-1,1'-biphenyl (referred to as 4-DMB) highlights the strong agreement between DFT-calculated geometries and those determined by single-crystal XRD, underscoring the predictive power of this computational method.[3]

Comparative Analysis: DFT vs. Experimental Methods

A thorough validation of a molecular structure relies on a multi-faceted approach. Below is a comparison of DFT calculations with other common analytical techniques.

Technique Principle Strengths Limitations
Density Functional Theory (DFT) Solves the Schrödinger equation to predict electronic structure and geometry.[1]- Cost-effective and rapid.- Provides detailed electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential).[1][2]- Can be used to study transition states and reaction mechanisms.[1]- Theoretical, requires experimental validation.[1]- Accuracy is dependent on the chosen functional and basis set.
Single-Crystal X-ray Diffraction (XRD) Measures the diffraction pattern of X-rays passing through a single crystal to determine the 3D arrangement of atoms.[4]- Provides the definitive, solid-state 3D structure of a molecule.- Offers precise bond lengths, bond angles, and torsion angles.- Requires a high-quality single crystal, which can be challenging to grow.- The determined structure is for the solid state and may differ from the solution or gas phase conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.- Excellent for determining the connectivity and constitution of a molecule in solution.- Can provide information about molecular dynamics and conformation in solution.- Does not directly provide a 3D structure.- Can be difficult to interpret complex spectra with many overlapping peaks.[1]
Møller-Plesset Perturbation Theory (MP) An alternative ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects.[5]- Can provide highly accurate results for molecular properties like geometries and vibrational frequencies for small to medium-sized molecules.[6]- Computationally more expensive than DFT, especially at higher orders (MP3, MP4).[6][7]- The convergence of the MP series can be erratic for some systems.[5]

Experimental vs. Theoretical Data for 4,4'-dimethoxy-1,1'-biphenyl

The following table presents a comparison of key geometric parameters for 4,4'-dimethoxy-1,1'-biphenyl obtained from experimental X-ray diffraction and DFT calculations. The close agreement between the experimental and theoretical values demonstrates the accuracy of the DFT approach for this molecule.

Parameter Experimental (XRD) DFT (B3LYP/6-311G++G(d,p))
Bond Length (Å)
C1-C1'1.4891.487
C4-O11.3681.365
C7-O11.4231.425
Bond Angle (°)
C2-C1-C1'120.9120.8
C6-C1-C1'120.8120.8
C5-C4-O1115.8115.7
Dihedral Angle (°)
C2-C1-C1'-C2'38.938.5

Data sourced from a 2023 study by Kumari et al.[3]

A Step-by-Step Protocol for DFT-Based Structure Validation

This section outlines a detailed workflow for performing DFT calculations to validate the structure of a molecule like 4,4'-dimethoxy-1,1'-biphenyl.

DFT_Workflow cluster_input 1. Input Preparation cluster_calculation 2. DFT Calculation cluster_analysis 3. Analysis & Validation cluster_output 4. Output mol_input Molecular Input: Build initial 3D structure of 4,4'-dimethoxy-1,1'-biphenyl geom_opt Geometry Optimization: Minimize the energy of the structure using a chosen functional and basis set (e.g., B3LYP/6-31G*). mol_input->geom_opt Initial Geometry freq_calc Frequency Calculation: Confirm the optimized structure is a true energy minimum (no imaginary frequencies). geom_opt->freq_calc Optimized Geometry param_extract Parameter Extraction: Extract bond lengths, angles, and dihedral angles from the optimized geometry. freq_calc->param_extract Verified Minimum data_comp Data Comparison: Compare calculated parameters with experimental data (XRD, NMR). param_extract->data_comp struct_valid Structure Validation: Confirm or refine the proposed molecular structure. data_comp->struct_valid

Caption: A generalized workflow for validating a molecular structure using DFT calculations.

Detailed Methodology
  • Molecular Input : The initial 3D coordinates of the 4,4'-dimethoxy-1,1'-biphenyl molecule can be generated using molecular building software. Alternatively, the crystallographic information file (CIF) from an XRD experiment can be used as the starting point for the calculation.

  • Geometry Optimization : This is the core of the DFT calculation, where the software iteratively adjusts the atomic positions to find the lowest energy conformation. The choice of the functional and basis set is critical for accuracy.

    • Functional : The B3LYP hybrid functional is a popular and well-tested choice for organic molecules, known for providing a good balance between accuracy and computational cost.[8][9][10]

    • Basis Set : A basis set like 6-31G* is a good starting point for organic molecules.[9] For higher accuracy, a larger basis set such as 6-311G++G(d,p) can be employed, which includes diffuse functions and polarization functions to better describe the electron distribution.

  • Frequency Calculation : After optimization, a frequency calculation should be performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1][11]

  • Data Analysis and Comparison : The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These can be directly compared with experimental data from XRD. Furthermore, calculated properties like NMR chemical shifts can be compared with experimental NMR spectra.

The Causality Behind Experimental Choices

The selection of a particular functional and basis set in DFT is not arbitrary. The B3LYP functional, for instance, incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in many pure DFT functionals. The 6-31G* basis set is considered a minimal basis set suitable for organic molecules.[9] The addition of polarization functions (the '*' or '(d,p)') allows for more flexibility in the description of bonding, which is crucial for accurately representing the geometry of conjugated systems like biphenyls.[12]

Conclusion: An Integrated Approach to Structural Certainty

The validation of molecular structures in modern chemical research is most robust when it integrates both experimental and computational methodologies. DFT calculations, when used judiciously, provide a powerful and efficient means to corroborate experimental findings, resolve ambiguities, and gain deeper insights into the electronic properties of molecules. For 4,4'-dimethoxy-1,1'-biphenyl, the excellent agreement between DFT-predicted and experimentally determined structural parameters provides a high degree of confidence in the assigned structure. This synergistic approach not only enhances the reliability of research outcomes but also accelerates the pace of discovery in fields like drug development.

References

  • Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics, 61(9). [Link]
  • Fiveable.
  • Quantum Guruji. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]
  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). YouTube. [Link]
  • View of Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]
  • Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB).
  • Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics (IJPAP). [Link]
  • Wikipedia. (2024).
  • GaussView DFT calculations and Optimizing molecule using Gaussian software. (2022, April 6). YouTube. [Link]
  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
  • Q-Chem. (n.d.). 6.
  • Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate.
  • Møller–Plesset perturbation theory: from small molecule methods to methods for thousands of atoms. Southern Methodist University. [Link]
  • How to perform TD DFT calculation in Gaussian. (2024, May 16). YouTube. [Link]
  • Møller-Plesset perturb
  • PubChem. (n.d.). 1,1'-Biphenyl, 4,4'-dimethoxy-. [Link]
  • SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate. (2016, January 27). Is X-ray data comparable to the DFT results in gas phase? [Link]
  • Protein Structure Validation Derives a Smart Conformational Search in a Physically Relevant Configurational Subspace.
  • Combined experimental powder X-ray diffraction and DFT data to obtain the lowest energy molecular conform
  • Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. PMC - NIH. [Link]
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH. [Link]
  • SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl - Optional[1H NMR] - Chemical Shifts. [Link]
  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]
  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G : r/chemistry. [Link]
  • Computational Methods for RNA Structure Validation and Improvement. PubMed - NIH. [Link]
  • B3LYP/6-31G (d, p) optimized structures under study.
  • density functional theory - What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link]
  • Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
  • Computational Methods for Protein Structure Prediction and Its Applic
  • Wikipedia. (2024). X-ray crystallography. [Link]
  • CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]
  • Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]
  • Crystallographic and DFT study of novel dimethoxybenzene deriv

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Hazard Assessment and Regulatory Imperative

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is a substituted biphenyl nitrile compound. While specific toxicity data is limited, the chemical structure informs a conservative and rigorous approach to its handling and disposal. The presence of the nitrile group and the biphenyl backbone necessitates careful management as hazardous waste.

According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation[1]. Structurally related biphenyl compounds are also recognized as being very toxic to aquatic life with long-lasting effects[2][3]. Therefore, improper disposal can lead to significant environmental contamination and potential health risks.

All disposal activities must adhere to federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[4]. Academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings[5][6]. It is imperative that all laboratory personnel are trained on these regulations.

Table 1: Chemical Identity and Hazard Summary

PropertyInformation
Chemical Name This compound
Synonyms 4-(4-methoxyphenyl)benzonitrile[1]
CAS Number 58743-77-4[1]
Molecular Formula C₁₄H₁₁NO[1][7]
Physical Form Solid
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[1]Note: Biphenyl scaffold suggests potential H410: Very toxic to aquatic life with long lasting effects[2][3]

Part 2: On-Site Waste Management Protocol

Proper disposal begins at the point of generation. The following steps provide a self-validating system to ensure safety and compliance within the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your first line of defense against exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. If contamination occurs, dispose of the gloves as hazardous waste and wash hands thoroughly[8][9].

  • Eye Protection: Safety glasses with side shields or chemical goggles are required to prevent eye contact[10][11].

  • Lab Coat: A standard lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, use a NIOSH-approved respirator[12].

Step 2: Waste Segregation

Causality: Nitriles as a chemical class are incompatible with strong acids and oxidizing agents, which can cause violent reactions and the release of toxic gases[13].

  • Action: Designate a specific waste container for this compound and chemically similar waste.

  • DO NOT mix this waste with:

    • Strong mineral acids (e.g., hydrochloric acid, sulfuric acid).

    • Strong oxidizing agents (e.g., nitric acid, perchlorates).

    • Aqueous waste streams destined for sink disposal.

Step 3: Containerization

Causality: Proper containment prevents leaks, spills, and exposure to personnel. Regulations from OSHA and the EPA mandate specific container requirements[4].

  • Container Type: Use a chemically compatible container, typically high-density polyethylene (HDPE), that is free from damage and can be securely sealed[4][14].

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound".

    • The date when waste was first added (accumulation start date)[6].

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")[14].

  • Closure: Keep the container tightly closed except when actively adding waste[14].

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Causality: SAAs are designated areas for the short-term storage of hazardous waste, ensuring it remains under the control of laboratory personnel near the point of generation[4][6].

  • Location: The SAA should be located in a well-ventilated area, away from sinks or floor drains[6].

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential spills[6].

  • Time & Volume Limits: Do not accumulate waste for more than six to twelve months (depending on your facility's generator status and adherence to Subpart K) from the accumulation start date[5][6]. Request a pickup when the container is three-quarters full[6].

Part 3: Disposal Workflow and Methodology

The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to treat or dispose of this chemical through standard waste streams.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different forms of waste containing this chemical.

G start Waste Generation: This compound form Identify Form of Waste start->form solid Pure Solid or Concentrated Residue form->solid Solid solution Solution in Organic Solvent form->solution Liquid debris Contaminated Debris (Gloves, Wipes, Glassware) form->debris Debris package Secure in a designated, properly labeled, and sealed Hazardous Waste Container. solid->package solution->package debris->package saa Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. package->saa pickup Arrange for pickup by institutional Environmental Health & Safety (EH&S) or a certified hazardous waste contractor. saa->pickup disposal Final Disposal Method: High-Temperature Incineration at an approved facility. pickup->disposal

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is of paramount importance. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) required when working with 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS No. 58743-77-4). Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal absorption, inhalation, and eye contact.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is required for all personnel handling this compound, regardless of the quantity or procedure.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, particularly when there is a risk of splashing or when handling larger quantities.[2]
Hands Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves are suitable for providing a barrier against this compound.[3] For prolonged handling, consider double-gloving. Always inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA standard laboratory coat should be worn to protect the skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodEngineering controls such as a chemical fume hood are the primary means of preventing inhalation exposure.[4]
Task-Specific PPE Selection Workflow

The level of PPE required can vary based on the specific task being performed. The following workflow provides a logical approach to selecting the appropriate level of protection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE start Start: Handling This compound risk_assessment Assess Task: - Scale - Potential for aerosolization - Duration of handling start->risk_assessment weighing Low Exposure Potential (e.g., weighing small quantities in a fume hood) risk_assessment->weighing Low Risk reaction Moderate Exposure Potential (e.g., reaction setup, workup) risk_assessment->reaction Moderate Risk spill High Exposure Potential (e.g., spill cleanup, handling large quantities) risk_assessment->spill High Risk ppe_low Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_low ppe_moderate Enhanced PPE: - Standard PPE - Face Shield reaction->ppe_moderate ppe_high Maximum PPE: - Enhanced PPE - Consider respiratory protection (consult SDS and EHS) spill->ppe_high

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Safety Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Unfasten and roll it outwards, away from the body, ensuring the contaminated exterior is contained.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[4][5]

  • Avoid generating dust when working with the solid form.[5]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Disposal:

  • All waste contaminated with this compound, including used gloves, weigh boats, and empty containers, must be treated as hazardous chemical waste.

  • Collect waste in a dedicated, leak-proof, and clearly labeled container.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.[5]

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

By adhering to these comprehensive PPE and handling protocols, researchers can significantly mitigate the risks associated with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. [Link]
  • PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. [Link]
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.